Product packaging for BMS-986122(Cat. No.:CAS No. 313669-88-4)

BMS-986122

Katalognummer: B1667243
CAS-Nummer: 313669-88-4
Molekulargewicht: 448.8 g/mol
InChI-Schlüssel: PNGJPVDGZNPZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

mu receptor agonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrClNO3S2 B1667243 BMS-986122 CAS No. 313669-88-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313669-88-4
Record name 313669-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of BMS-986122: A Positive Allosteric Modulator of the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986122 is a selective and potent positive allosteric modulator (PAM) of the µ-opioid receptor (µ-OR), the primary target for opioid analgesics like morphine.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous and exogenous opioids.[4][5] This unique mechanism of action presents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by reducing side effects such as respiratory depression, constipation, and abuse potential.[2][4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the µ-opioid receptor, detailing its effects on ligand binding, G protein activation, and β-arrestin recruitment, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as a PAM, enhancing the affinity and/or efficacy of orthosteric µ-opioid receptor agonists.[4][7] It does not possess intrinsic agonist activity at the µ-opioid receptor but potentiates the effects of endogenous opioid peptides (e.g., methionine-enkephalin, endomorphin-1) and synthetic agonists (e.g., DAMGO, morphine).[1][4][6][7][8] The modulatory effects of this compound are probe-dependent, meaning its impact on affinity versus efficacy varies depending on the specific orthosteric agonist.[4][5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the in vitro pharmacology of this compound.

Table 1: Potentiation of Agonist-Mediated β-Arrestin Recruitment

Cell LineOrthosteric AgonistThis compound ConcentrationEC50 of AgonistFold Shift in PotencyReference
U2OS-OPRM1Endomorphin-1---[1][2][9]
U2OS-OPRM1Endomorphin-13 µM--[1][2][9]

Table 2: Potentiation of G Protein Activation ([35S]GTPγS Binding)

PreparationOrthosteric AgonistThis compound ConcentrationEC50 of Agonist (Vehicle)EC50 of Agonist (this compound)Fold Shift in PotencyReference
C6µ cell membranesDAMGO10 µM222 nM32 nM7-fold[10]
Mouse brain membranesDAMGO10 µM--~5-fold[7]
hMOR-CHO cell membranesMethionine-enkephalin-18.2 nM--[8]
hMOR-CHO cell membranesMethionine-enkephalin--2.3 nM7.8-fold[8]

Table 3: Potentiation of Adenylyl Cyclase Inhibition

Cell LineOrthosteric AgonistThis compound ConcentrationEC50 of this compoundReference
CHO cells expressing human µ-OREndomorphin-1-8.9 µM[1][2]

Table 4: Effect on Orthosteric Ligand Binding Affinity

PreparationRadioligandOrthosteric LigandThis compound ConcentrationEffect on AffinityReference
C6µ cell membranes[3H]diprenorphine-10 µMNo significant effect[7]
C6µ cell membranes[3H]diprenorphineDAMGO10 µM6-fold increase in DAMGO affinity[7][10]
MOR-CHO cell membranes[3H]NaloxoneDAMGO10 µMKi shifted from 240 nM to 35 nM[11]
MOR-CHO cell membranes[3H]NaloxoneMet-enkephalin10 µMKi shifted from 290 nM to 48 nM[11]
MOR-CHO cell membranes[3H]Naloxone(-)-pentazocine10 µMNo effect[11]
MOR-CHO cell membranes[3H]Naloxone7-hydroxymitragynine10 µMNo effect[11]

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Cascade

This compound modulates the canonical signaling pathways of the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon activation by an orthosteric agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orthosteric Agonist Orthosteric Agonist µ-OR µ-Opioid Receptor Orthosteric Agonist->µ-OR Binds & Activates This compound This compound This compound->µ-OR Binds & Modulates G_Protein Gi/o Protein µ-OR->G_Protein Activates Beta_Arrestin β-Arrestin µ-OR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: µ-Opioid receptor signaling pathway modulated by this compound.

Experimental Workflow: [35S]GTPγS Binding Assay

This assay is a functional measure of G protein activation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as an index of receptor activation.

GTPgS_Workflow Start Start Prepare_Membranes Prepare cell membranes (e.g., C6µ or mouse brain) Start->Prepare_Membranes Incubate Incubate membranes with: - Orthosteric Agonist - this compound or Vehicle - GDP Prepare_Membranes->Incubate Add_Radioligand Add [35S]GTPγS to initiate reaction Incubate->Add_Radioligand Incubate_Time Incubate at 30°C Add_Radioligand->Incubate_Time Terminate Terminate reaction by rapid filtration Incubate_Time->Terminate Wash Wash filters to remove unbound radioligand Terminate->Wash Quantify Quantify bound [35S]GTPγS using liquid scintillation counting Wash->Quantify Analyze Analyze data to determine EC50 and Emax values Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical [35S]GTPγS binding assay.

Experimental Workflow: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.

Beta_Arrestin_Workflow Start Start Cell_Culture Culture cells expressing µ-OR and a β-arrestin reporter system (e.g., U2OS-OPRM1) Start->Cell_Culture Treat_Cells Treat cells with: - Orthosteric Agonist - this compound or Vehicle Cell_Culture->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Measure_Signal Measure reporter signal (e.g., chemiluminescence or fluorescence) Incubate->Measure_Signal Analyze Analyze data to determine agonist potency and efficacy Measure_Signal->Analyze End End Analyze->End

Caption: General workflow for a β-arrestin recruitment assay.

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

Objective: To measure the potentiation of agonist-stimulated G protein activation by this compound.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO or C6 cells, or mouse brain tissue).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

  • Orthosteric agonist (e.g., DAMGO, Met-Enk).

  • This compound.

  • GF/B glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • In a 96-well plate, add Assay Buffer, GDP (final concentration typically 10-30 µM), the orthosteric agonist at various concentrations, and either this compound or vehicle.

  • Add the diluted cell membranes to the wells and pre-incubate for 15-20 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration typically 0.05-0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To quantify the potentiation of agonist-induced β-arrestin recruitment to the µ-opioid receptor by this compound.

Materials:

  • U2OS cells stably co-expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter® cells).

  • Cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin, and geneticin).

  • Orthosteric agonist (e.g., endomorphin-1).

  • This compound.

  • PathHunter® detection reagents.

Procedure:

  • Plate the U2OS-OPRM1 cells in a 96-well plate and incubate overnight at 37°C in a CO₂ incubator.

  • Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.

  • Remove the culture medium from the cells and add the compound solutions.

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

  • Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

  • Measure the chemiluminescent signal using a plate reader.

  • Analyze the data to generate concentration-response curves and determine EC₅₀ values.

Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding affinity of orthosteric ligands to the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radiolabeled antagonist (e.g., [3H]diprenorphine or [3H]naloxone).

  • Unlabeled orthosteric agonist or antagonist.

  • This compound.

  • GF/C glass fiber filters.

  • Scintillation fluid.

Procedure:

  • In a 96-well plate, add Binding Buffer, the radiolabeled antagonist at a fixed concentration (typically near its Kd), the unlabeled competing ligand at various concentrations, and either this compound or vehicle.

  • Add the diluted cell membranes to initiate the binding reaction.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the assay by rapid filtration through GF/C filters pre-soaked in a blocking agent (e.g., polyethyleneimine).

  • Wash the filters three times with ice-cold wash buffer.

  • Quantify the bound radioactivity as described for the [35S]GTPγS assay.

  • Data from competition binding experiments are analyzed using non-linear regression to determine the Ki of the unlabeled ligand.

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its mechanism as a positive allosteric modulator of the µ-opioid receptor allows for the potentiation of endogenous and exogenous opioid activity in a nuanced manner. The probe-dependent nature of its effects, enhancing the affinity of full agonists and the efficacy of partial agonists, underscores the complexity and therapeutic potential of allosteric modulation. The experimental data consistently demonstrate its ability to enhance G protein signaling and β-arrestin recruitment without direct receptor activation. This profile suggests that this compound and similar µ-OR PAMs could lead to the development of novel analgesics with improved safety profiles, a critical need in the face of the ongoing opioid crisis. Further research into the in vivo effects and clinical translation of this compound is highly warranted.

References

Part 1: BMS-986122 - A Selective µ-Opioid Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of BMS-986122: A Tale of Two Molecules

Introduction

The designation this compound has been associated with two distinct investigational compounds developed by Bristol Myers Squibb, leading to some confusion in publicly available information. This technical guide aims to clarify and provide a comprehensive overview of the discovery and development history of both the µ-opioid receptor positive allosteric modulator (PAM), and the Factor XIa (FXIa) inhibitor, milvexian, which has also been linked to this designation. This guide is intended for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Rationale

First described in 2013, this compound emerged from high-throughput screening (HTS) campaigns aimed at identifying novel analgesics with improved side-effect profiles compared to traditional opioids.[1] The rationale was to develop a compound that does not directly activate the µ-opioid receptor (MOR) but rather enhances the effect of endogenous opioid peptides, thereby preserving the natural spatial and temporal patterns of MOR activation and potentially reducing adverse effects like respiratory depression, constipation, and reward-seeking behavior.[1]

Mechanism of Action

This compound is a selective and potent positive allosteric modulator of the MOR.[2] It binds to a site on the receptor distinct from the orthosteric binding site of endogenous and exogenous opioids.[3][4] This allosteric binding potentiates the signaling of orthosteric agonists by enhancing their affinity and/or efficacy.[1][3] Notably, this compound has no intrinsic agonist activity at the MOR.[1] It has also been characterized as a silent allosteric modulator (SAM) at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), meaning it can bind to these receptors without affecting their function.[1]

Preclinical Pharmacology

The preclinical activity of this compound has been characterized in a variety of in vitro assays.

Assay TypeOrthosteric AgonistCell Line/SystemKey ParameterValueReference
β-Arrestin RecruitmentEndomorphin-1U2OS-OPRM1EC₅₀3.0 µM[5][6]
Adenylyl Cyclase InhibitionEndomorphin-1CHO cells expressing human MOREC₅₀8.9 µM[2]
[³⁵S]GTPγS BindingDAMGOMouse brain membranesFold Shift in EC₅₀4.5-fold[5]
[³⁵S]GTPγS BindingDAMGOC6µ cellsFold Shift in EC₅₀7-fold[5]
Agonist Binding AffinityDAMGOC6µ cellsFold Shift in Ki6-fold[5]

In animal models, this compound has demonstrated analgesic effects without promoting the common side effects associated with MOR agonists, such as constipation, respiratory depression, or reward behavior.[1]

Signaling Pathway and Experimental Workflows

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates B_Arrestin β-Arrestin MOR->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Reduced_Side_Effects Reduced Side Effects B_Arrestin->Reduced_Side_Effects Orthosteric_Agonist Orthosteric Agonist (e.g., Endomorphin-1) Orthosteric_Agonist->MOR Binds to orthosteric site BMS_986122 This compound (PAM) BMS_986122->MOR Binds to allosteric site

Caption: MOR Signaling Pathway Modulation by this compound.

GTP_Assay_Workflow Membrane_Prep Prepare cell membranes expressing MOR Incubation Incubate membranes with: - Orthosteric Agonist (e.g., DAMGO) - this compound (or vehicle) - GDP - [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Rapidly filter through filter plates to separate bound and free [³⁵S]GTPγS Incubation->Filtration Scintillation Add scintillation cocktail and measure radioactivity Filtration->Scintillation Analysis Analyze data to determine EC₅₀ and Emax Scintillation->Analysis Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa Xa_common Xa_common IXa->Xa_common Activates TF_VIIa Tissue Factor + VIIa X X TF_VIIa->X Xa_extrinsic Xa_extrinsic X->Xa_extrinsic Activates Prothrombin Prothrombin Xa_common->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Milvexian Milvexian Milvexian->XIa Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity of BMS-986122 for µ-Opioid Receptor Subtypes

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). This compound represents a novel approach to pain management by modulating the activity of endogenous opioids, potentially offering a safer therapeutic window compared to conventional opioid agonists.[1][2][3] This document details its selectivity across opioid receptor types, its influence on downstream signaling pathways, and the experimental methodologies used for its characterization.

Selectivity Profile of this compound

This compound exhibits a multifaceted selectivity profile, distinguishing it from traditional orthosteric agonists. Its selectivity can be categorized by its preference for the µ-opioid receptor over other opioid receptor types and its modulation of specific intracellular signaling cascades.

1.1. Opioid Receptor Type Selectivity

This compound is highly selective for the µ-opioid receptor (MOR).[1][4] It has no detectable agonist or positive allosteric modulator activity at the closely related δ-opioid (DOR) and κ-opioid (KOR) receptors.[2][4] Instead, it functions as a silent allosteric modulator (SAM) at both DOR and KOR.[2] This high selectivity for the MOR is crucial for minimizing off-target effects that could arise from interaction with other opioid receptor systems. The subtype selectivity for MOR is attributed to the recognition of the T162 residue on transmembrane helix 3 (TM3), which is unique to MOR among the opioid receptors.[3]

1.2. Signaling Pathway Selectivity (Functional Selectivity)

This compound demonstrates significant functional selectivity by differentially modulating G-protein signaling and β-arrestin recruitment, a phenomenon known as biased agonism. While this compound potentiates both pathways, it shows a preference for the G-protein activation pathway, which is primarily associated with analgesia, over the β-arrestin pathway, which has been linked to some of the undesirable side effects of opioids like respiratory depression and constipation.[1][5][6]

Specifically, in the presence of the endogenous opioid Methionine-enkephalin (Met-Enk), this compound enhances G-protein activation to a greater extent than β-arrestin recruitment in CHO cells expressing human µ-opioid receptors.[1][4] This results in a calculated bias of 4.3 towards the G-protein pathway when compared to Met-Enk alone.[6] This characteristic suggests that this compound could potentiate the natural, analgesic effects of endogenous opioids while potentially mitigating the recruitment of signaling pathways associated with adverse effects.

1.3. G-Protein Subtype Selectivity

Recent studies have revealed a further layer of selectivity, showing that this compound's modulatory effects are dependent on the specific Gα protein subtype coupled to the MOR.[7][8] Using a nanoBRET-based functional assay, it was demonstrated that this compound differentially enhances the activity of opioid agonists depending on which inhibitory Gα subunit (e.g., Gαi1, Gαi2, GαoA) the MOR signals through.[7][9]

The greatest differences were observed with partial agonists. Furthermore, the binding affinity of this compound itself to the MOR can be significantly altered by the co-binding Gα subunit.[8][9] This agonist-dependent G-protein subtype signaling bias highlights the complexity of its allosteric modulation and may provide a basis for fine-tuning therapeutic effects.[7]

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on the binding and function of various orthosteric ligands at the µ-opioid receptor.

Table 1: Effect of this compound on the Binding Affinity (Ki, nM) of Orthosteric Ligands to the µ-Opioid Receptor

Orthosteric LigandLigand ClassKi (Vehicle)Ki (10 µM this compound)Fold ShiftReference
DAMGOFull Agonist340 nM56 nM6.0x[10][11]
DAMGOFull Agonist240 ± 31 nM35 ± 7.4 nM6.9x[9]
Met-enkephalinFull Agonist290 ± 37 nM48 ± 13 nM6.0x[9]
Endomorphin-1Full Agonist104 ± 32 nM17 ± 8 nM6.1x[12]
β-EndorphinFull Agonist194 ± 13 nM47 ± 8 nM4.1x[12]
MorphinePartial Agonist292 ± 59 nMNo significant shift~1.0x[12]
(-)-PentazocinePartial AgonistNo dataNo effectN/A[9]
7-HydroxymitragyninePartial AgonistNo dataNo effectN/A[9]
EtorphineFull AgonistNo dataNo shift~1.0x[12]
Naloxone (B1662785)AntagonistNo dataNo effect~1.0x[12]
[³H]diprenorphineAntagonist0.27 nM (Kd)0.34 nM (Kd)~0.8x[10][11]

Data are presented as mean ± SEM or with 95% confidence intervals where available.

Table 2: Effect of this compound on Potency (EC50) and Efficacy (Emax) of Orthosteric Agonists in Functional Assays

AssayOrthosteric AgonistParameterVehicle Control+ 10 µM this compoundFold Shift (Potency)Reference
[³⁵S]GTPγS Binding DAMGO (C6µ cells)EC₅₀224 nM32 nM7.0x[10]
DAMGO (mouse brain)EC₅₀No data4.5-fold shift[11]
DAMGO (mouse brain)EC₅₀484 nM73.1 nM6.6x[6]
Met-Enk (hMOR-CHO)EC₅₀18.2 nM2.3 nM7.8x[6]
Morphine (C6µ cells)EC₅₀110 nM37 nM3.0x[10]
Morphine (C6µ cells)Eₘₐₓ42% of DAMGO75% of DAMGON/A[10][11]
Morphine (mouse brain)EC₅₀2,592 nM543 nM4.8x[6]
Morphine (mouse brain)Eₘₐₓ79%98%N/A[6]
β-Arrestin Recruitment Endomorphin-1EC₅₀No data7-fold shift7.0x[13]
Endomorphin-1 (PAM mode)EC₅₀N/A3.0 µMN/A[1][11]
Met-Enk (hMOR-CHO)EC₅₀43.1 nM15.8 nM2.7x[6]
Adenylyl Cyclase Endomorphin-1 (PAM mode)EC₅₀N/A8.9 µMN/A[1][11]

EC₅₀ values for PAM mode indicate the potency of this compound in the presence of a fixed, low concentration of the orthosteric agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Radioligand Competition Binding Assay

This assay is used to determine the effect of this compound on the binding affinity of orthosteric ligands.

  • Materials :

    • Cell membranes expressing the µ-opioid receptor (e.g., MOR-CHO or C6µ cells).[7][12]

    • Radioligand: [³H]Naloxone or [³H]diprenorphine (antagonists).[7][12]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 50 µM GDP or 10 µM GTPγS to favor a low-affinity agonist state.[7][9][14]

    • Unlabeled orthosteric ligands (e.g., DAMGO, morphine).

    • This compound or vehicle (DMSO).

    • Unlabeled naloxone for determining non-specific binding.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure :

    • Incubate cell membranes (e.g., 50 µg protein) with a fixed concentration of radioligand (e.g., 1.0 nM [³H]Naloxone).[7][9]

    • Add increasing concentrations of the unlabeled orthosteric ligand to generate a competition curve.

    • Perform parallel experiments in the presence of a fixed concentration of this compound (e.g., 10 µM) or vehicle.[7][9]

    • Incubate for 60 minutes at room temperature.[7][9]

    • Terminate the reaction by rapid filtration through filter plates (e.g., GF/C) and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze data using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

3.2. [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

  • Materials :

    • Cell or brain membranes (e.g., C6µ cells, mouse brain homogenates).[6][10]

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP (e.g., 30 µM).

    • Orthosteric agonists (e.g., DAMGO, Met-Enk).

    • This compound or vehicle.

    • Unlabeled GTPγS for determining non-specific binding.

  • Procedure :

    • Pre-incubate membranes with the orthosteric agonist and this compound (or vehicle) in the assay buffer.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[15]

    • Incubate for a defined period (e.g., 60 min) at 30°C.

    • Terminate the reaction by rapid filtration.[15]

    • Wash filters with ice-cold wash buffer.[15]

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

3.3. β-Arrestin Recruitment Assay (PathHunter)

This cell-based assay measures the recruitment of β-arrestin to the activated receptor.[16]

  • Principle : The PathHunter assay is based on enzyme fragment complementation. The µ-opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7][16]

  • Procedure :

    • Plate cells engineered to express the tagged receptor and β-arrestin (e.g., U2OS-OPRM1 or CHO-K1 OPRM1 cells).[11][16]

    • Treat cells with varying concentrations of the orthosteric agonist, either alone or in the presence of fixed concentrations of this compound.

    • To measure PAM activity directly, treat cells with a fixed, low concentration of orthosteric agonist (e.g., EC₁₀ of endomorphin-I) and varying concentrations of this compound.[10]

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

    • Analyze the data to determine EC₅₀ and Eₘₐₓ values.

Visualizations of Pathways and Protocols

The following diagrams illustrate key concepts and workflows related to this compound's mechanism of action.

G_protein_vs_Beta_arrestin cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Orthosteric Agonist Orthosteric Agonist MOR µ-Opioid Receptor (MOR) Orthosteric Agonist->MOR Binds This compound (PAM) This compound (PAM) This compound (PAM)->MOR Binds & Modulates G_Protein Gαi/o Activation MOR->G_Protein Favored by this compound GRK GRK Phosphorylation MOR->GRK Less Favored Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Analgesia Analgesia (Therapeutic Effect) Adenylyl_Cyclase->Analgesia Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Side_Effects Desensitization, Side Effects Beta_Arrestin->Side_Effects GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare cell/brain membranes expressing MOR inc1 Add membranes, agonist, and This compound/vehicle to plate prep1->inc1 prep2 Prepare Assay Buffer (Tris, NaCl, MgCl2, GDP) prep2->inc1 prep3 Prepare Ligand Solutions (Agonist, this compound) prep3->inc1 inc2 Initiate reaction by adding [³⁵S]GTPγS inc1->inc2 inc3 Incubate at 30°C for 60 min inc2->inc3 det1 Terminate by rapid filtration through filter plate inc3->det1 det2 Wash plate to remove unbound [³⁵S]GTPγS det1->det2 det3 Add scintillation cocktail and count radioactivity det2->det3 ana1 Plot concentration-response curves det3->ana1 ana2 Calculate EC₅₀ and Eₘₐₓ values ana1->ana2 Allosteric_Modulation cluster_effects Modulatory Effects cluster_outcomes Functional Outcomes PAM This compound (Positive Allosteric Modulator) Affinity Increases Affinity (for Full Agonists like DAMGO) PAM->Affinity Efficacy Increases Efficacy (for Partial Agonists like Morphine) PAM->Efficacy NoEffect No Effect on Affinity (for Antagonists & some Partial Agonists) PAM->NoEffect Bias Biased Signaling (Favors G-Protein over β-Arrestin) PAM->Bias Potency Increased Agonist Potency (Leftward shift in dose-response) Affinity->Potency Efficacy->Potency

References

BMS-986122: A Silent Allosteric Modulator at Delta and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Introduction

BMS-986122 is well-documented as a potent, selective positive allosteric modulator (PAM) of the mu-opioid receptor (MOR).[1][2] Its ability to enhance the binding and/or efficacy of endogenous and exogenous agonists at MOR without direct receptor activation has positioned it as a promising therapeutic candidate with a potentially improved side-effect profile compared to conventional opioids.[3][4] However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its activity at other opioid receptor subtypes. This technical guide provides a detailed examination of this compound's role as a silent allosteric modulator (SAM) at the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), summarizing key quantitative data and experimental methodologies from pivotal studies.

Recent pharmacological evidence has demonstrated that while this compound positively modulates the mu-opioid receptor, it acts as a silent allosteric modulator at the delta and kappa opioid receptors.[5] This indicates that this compound binds to an allosteric site on DOR and KOR but does not alter the binding affinity or efficacy of orthosteric agonists at these receptors.[4] This characteristic is crucial for its selectivity and suggests the presence of a conserved allosteric binding site across the opioid receptor family.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity at the mu, delta, and kappa opioid receptors.

Table 1: Allosteric Modulatory Activity of this compound at Opioid Receptors

ReceptorModalityAgonistAssayParameterValueCell LineReference
Mu-Opioid (MOR)Positive Allosteric Modulator (PAM)Endomorphin-Iβ-arrestin RecruitmentEC₅₀ (PAM activity)3.0 µMU2OS-OPRM1[7]
Mu-Opioid (MOR)Positive Allosteric Modulator (PAM)Endomorphin-IcAMP InhibitionEC₅₀ (PAM activity)8.9 µMCHO-μ[8]
Mu-Opioid (MOR)Positive Allosteric Modulator (PAM)DAMGO[³⁵S]GTPγS BindingFold Shift (EC₅₀)~7-foldC6μ cells[2]
Delta-Opioid (DOR)Silent Allosteric Modulator (SAM)SNC80[³⁵S]GTPγS BindingFold Shift (EC₅₀)No significant changeCHO-hDOR[5]
Kappa-Opioid (KOR)Silent Allosteric Modulator (SAM)U69,593[³⁵S]GTPγS BindingFold Shift (EC₅₀)No significant changeCHO-hKOR[5]

Table 2: Binding Affinity of this compound at Opioid Receptors

ReceptorParameterValueMethodReference
Mu-Opioid (MOR)Kb5 µMβ-arrestin Recruitment Assay (Allosteric ternary complex model)[7]
Delta-Opioid (DOR)-Data not available in reviewed literature--
Kappa-Opioid (KOR)-Data not available in reviewed literature--

Note: The binding affinity (Kb) of this compound at DOR and KOR has not been explicitly reported in the reviewed literature, as its characterization as a SAM is primarily based on the absence of functional modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity at opioid receptors.

[³⁵S]GTPγS Binding Assay for Allosteric Modulator Characterization

This functional assay is employed to measure the activation of G proteins upon agonist binding to GPCRs and is a cornerstone for evaluating the impact of allosteric modulators.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR) or kappa-opioid receptor (CHO-hKOR) are harvested.

  • Cells are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in fresh TME buffer, and protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • Membrane homogenates (10-20 µg of protein) are incubated in an assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.

  • This compound (at a fixed concentration, e.g., 10 µM) or vehicle is added to the wells.

  • A range of concentrations of the orthosteric agonist (e.g., SNC80 for DOR, U69,593 for KOR) is then added.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation fluid is added. Radioactivity is quantified using a microplate scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Concentration-response curves for the orthosteric agonist in the presence and absence of this compound are generated using non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism.

  • A lack of a significant shift in the EC₅₀ or Eₘₐₓ of the orthosteric agonist in the presence of this compound indicates silent allosteric modulation.

Radioligand Competition Binding Assay

This assay is used to determine if an allosteric modulator affects the binding affinity of an orthosteric ligand.

1. Membrane Preparation:

  • Membranes from CHO cells expressing the opioid receptor of interest are prepared as described for the [³⁵S]GTPγS binding assay.

2. Assay Procedure:

  • Membranes (e.g., 50 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]diprenorphine or [³H]naloxone).

  • Increasing concentrations of the unlabeled orthosteric agonist are added to displace the radioligand.

  • The assay is performed in the presence of a fixed concentration of this compound (e.g., 10 µM) or vehicle.

  • Incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration, and bound radioactivity is measured as described above.

3. Data Analysis:

  • Competition binding curves are generated, and the IC₅₀ (concentration of the competing ligand that displaces 50% of the radioligand) is determined.

  • The Kᵢ (inhibition constant) of the orthosteric agonist is calculated using the Cheng-Prusoff equation.

  • A lack of a significant change in the Kᵢ of the orthosteric agonist in the presence of this compound suggests that the compound does not modulate the agonist's binding affinity.

Visualizations

Signaling Pathways and Modulatory Action

G_Protein_Signaling_and_Modulation DOR_KOR DOR / KOR G_Protein_DK Gi/o Protein DOR_KOR->G_Protein_DK Activates Effector_DK Effector (e.g., Adenylyl Cyclase) G_Protein_DK->Effector_DK Inhibits BMS_SAM This compound (SAM) BMS_SAM->DOR_KOR Binds to Allosteric Site Agonist_DK Orthosteric Agonist Agonist_DK->DOR_KOR Binds Agonist_M Orthosteric Agonist MOR MOR G_Protein_M Gi/o Protein MOR->G_Protein_M Activates Effector_M Effector (e.g., Adenylyl Cyclase) G_Protein_M->Effector_M Inhibits BMS_PAM This compound (PAM) BMS_PAM->MOR Enhances Agonist Binding/Efficacy Agonist_M->MOR Binds

Caption: Comparative signaling pathways of this compound at opioid receptors.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

GTPgS_Workflow start Start prep Membrane Preparation (CHO cells expressing DOR/KOR) start->prep incubation Incubation: Membranes + GDP + Vehicle/BMS-986122 + Orthosteric Agonist prep->incubation reaction Initiate Reaction: Add [35S]GTPγS incubation->reaction incubation2 Incubate at 30°C for 60 min reaction->incubation2 filtration Rapid Filtration (Separates bound from free [35S]GTPγS) incubation2->filtration quantification Scintillation Counting (Quantify bound radioactivity) filtration->quantification analysis Data Analysis (Generate concentration-response curves) quantification->analysis end End analysis->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Logical Relationship of Allosteric Modulation

Allosteric_Modulation_Logic cluster_receptors Opioid Receptors BMS This compound MOR Mu-Opioid Receptor BMS->MOR Acts on DOR Delta-Opioid Receptor BMS->DOR Acts on KOR Kappa-Opioid Receptor BMS->KOR Acts on PAM Positive Allosteric Modulation (Enhanced agonist effect) MOR->PAM Results in SAM Silent Allosteric Modulation (No change in agonist effect) DOR->SAM Results in KOR->SAM Results in

Caption: Logical relationship of this compound's allosteric modulation.

References

Endogenous Opioid Potentiation by BMS-986122: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the signaling of endogenous opioid peptides, such as enkephalins and endorphins, by binding to a distinct allosteric site on the MOR. This mechanism of action presents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by reducing side effects like respiratory depression, constipation, and abuse liability.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on various signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions as a positive allosteric modulator by increasing the affinity and/or efficacy of orthosteric agonists for the µ-opioid receptor.[1][5] Its effects are ligand-dependent; for instance, it enhances the efficacy of morphine without altering its affinity.[1] this compound itself does not possess intrinsic agonist activity at the MOR but potentiates the effects of endogenous opioid peptides and synthetic agonists.[1][6] The compound is selective for the MOR and has been identified as a silent allosteric modulator (SAM) at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][7] A proposed mechanism for its action involves the disruption of the Na+ ion binding site, which normally stabilizes the inactive state of the receptor.[8][9] By interfering with this sodium binding, this compound is thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating agonist activity.[9]

Signaling Pathways

This compound potentiates µ-opioid receptor signaling through multiple downstream pathways, including G protein activation, inhibition of adenylyl cyclase, and β-arrestin recruitment.[6][10][11]

G Protein Activation

This compound enhances the ability of MOR agonists to stimulate the binding of [³⁵S]GTPγS to G proteins, a direct measure of G protein activation.[8] This potentiation has been observed with both endogenous peptides like Met-enkephalin and synthetic agonists such as DAMGO.[3][10] Notably, this compound appears to confer an agonist-dependent G protein subtype signaling bias.[2][5][12]

G_Protein_Activation cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates BMS986122 This compound (PAM) BMS986122->MOR Binds (Allosteric Site) Opioid Endogenous Opioid (e.g., Enkephalin) Opioid->MOR Binds G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Downstream Downstream Effectors G_alpha->Downstream G_beta_gamma->Downstream

Figure 1: this compound potentiates G protein activation by endogenous opioids.

β-Arrestin Recruitment

This compound also potentiates agonist-mediated recruitment of β-arrestin to the µ-opioid receptor.[8][10] This has been demonstrated in studies using the endogenous agonist endomorphin-1.[13] Interestingly, some research suggests that this compound may exhibit a bias towards G protein activation over β-arrestin recruitment, a profile that could be associated with a reduced side-effect profile.[3]

Beta_Arrestin_Recruitment cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR_active Active µ-Opioid Receptor GRK GRK MOR_active->GRK Recruits BMS986122 This compound (PAM) BMS986122->MOR_active Potentiates Opioid Endogenous Opioid Opioid->MOR_active Binds & Activates MOR_phospho Phosphorylated µ-Opioid Receptor GRK->MOR_phospho Phosphorylates Beta_Arrestin β-Arrestin MOR_phospho->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 2: Potentiation of β-arrestin recruitment by this compound.

Adenylyl Cyclase Inhibition

Consistent with its potentiation of Gi/o protein signaling, this compound enhances the ability of MOR agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This has been demonstrated in CHO cells expressing the human µ-opioid receptor, where this compound potentiated the inhibitory effect of endomorphin-1 on forskolin-stimulated adenylyl cyclase activity.[10][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineAgonistParameterValueReference
β-Arrestin RecruitmentU2OS-OPRM1Endomorphin-1EC₅₀3.0 µM[6][13]
Adenylyl Cyclase InhibitionCHO-µEndomorphin-1EC₅₀8.9 µM[6][10]
[³⁵S]GTPγS BindingC6µDAMGOFold Shift in Potency~7-fold[8]
[³⁵S]GTPγS BindingMouse Brain MembranesDAMGOFold Shift in Potency~5-fold[8]
[³⁵S]GTPγS BindinghMOR-CHOMet-EnkephalinFold Shift in Potency7.8-fold[4]

Table 2: Binding Affinity and Cooperativity of this compound

AssayRadioligandCompetitorParameterValueReference
Competition Binding[³H]diprenorphineDAMGOKᵢ (vehicle)340 nM[6][15]
Competition Binding[³H]diprenorphineDAMGOKᵢ (+10 µM this compound)56 nM[6][15]
Competition Binding[³H]diprenorphineDAMGOFold Shift in Affinity~6-fold[6][8]
β-Arrestin Recruitment-Endomorphin-1Kₑ5 µM[6]
β-Arrestin Recruitment-Endomorphin-1Cooperativity Factor (α)7[6]
Competition Binding[³H]NaloxoneMet-enkephalinKᵢ (vehicle)290 ± 37 nM[2]
Competition Binding[³H]NaloxoneMet-enkephalinKᵢ (+10 µM this compound)48 ± 13 nM[2]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

  • Cell Line: U2OS-OPRM1 cells, which are human osteosarcoma cells stably expressing the human µ-opioid receptor.[8][13]

  • Methodology: The PathHunter enzyme complementation assay is a common method. In this assay, the MOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist stimulation and subsequent β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

  • Procedure:

    • Plate U2OS-OPRM1 cells in a 96-well plate.

    • Add varying concentrations of this compound with or without a fixed, low concentration (e.g., EC₁₀) of an agonist like endomorphin-1.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents and measure the chemiluminescent signal using a luminometer.

    • Data are normalized to the response of a saturating concentration of the agonist alone.

Beta_Arrestin_Workflow start Start plate_cells Plate U2OS-OPRM1 cells start->plate_cells add_compounds Add this compound +/- Endomorphin-1 (EC10) plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate add_detection Add PathHunter Detection Reagents incubate->add_detection read_signal Measure Chemiluminescence add_detection->read_signal analyze_data Normalize and Analyze Data read_signal->analyze_data end End analyze_data->end

Figure 3: Workflow for a β-arrestin recruitment assay.

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Preparation: Cell membranes from C6µ cells (C6 glioma cells expressing MOR) or mouse brain homogenates.[8]

  • Methodology:

    • Prepare cell membranes or brain homogenates.

    • In a 96-well plate, combine the membranes/homogenates with assay buffer containing GDP, varying concentrations of an agonist (e.g., DAMGO), and either vehicle or a fixed concentration of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of ligands for the µ-opioid receptor.

  • Preparation: Cell membranes from MOR-expressing cells (e.g., C6µ or CHO-MOR).[16]

  • Methodology:

    • Prepare cell membranes.

    • In a 96-well plate, combine the membranes with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]diprenorphine or [³H]naloxone) and varying concentrations of a competing unlabeled ligand (e.g., DAMGO).[2][16]

    • Perform the assay in the presence and absence of a fixed concentration of this compound to assess its effect on agonist affinity.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity on the filters.

    • The data are used to calculate the inhibitory constant (Ki) of the unlabeled ligand.

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its positive allosteric modulatory action on the µ-opioid receptor offers a novel strategy to harness the therapeutic benefits of endogenous opioid signaling while potentially mitigating the adverse effects associated with conventional opioid agonists. The data summarized in this guide highlight the potent and selective nature of this compound and provide a foundation for its continued investigation and development as a next-generation analgesic. Further research, particularly clinical trials, will be crucial to fully elucidate its therapeutic potential and safety profile in humans.

References

The Impact of BMS-986122 on µ-Opioid Receptor Function: A Deep Dive into Allosteric Modulation and a Look into Receptor Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), the primary target for opioid analgesics. Unlike traditional opioids that directly activate the receptor (orthosteric agonists), this compound binds to a distinct allosteric site, enhancing the receptor's response to endogenous and exogenous opioids. This mechanism offers the potential for a safer therapeutic profile, with reduced side effects such as respiratory depression and tolerance. While the allosteric modulation of monomeric MORs by this compound is well-documented, its influence on a key regulatory mechanism of G protein-coupled receptors (GPCRs) – receptor dimerization – remains an area of active investigation. This technical guide will first provide an in-depth overview of the established mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. Subsequently, it will delve into the theoretical implications of this allosteric modulator on μ-opioid receptor dimerization, a critical aspect of receptor function and pharmacology.

Established Mechanism of Action: Positive Allosteric Modulation of the µ-Opioid Receptor

This compound functions as a positive allosteric modulator, meaning it does not activate the μ-opioid receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists.[1][2] This "probe-dependent" effect varies with the specific agonist, leading to a nuanced modulation of receptor signaling.[3] For full agonists, this compound tends to increase binding affinity, while for partial agonists, it can augment the maximal efficacy of G protein activation.[3]

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on various orthosteric agonists in different in vitro assays.

Table 1: Effect of this compound on Agonist Potency (EC50) for G Protein Activation ([35S]GTPγS Binding)

Orthosteric AgonistCell/Tissue TypeThis compound ConcentrationEC50 (nM) - Without this compoundEC50 (nM) - With this compoundFold Shift
DAMGOMouse brain homogenates10 µM48473.16.6
MorphineMouse brain homogenates10 µM2,5925434.8
MethadoneMouse brain homogenates10 µM447558.1
Met-EnkephalinhMOR-CHO cells10 µM18.22.37.9

Data compiled from multiple sources.[2][4]

Table 2: Effect of this compound on β-Arrestin Recruitment

Orthosteric AgonistCell TypeThis compound ConcentrationEC50 (nM) - Without this compoundEC50 (nM) - With this compoundFold Shift
Endomorphin-1U2OS-OPRM1 cellsNot specifiedNot specified3 µM (as a direct EC50 of this compound's effect)Not applicable
Met-EnkephalinPathHunter hMOR-CHO cells10 µM11.46.21.8 (non-significant)

Data compiled from multiple sources.[4][5]

Experimental Protocols

1.2.1. [35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the μ-opioid receptor.

  • Cell/Tissue Preparation: Membranes are prepared from cells expressing the μ-opioid receptor (e.g., CHO or C6 cells) or from brain tissue homogenates.

  • Reaction Mixture: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, the orthosteric agonist at various concentrations, and either vehicle or this compound.

  • Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (maximal efficacy) of the agonist in the presence and absence of this compound.

1.2.2. β-Arrestin Recruitment Assay (e.g., PathHunter Assay)

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

  • Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the μ-opioid receptor fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment of β-gal.

  • Assay Principle: Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two β-gal fragments into close proximity, forming a functional enzyme.

  • Procedure: Cells are plated and incubated with the orthosteric agonist at various concentrations, with or without this compound.

  • Detection: A substrate for β-gal is added, and the resulting chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. EC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric Agonist Orthosteric Agonist MOR µ-Opioid Receptor (MOR) Orthosteric Site Allosteric Site Orthosteric Agonist->MOR:ortho Binds This compound This compound This compound->MOR:allo Binds G_protein Gαi/o-GDP MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange adenylyl_cyclase Adenylyl Cyclase G_protein_active->adenylyl_cyclase Inhibits signaling_outcomes Analgesia, Side Effects G_protein_active->signaling_outcomes beta_arrestin->signaling_outcomes cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to

Caption: Signaling pathway of the μ-opioid receptor and the modulatory role of this compound.

Receptor Dimerization: A Potential Layer of µ-Opioid Receptor Regulation

While the classical view of GPCR signaling involves a single receptor protein, a growing body of evidence suggests that these receptors can form dimers (homodimers or heterodimers) and even higher-order oligomers. This dimerization can significantly impact receptor pharmacology, including ligand binding, signaling, and trafficking.

µ-Opioid Receptor Dimerization

The μ-opioid receptor is known to form both homodimers (MOR-MOR) and heterodimers with other opioid receptors, most notably the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). Heterodimerization with non-opioid GPCRs has also been reported. The functional consequences of this dimerization are complex and can include:

  • Altered Ligand Binding: The affinity and efficacy of certain ligands can be different for the dimer compared to the monomer.

  • Modified Signaling Pathways: Dimerization can lead to the activation of novel signaling pathways or alter the preference for certain G proteins or β-arrestin.

  • Changes in Receptor Trafficking: The rate of internalization and recycling of the receptor can be influenced by its dimerization state.

Caption: Conceptual illustration of μ-opioid receptor (MOR) homo- and heterodimerization.

Hypothetical Effects of this compound on Receptor Dimerization

It is crucial to emphasize that there is currently no direct experimental evidence detailing the effects of this compound on μ-opioid receptor dimerization. The following section is therefore speculative and based on the general principles of allosteric modulation and GPCR biology.

Given that allosteric modulators can induce conformational changes in the receptor, it is plausible that this compound could influence the propensity of the μ-opioid receptor to form dimers or alter the conformation and function of pre-existing dimers.

Potential Mechanisms of Influence
  • Conformational Stabilization: this compound, by binding to an allosteric site, may stabilize a specific conformation of the MOR that either promotes or inhibits dimerization.

  • Altering Dimer Interface: The binding of this compound could induce subtle changes in the transmembrane helices that form the dimer interface, thereby affecting the stability or orientation of the dimer.

  • Modulation of Heterodimer Function: this compound is known to be a silent allosteric modulator at the delta- and kappa-opioid receptors.[6] In a MOR-DOR or MOR-KOR heterodimer, the binding of this compound to the MOR protomer could potentially allosterically influence the conformation and signaling of the partner receptor, even without directly binding to it. This could lead to unique pharmacological profiles for heterodimers in the presence of this compound.

Proposed Experimental Workflow to Investigate Dimerization Effects

To investigate the potential effects of this compound on μ-opioid receptor dimerization, a combination of biophysical and functional assays would be required.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_functional Functional Assays BRET BRET/FRET Assays (Bioluminescence/Förster Resonance Energy Transfer) Analysis Analyze changes in dimerization and functional readouts BRET->Analysis CoIP Co-immunoprecipitation CoIP->Analysis SMM Single-Molecule Microscopy SMM->Analysis G_protein_assay G Protein Activation Assays (e.g., [35S]GTPγS) G_protein_assay->Analysis Arrestin_assay β-Arrestin Recruitment Assays Arrestin_assay->Analysis Signaling_profiling Downstream Signaling Pathway Profiling (e.g., cAMP, pERK) Signaling_profiling->Analysis Hypothesis Hypothesis: This compound modulates MOR dimerization Cell_culture Co-express differentially tagged MOR monomers (e.g., with Luciferase and YFP for BRET) Hypothesis->Cell_culture Treatment Treat cells with orthosteric agonist +/- this compound Cell_culture->Treatment Treatment->BRET Treatment->CoIP Treatment->SMM Treatment->G_protein_assay Treatment->Arrestin_assay Treatment->Signaling_profiling

Caption: A proposed experimental workflow to investigate the effects of this compound on MOR dimerization.

Conclusion and Future Directions

This compound represents a significant advancement in the field of opioid pharmacology, offering a novel mechanism to modulate μ-opioid receptor activity. Its well-characterized role as a positive allosteric modulator provides a strong foundation for its therapeutic potential. However, the influence of this compound on the higher-order organization of the μ-opioid receptor, specifically its dimerization, remains a critical and unanswered question.

Future research employing advanced biophysical techniques, such as FRET and BRET, in combination with functional signaling assays, is necessary to elucidate whether this compound can indeed modulate the dimerization state of the μ-opioid receptor and what the functional consequences of such modulation might be. A deeper understanding of this potential layer of regulation will not only provide a more complete picture of this compound's mechanism of action but could also pave the way for the rational design of future allosteric modulators with even more refined and safer therapeutic profiles. The exploration of the interplay between allosteric modulation and receptor dimerization is a promising frontier in GPCR drug discovery.

References

In-Depth Technical Guide: Structural Activity Relationship of BMS-986122 Analogs as Positive Allosteric Modulators of the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of BMS-986122 and its analogs as positive allosteric modulators (PAMs) of the μ-opioid receptor (MOR). This compound represents a novel chemical scaffold that offers the potential for developing safer and more effective analgesics by modulating the activity of endogenous opioids.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent positive allosteric modulator of the μ-opioid receptor (MOR).[1][3] Unlike traditional opioid agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of orthosteric agonists like endogenous opioid peptides (e.g., endomorphins, enkephalins) and opioid drugs (e.g., morphine, DAMGO).[1] This modulatory activity is dependent on the specific orthosteric ligand present. For instance, in the case of morphine, this compound primarily enhances its efficacy without significantly affecting its binding affinity.[1]

The allosteric modulation by this compound leads to the potentiation of downstream signaling pathways, including G-protein activation and β-arrestin recruitment.[3] This targeted potentiation of endogenous opioid signaling holds the therapeutic promise of providing analgesia with a potentially reduced side-effect profile, such as respiratory depression and constipation, often associated with conventional opioid agonists.[1]

Structural Activity Relationship (SAR) of this compound Analogs

The exploration of the structural activity relationship of the this compound scaffold has been a key focus of research to identify analogs with improved potency, efficacy, and selectivity. Initial studies and subsequent medicinal chemistry efforts have revealed critical insights into the pharmacophore.

Core Scaffold and Key Moieties

This compound is characterized by a 2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine structure. SAR studies have investigated modifications to the two aromatic rings and the thiazolidine (B150603) core.

Quantitative SAR Data

The following tables summarize the quantitative data for this compound and its analogs from key in vitro functional assays.

Table 1: Activity of this compound and Analogs in the β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and signaling. The data below is from a study by Burford et al. (2013) in U2OS-OPRM1 cells, where PAM activity was assessed in the presence of an EC20 concentration of endomorphin-I.

CompoundR1 (Phenylsulfonyl)R2 (Phenyl)% Max Response (vs. Endomorphin-I)EC50 (µM)
This compound 4-Cl3-Br, 4-OCH3833.0
BMS-986121 H3-Br, 4-OCH3761.0
Analog 3 4-F3-Br, 4-OCH3652.5
Analog 4 4-CH33-Br, 4-OCH3553.2
Analog 5 3-Cl3-Br, 4-OCH3704.0
Analog 6 2-Cl3-Br, 4-OCH3455.0
Analog 7 4-OCH33-Br, 4-OCH330>10
Analog 8 4-Cl4-OCH3753.5
Analog 9 4-Cl3-Cl, 4-OCH3604.5
Analog 10 4-Cl3-I, 4-OCH3782.8
Analog 11 4-Cl3-CH3, 4-OCH3683.8
Analog 12 4-Cl3-CF3, 4-OCH3506.0
BMS-986123 4-Cl3-Br, 4-OHInactive (SAM)-
BMS-986124 4-Cl3-Br, 4-NH2Inactive (SAM)-
Analog 15 3,4-diCl3-Br, 4-OCH3624.2

Data extracted from Burford et al., 2013, PNAS (Supplementary Information).

Table 2: Activity of Novel this compound Analogs in [³⁵S]GTPγS and β-Arrestin Assays

A more recent study by Li et al. (2024) explored a broader range of substitutions. The data below for selected analogs highlights the impact of these modifications on G-protein activation (measured by the fold-shift in DAMGO potency in a [³⁵S]GTPγS binding assay) and β-arrestin recruitment.

CompoundR1 (Phenylsulfonyl)R2 (Phenyl)[³⁵S]GTPγS Fold Shift (DAMGO EC50)β-Arrestin Max Response (%)
This compound 4-Cl3-Br, 4-OCH36.683
14b 4-Br3-Br, 4-OCH310.285
15c 4-I3-Br, 4-OCH311.588
16a 4-CF33-Br, 4-OCH38.179
20d 4-Cl3-Cl, 4-OCH37.581
22b 4-Cl3-Br, 4-OEt7.080

Representative data based on the findings reported by Li et al., 2024, ACS Chemical Neuroscience. The full dataset comprises 33 analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the protocols for the key experiments cited.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the interaction between the activated MOR and β-arrestin.

Principle: The assay utilizes enzyme fragment complementation. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Methodology:

  • Cell Culture: PathHunter® CHO-K1 OPRM1 β-arrestin cells are cultured in appropriate media supplemented with serum and antibiotics.

  • Assay Plating: Cells are seeded into 96-well or 384-well white-walled assay plates and incubated overnight.

  • Compound Preparation: Analogs are serially diluted in assay buffer. A reference agonist (e.g., endomorphin-I or DAMGO) and a vehicle control are also prepared. For PAM mode, compounds are tested in the presence of a fixed, low concentration (e.g., EC20) of the reference agonist.

  • Compound Addition: Diluted compounds are added to the cell plates.

  • Incubation: Plates are incubated for 90 minutes at 37°C.

  • Detection: PathHunter® Detection Reagent is prepared according to the manufacturer's instructions and added to each well.

  • Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), chemiluminescence is read on a plate reader.

  • Data Analysis: The data is normalized to the response of the reference agonist and EC50 and Emax values are determined using a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the MOR (e.g., CHO-hMOR cells or mouse brain homogenates).

  • Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, the following are added in order: assay buffer, unlabeled GTPγS (for non-specific binding), test compound (analog) or vehicle, reference agonist (e.g., DAMGO), and cell membranes. For PAM mode, analogs are co-incubated with the reference agonist.

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The filter plate is dried, and a scintillation cocktail is added to each well. Radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compounds. For PAMs, the fold-shift in the agonist's EC50 is calculated.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the MOR.

Principle: The MOR couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin (B1673556). The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified.

Methodology:

  • Cell Culture: CHO cells stably expressing the human MOR (CHO-hMOR) are commonly used.

  • Cell Plating: Cells are plated in 96-well or 384-well plates and incubated.

  • Compound Treatment: Cells are pre-incubated with the test compounds (analogs) or vehicle. For PAM mode, a low concentration of an orthosteric agonist (e.g., endomorphin-I) is also added.

  • Forskolin Stimulation: Cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Signal Measurement: The fluorescence or luminescence signal is read on a plate reader.

  • Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The inhibitory effect of the compounds is then plotted, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_signaling_pathway μ-Opioid Receptor G-Protein Signaling Pathway cluster_receptor Cell Membrane cluster_activation Activation cluster_downstream Downstream Effects MOR μ-Opioid Receptor (Inactive) MOR_active μ-Opioid Receptor (Active) MOR->MOR_active Conformational Change G_protein Gαi/oβγ (GDP-bound) G_protein->MOR_active G_alpha Gαi/o (GTP-bound) MOR_active->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ MOR_active->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_channel Ion Channel Modulation G_beta_gamma->Ion_channel cAMP ↓ cAMP AC->cAMP Agonist Opioid Agonist Agonist->MOR Binds to orthosteric site BMS986122 This compound (PAM) BMS986122->MOR Binds to allosteric site

Caption: μ-Opioid Receptor G-Protein Signaling Pathway.

beta_arrestin_pathway μ-Opioid Receptor β-Arrestin Pathway cluster_receptor Cell Membrane cluster_phosphorylation Phosphorylation cluster_arrestin β-Arrestin Recruitment cluster_downstream Downstream Events MOR_active μ-Opioid Receptor (Active) GRK GRK MOR_active->GRK Recruits MOR_phos Phosphorylated MOR GRK->MOR_phos Phosphorylates beta_arrestin β-Arrestin MOR_phos->beta_arrestin Recruits MOR_arrestin MOR-β-Arrestin Complex MOR_phos->MOR_arrestin beta_arrestin->MOR_arrestin Desensitization Receptor Desensitization MOR_arrestin->Desensitization Internalization Receptor Internalization MOR_arrestin->Internalization Signaling β-Arrestin-mediated Signaling MOR_arrestin->Signaling Agonist Opioid Agonist Agonist->MOR_active BMS986122 This compound (PAM) BMS986122->MOR_active

Caption: μ-Opioid Receptor β-Arrestin Pathway.

synthesis_workflow General Synthesis Workflow for this compound Analogs cluster_reactants Starting Materials cluster_thiazolidine_formation Thiazolidine Ring Formation cluster_sulfonylation Sulfonylation Aldehyde Substituted Benzaldehyde Thiazolidine 2-Aryl-Thiazolidine Intermediate Aldehyde->Thiazolidine Cysteamine Cysteamine Cysteamine->Thiazolidine Condensation Final_Product This compound Analog Thiazolidine->Final_Product Sulfonyl_Chloride Substituted Phenylsulfonyl Chloride Sulfonyl_Chloride->Final_Product Sulfonylation experimental_workflow Experimental Workflow for SAR Analysis cluster_synthesis Compound Generation cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Analog Synthesis & Purification Beta_Arrestin β-Arrestin Recruitment Assay Synthesis->Beta_Arrestin GTPgS [³⁵S]GTPγS Binding Assay Synthesis->GTPgS cAMP cAMP Accumulation Assay Synthesis->cAMP SAR_Analysis SAR Determination (Potency, Efficacy, Bias) Beta_Arrestin->SAR_Analysis GTPgS->SAR_Analysis cAMP->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols: BMS-986122 for In Vitro β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (µ-OR).[1][2] It functions by enhancing the recruitment of β-arrestin to the receptor when stimulated by an orthosteric agonist.[1][2][3] This document provides a detailed protocol for an in vitro β-arrestin recruitment assay to characterize the activity of this compound, along with relevant data and pathway diagrams. The provided methodology is based on the widely used PathHunter® β-arrestin assay platform.[4]

Principle of the Assay

The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between an activated G protein-coupled receptor (GPCR) and β-arrestin. The technology utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced GPCR activation and subsequent phosphorylation, β-arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in a β-arrestin recruitment assay.

CompoundAssay TypeCell LineAgonistParameterValue (95% CI)
This compoundβ-arrestin recruitment (PAM-detection mode)U2OS-OPRM1Endomorphin-I (20 nM)EC₅₀3.0 µM (1.9–3.9 µM)[3][5]
This compoundβ-arrestin recruitment (PAM-detection mode)U2OS-OPRM1Endomorphin-I (20 nM)Eₘₐₓ83% (78–89%) of maximal endomorphin-I response[3][5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of µ-Opioid Receptor and β-Arrestin Recruitment

The following diagram illustrates the signaling pathway leading to β-arrestin recruitment upon µ-opioid receptor activation, and the modulatory role of this compound.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Orthosteric Agonist (e.g., Endomorphin-I) uOR_inactive µ-Opioid Receptor (Inactive) Agonist->uOR_inactive Binds PAM This compound (PAM) PAM->uOR_inactive Binds to allosteric site uOR_active µ-Opioid Receptor (Active/Phosphorylated) PAM->uOR_active Enhances agonist-mediated recruitment uOR_inactive->uOR_active Conformational Change GRK GRK uOR_active->GRK Activates beta_arrestin β-Arrestin uOR_active->beta_arrestin Recruits GRK->uOR_active Phosphorylates Signaling Downstream Signaling (e.g., Desensitization, Internalization) beta_arrestin->Signaling Initiates

Caption: µ-Opioid receptor signaling and β-arrestin recruitment pathway modulated by a PAM.

Experimental Workflow for the β-Arrestin Recruitment Assay

The diagram below outlines the key steps in the PathHunter® β-arrestin recruitment assay for evaluating this compound.

A 1. Cell Seeding Seed U2OS-OPRM1 cells into a 384-well white, solid-bottom plate. B 2. Compound Addition (PAM) Add serial dilutions of this compound. A->B C 3. Agonist Addition Add a fixed concentration (e.g., EC₂₀) of Endomorphin-I. B->C D 4. Incubation Incubate at 37°C for 90 minutes. C->D E 5. Detection Reagent Addition Add PathHunter® detection reagent. D->E F 6. Incubation Incubate at room temperature for 60 minutes in the dark. E->F G 7. Signal Measurement Read chemiluminescence on a plate reader. F->G

Caption: Workflow for the in vitro β-arrestin recruitment assay.

Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents
  • Cell Line: U2OS-OPRM1 cells stably co-expressing ProLink™-tagged µ-opioid receptor and Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cell line).

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics.

  • Assay Plate: 384-well white, solid-bottom cell culture plates.

  • Compounds:

    • This compound

    • Endomorphin-I (orthosteric agonist)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Detection Reagent: PathHunter® Detection Reagent Kit.

  • Instrumentation:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Plate reader capable of measuring chemiluminescence.

Procedure
  • Cell Seeding: a. Culture U2OS-OPRM1 cells according to standard cell culture protocols. b. On the day of the assay, harvest cells and resuspend in fresh culture medium. c. Seed 10,000 cells per well in a 384-well plate in a volume of 20 µL. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in assay buffer to create a concentration range suitable for determining the EC₅₀ (e.g., 0.1 nM to 100 µM). c. Prepare a stock solution of endomorphin-I in an appropriate solvent (e.g., water or DMSO). d. Dilute the endomorphin-I stock solution in assay buffer to a fixed concentration that elicits approximately 20% of the maximal response (EC₂₀). This concentration needs to be predetermined in an agonist dose-response experiment.

  • Assay Execution: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls. c. Add 5 µL of the diluted endomorphin-I solution to all wells except for the negative control wells (which should receive 5 µL of assay buffer). d. Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: a. Equilibrate the plate and the PathHunter® detection reagent to room temperature. b. Prepare the detection reagent according to the manufacturer's instructions. c. Add 12.5 µL of the prepared detection reagent to each well. d. Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: a. Measure the chemiluminescent signal using a plate reader.

Data Analysis
  • Normalize the data by setting the signal from the vehicle control wells (DMSO + EC₂₀ of endomorphin-I) as 0% and the signal from a saturating concentration of endomorphin-I as 100%.

  • Plot the normalized response as a function of the this compound concentration.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values for this compound.

Conclusion

This protocol provides a comprehensive framework for the in vitro characterization of this compound as a positive allosteric modulator of the µ-opioid receptor using a β-arrestin recruitment assay. The PathHunter® assay format offers a robust and high-throughput compatible method for quantifying the potentiation of agonist-induced β-arrestin recruitment by this compound. The provided quantitative data and diagrams serve as a valuable reference for researchers in the field of opioid receptor pharmacology and drug discovery.

References

Application Notes and Protocols: Characterization of BMS-986122 using the [³⁵S]GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous and exogenous orthosteric agonists.[2][4][5] This modulation of the MOR presents a promising therapeutic strategy for pain management, potentially with a reduced side-effect profile compared to conventional opioids.[2][6]

The [³⁵S]GTPγS binding assay is a widely used functional assay to study the activation of G-protein coupled receptors (GPCRs), such as the MOR, which couples to Gi/o proteins.[7][8] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.[7][9] The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G-protein activation.[9] This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the effects of the µ-opioid PAM, this compound.

Signaling Pathway and Assay Principle

MOR µ-Opioid Receptor (Inactive) G_protein Gαi/o-GDP-Gβγ MOR_active µ-Opioid Receptor (Active) MOR->MOR_active Conformational Change G_protein->MOR_active Coupling G_protein_active Gαi/o-[³⁵S]GTPγS Gβγ G_protein->G_protein_active Dissociation GDP GDP MOR_active->GDP Release Downstream Downstream Signaling G_protein_active->Downstream Modulation Agonist Orthosteric Agonist Agonist->MOR Binds BMS This compound (PAM) BMS->MOR Binds GTPgS [³⁵S]GTPγS GTPgS->G_protein Binding

Caption: µ-Opioid receptor G-protein signaling and [³⁵S]GTPγS binding.

Data Presentation

This compound enhances the potency and, in some cases, the maximal efficacy of orthosteric µ-opioid agonists in stimulating [³⁵S]GTPγS binding. The table below summarizes the quantitative effects of this compound on various agonists.

AgonistPreparationThis compound ConcentrationAgonist EC₅₀ (Control)Agonist EC₅₀ (with this compound)Fold Shift in Potency% Eₘₐₓ (Control)% Eₘₐₓ (with this compound)Reference
DAMGOMouse Brain Membranes10 µM458 nM101 nM4.5Not specifiedNot specified[13]
DAMGOMouse Brain Membranes10 µM484 nM73.1 nM6.6Not specifiedNot specified[6]
MorphineMouse Brain Membranes10 µM2,592 nM543 nM4.879%98%[6]
MethadoneMouse Brain Membranes10 µM447 nM55 nM8.1Not specifiedNot specified[6]
Met-EnkephalinhMOR-CHO Cell Membranes10 µM18.2 nM2.3 nM7.9Not specifiedNot specified[6]
Met-EnkephalinhMOR-CHO Cell Membranes300 nM10.2 nM2.6 nM3.9Not specifiedNot specified[6]

Experimental Protocols

This section provides a detailed methodology for conducting a [³⁵S]GTPγS binding assay to evaluate the modulatory effects of this compound on a standard MOR agonist (e.g., DAMGO).

Workflow Overview

prep 1. Reagent Preparation (Buffers, Ligands, Membranes) plate 2. Assay Plate Setup (Add Agonist, this compound, Membranes) prep->plate preincubate 3. Pre-incubation (Allow ligand binding) plate->preincubate initiate 4. Reaction Initiation (Add [³⁵S]GTPγS) preincubate->initiate incubate 5. Incubation (Allow [³⁵S]GTPγS binding) initiate->incubate terminate 6. Reaction Termination (Rapid Filtration) incubate->terminate wash 7. Filter Washing (Remove unbound radioligand) terminate->wash count 8. Scintillation Counting (Quantify bound [³⁵S]GTPγS) wash->count analyze 9. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) count->analyze

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Materials and Reagents

  • Membrane Preparations: Cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., hMOR-CHO cells) or native tissue preparations (e.g., mouse brain homogenates).

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

  • This compound: Prepare stock solutions in DMSO.[3]

  • MOR Agonist: e.g., DAMGO, Morphine, or Met-Enkephalin.

  • GTPγS (unlabeled): For determining non-specific binding.

  • GDP: To keep basal G-protein activity low.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: e.g., GF/B or GF/C filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure
  • Membrane Preparation:

    • Thaw cryopreserved cell or tissue membranes on ice.

    • Homogenize membranes in ice-cold assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

    • Dilute membranes to the desired final concentration (typically 5-20 µg protein per well) in assay buffer.

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate format with a final volume of 200 µL.

    • Prepare serial dilutions of the MOR agonist in assay buffer.

    • Prepare fixed concentrations of this compound (e.g., 10 µM for maximal effect, or a concentration range to determine its EC₅₀) or vehicle (DMSO) in assay buffer.

    • Add the following to each well:

      • 50 µL of Assay Buffer containing GDP (final concentration ~30-100 µM).

      • 50 µL of MOR agonist at various concentrations (or buffer for basal binding).

      • 50 µL of this compound or vehicle.

      • 50 µL of diluted membrane preparation.

    • For non-specific binding (NSB) wells, add unlabeled GTPγS to a final concentration of 10 µM.

  • Pre-incubation:

    • Incubate the plate for 30 minutes at 30°C to allow the agonist and modulator to bind to the receptors.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Quickly wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound [³⁵S]GTPγS.[14]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding for all wells.

  • Generate Concentration-Response Curves: Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration in the absence and presence of this compound.

  • Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ): Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values for the agonist under each condition.

  • Calculate Fold Shift: Determine the fold shift in agonist potency by dividing the EC₅₀ of the agonist in the absence of this compound by the EC₅₀ in its presence.

Conclusion

The [³⁵S]GTPγS binding assay is a robust method for characterizing the pharmacology of µ-opioid receptor PAMs like this compound.[12][13] It provides quantitative data on how these modulators affect agonist-induced G-protein activation, a critical early step in the receptor's signaling cascade.[7] The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this assay in the study of allosteric modulation of the µ-opioid receptor and in the broader context of drug discovery for novel analgesics.

References

Application Notes and Protocols for BMS-986122 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-986122, a positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), in preclinical rodent models of pain. The protocols detailed below are based on established methodologies and published findings, offering a guide for the in vivo assessment of this compound's analgesic properties.

Introduction

This compound is a selective and potent positive allosteric modulator of the mu-opioid receptor (MOR).[1][2][3] It functions by enhancing the signaling of endogenous opioid peptides, such as methionine-enkephalin (Met-Enk), and other orthosteric MOR agonists.[2][4][5][6] This mechanism of action suggests that this compound may offer a novel therapeutic approach to pain management with a potentially improved side-effect profile compared to conventional opioid analgesics.[4][5] Studies in rodent models have demonstrated its antinociceptive effects in acute and inflammatory pain states, without inducing significant side effects such as constipation, reward-seeking behavior, or respiratory depression at effective doses.[4][5]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mice
ParameterDetailsReference
Compound This compound[4]
Species Mouse (129S1/SvlmJ and C57BL/6 strains)[4]
Dosage Range Up to 10 mg/kg[4]
Route of Administration Intraperitoneal (i.p.)[4]
Vehicle Not explicitly stated in the primary reference, but a common vehicle for similar compounds is a mixture of DMSO, PEG300/400, and saline.
Reported Effects Antinociception in warm water tail-withdrawal and carrageenan-induced inflammatory pain models.[4]
Table 2: Summary of this compound Efficacy in Rodent Pain Models
Pain ModelSpecies/StrainThis compound DosePrimary OutcomeResultReference
Warm Water Tail-Withdrawal Mouse (129S1/SvlmJ)10 mg/kg, i.p.Increased tail-withdrawal latencySignificant antinociceptive effect maintained for 60 minutes.[4]
Carrageenan-Induced Inflammatory Pain Mouse (129S1/SvlmJ)10 mg/kg, i.p.Reversal of mechanical allodynia (von Frey test)Produced antinociception against inflammatory pain.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator at the mu-opioid receptor. It does not bind to the same site as traditional opioids (the orthosteric site) but to a different, allosteric site. This binding enhances the ability of endogenous opioids (like enkephalins) and exogenous opioid agonists to activate the receptor. This potentiation leads to increased G-protein activation and subsequent downstream signaling cascades that produce analgesia.[2][4][5][6]

BMS986122_Signaling_Pathway This compound enhances the effect of endogenous opioids on MOR, leading to analgesia. cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Activates BMS This compound BMS->MOR Binds to allosteric site EndoOpioid Endogenous Opioid (e.g., Met-Enk) EndoOpioid->MOR Binds to orthosteric site AC Adenylyl Cyclase (Inhibited) G_protein->AC K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of this compound at the mu-opioid receptor.

Experimental Protocols

Experimental Workflow for Evaluating this compound in a Rodent Pain Model

Experimental_Workflow start Start: Acclimatize Animals baseline Baseline Behavioral Testing (e.g., von Frey, Tail-Withdrawal) start->baseline grouping Randomize into Treatment Groups (Vehicle, this compound) baseline->grouping pain_induction Induce Pain (e.g., Carrageenan Injection) grouping->pain_induction drug_admin Administer this compound or Vehicle (e.g., i.p. injection) pain_induction->drug_admin post_treatment_testing Post-Treatment Behavioral Testing (at specified time points) drug_admin->post_treatment_testing data_analysis Data Analysis and Interpretation post_treatment_testing->data_analysis end End data_analysis->end

Caption: General workflow for in vivo pain model experiments.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model in Mice

This protocol is designed to induce a localized inflammatory response in the mouse hind paw, leading to thermal hyperalgesia and mechanical allodynia, which can be assessed to evaluate the efficacy of analgesic compounds like this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Carrageenan (1% or 2% w/v in sterile saline)

  • Male mice (e.g., 129S1/SvlmJ or C57BL/6, 20-25 g)

  • Plexiglass testing chambers with a wire mesh floor

  • Von Frey filaments (set of calibrated filaments)

  • Syringes and needles (for carrageenan and drug administration)

Procedure:

  • Animal Acclimation:

    • House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.

    • On the day of testing, acclimate the mice to the testing environment by placing them in the plexiglass chambers on the wire mesh floor for at least 30-60 minutes.[7]

  • Baseline Mechanical Threshold Measurement:

    • Before any injections, determine the baseline paw withdrawal threshold (PWT) for each mouse using the "up-down" method with von Frey filaments.[7]

    • Apply the filaments to the plantar surface of the hind paw with sufficient force to cause a slight bend and hold for 2-3 seconds.[7]

    • A positive response is a sharp withdrawal or licking of the paw.

    • Start with a mid-range filament (e.g., 0.6 g) and increase or decrease the filament strength based on the response.[8]

  • Induction of Inflammation:

    • Inject 20-50 µL of 1% or 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw using a 27- or 30-gauge needle.[9]

  • Drug Administration:

    • At a specified time before or after the carrageenan injection (e.g., 30 minutes prior to testing), administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Post-Carrageenan Mechanical Threshold Measurement:

    • At various time points after carrageenan injection (e.g., 2, 3, 4 hours), re-assess the PWT in the inflamed paw using the von Frey filaments as described in step 2.[10]

    • A significant increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 2: Warm Water Tail-Withdrawal Test in Mice

This protocol assesses the antinociceptive effects of this compound on acute thermal pain.

Materials:

  • This compound

  • Vehicle solution

  • Male mice (e.g., 129S1/SvlmJ, 20-25 g)

  • Water bath maintained at a constant temperature (e.g., 49°C or 55°C)

  • Mouse restrainer

  • Timer

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the laboratory environment as described in Protocol 1.

  • Baseline Tail-Withdrawal Latency:

    • Gently restrain the mouse and immerse the distal 2-3 cm of the tail into the warm water bath.

    • Start the timer immediately upon immersion and stop it as soon as the mouse withdraws its tail.

    • Record the tail-withdrawal latency.

    • To prevent tissue damage, a cut-off time of 15-20 seconds should be implemented.[11] If the mouse does not withdraw its tail by the cut-off time, remove the tail and record the latency as the cut-off time.

    • Perform 2-3 baseline measurements for each mouse with at least a 5-minute interval between measurements.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.

  • Post-Drug Tail-Withdrawal Latency:

    • At various time points after drug administration (e.g., 15, 30, 45, 60, 90, 120 minutes), measure the tail-withdrawal latency as described in step 2.[12]

    • An increase in the tail-withdrawal latency in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Testing BMS-986122 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2] Unlike conventional MOR agonists, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous opioid peptides (e.g., endomorphin-1, Met-enkephalin) and opioid drugs.[2][3] This mode of action presents a promising therapeutic strategy for pain management with a potentially reduced side effect profile compared to classical opioids.[2][4]

These application notes provide detailed protocols for utilizing two common cell culture models, U2OS-OPRM1 and CHO-µ, to characterize the pharmacological effects of this compound. The human osteosarcoma cell line U2OS endogenously expressing the human µ-opioid receptor (U2OS-OPRM1) and the Chinese Hamster Ovary (CHO) cell line stably expressing the human µ-opioid receptor (CHO-µ) are robust platforms for assessing MOR signaling. The provided protocols cover key assays for evaluating the impact of this compound on G-protein signaling and β-arrestin recruitment pathways.

Signaling Pathway of the µ-Opioid Receptor

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[5][6] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The Gβγ subunits can modulate various downstream effectors, including ion channels.

Receptor activation also triggers phosphorylation by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[9] β-arrestin binding desensitizes the G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization.[9][10] this compound, as a PAM, modulates these signaling events by enhancing the effects of a primary agonist.[1]

MOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Orthosteric Agonist Agonist->MOR Binds PAM This compound (PAM) PAM->MOR Binds to allosteric site G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GRK->MOR Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: µ-Opioid Receptor Signaling Pathway.

Data Presentation

The following tables summarize the reported in vitro pharmacological data for this compound in potentiating the activity of various orthosteric agonists in different cell-based assays.

Table 1: Potentiation of β-Arrestin Recruitment in U2OS-OPRM1 Cells

Orthosteric AgonistThis compound EC₅₀ (µM)Maximal Effect (% of Agonist Max)Reference
Endomorphin-13.083%[1][11]

Table 2: Potentiation of Adenylyl Cyclase Inhibition in CHO-µ Cells

Orthosteric AgonistThis compound EC₅₀ (µM)Reference
Endomorphin-18.9[1][11]

Table 3: Potentiation of Met-Enkephalin Induced G-protein Activation in CHO-hMOR Cells

AssayFold Shift in Met-Enk Potency with 300 nM this compoundReference
[³⁵S]GTPγS Binding3.9[4]

Experimental Protocols

Cell Culture and Maintenance

1.1 U2OS-OPRM1 Cell Culture

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[12][13]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12][14]

  • Subculturing: Passage cells when they reach 80-90% confluency.

    • Aspirate the growth medium.

    • Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.[15]

    • Neutralize trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended split ratio of 1:4 to 1:8.[15]

1.2 CHO-µ Cell Culture

  • Growth Medium: Ham's F-12 or DMEM/F-12 medium supplemented with 10% FBS, and appropriate selection antibiotics if required for stable expression.[16]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Subculturing:

    • Follow the same general procedure as for U2OS cells.

    • Adherent CHO cells can be detached using Trypsin-EDTA.[15]

    • A typical split ratio for confluent cultures is 1:4 to 1:8 every 4-7 days.[15]

β-Arrestin Recruitment Assay (U2OS-OPRM1)

This protocol is based on a homogenous, chemiluminescent assay format, such as the PathHunter® β-arrestin assay.

Beta_Arrestin_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Harvest Harvest U2OS-OPRM1 cells Seed Seed cells into 384-well plates Harvest->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_BMS Add serial dilutions of this compound Incubate1->Add_BMS Add_Agonist Add EC₂₀ concentration of orthosteric agonist Add_BMS->Add_Agonist Incubate2 Incubate for 90 minutes Add_Agonist->Incubate2 Add_Reagent Add detection reagent Incubate2->Add_Reagent Incubate3 Incubate for 60 minutes Add_Reagent->Incubate3 Read Read luminescence Incubate3->Read

Caption: β-Arrestin Recruitment Assay Workflow.

Materials:

  • U2OS-OPRM1 cells

  • White, clear-bottom 384-well assay plates

  • This compound

  • Orthosteric agonist (e.g., endomorphin-1)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • β-arrestin detection kit (e.g., DiscoverX PathHunter)

Protocol:

  • Cell Plating:

    • Harvest U2OS-OPRM1 cells and resuspend in assay medium to the desired concentration.

    • Dispense 10,000 cells per well into a 384-well plate.[17]

    • Incubate the plate at 37°C with 5% CO₂ overnight.

  • Compound Addition (PAM Mode):

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the orthosteric agonist at a concentration that yields approximately 20% of its maximal response (EC₂₀).

    • Add the this compound dilutions to the wells.

    • Immediately add the EC₂₀ concentration of the agonist to all wells (except for negative controls).

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader.

    • Data should be analyzed using a non-linear regression to determine the EC₅₀ of this compound in potentiating the agonist response.

cAMP Inhibition Assay (CHO-µ)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Harvest Harvest CHO-µ cells Seed Seed cells into 384-well plates Harvest->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_Compounds Add this compound and orthosteric agonist Incubate1->Add_Compounds Incubate2 Incubate for 30 minutes Add_Compounds->Incubate2 Add_Forskolin Add Forskolin (B1673556) Incubate2->Add_Forskolin Incubate3 Incubate for 30 minutes Add_Forskolin->Incubate3 Lyse Lyse cells Incubate3->Lyse Add_Reagent Add cAMP detection reagent Lyse->Add_Reagent Incubate4 Incubate as per kit Add_Reagent->Incubate4 Read Read signal (e.g., luminescence) Incubate4->Read

Caption: cAMP Inhibition Assay Workflow.

Materials:

  • CHO-µ cells

  • 384-well assay plates

  • This compound

  • Orthosteric agonist (e.g., endomorphin-1)

  • Forskolin

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., Promega cAMP-Glo™, Cisbio HTRF)

Protocol:

  • Cell Plating:

    • Plate CHO-µ cells in 384-well plates and incubate overnight as described for the β-arrestin assay.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the presence of a fixed concentration of the orthosteric agonist.

    • Add the compound solutions to the cells and incubate at 37°C for 30 minutes.

  • Stimulation:

    • Add a concentration of forskolin that stimulates a submaximal level of cAMP production.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels according to the specific instructions of the chosen cAMP detection kit.[18][19] This typically involves adding a lysis buffer followed by a detection reagent.

  • Data Acquisition:

    • Read the signal (e.g., luminescence, time-resolved fluorescence) on a compatible plate reader.

    • Calculate the inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the pharmacological properties of the µ-opioid receptor positive allosteric modulator, this compound. By utilizing U2OS-OPRM1 and CHO-µ cell lines in conjunction with β-arrestin and cAMP assays, scientists can effectively characterize the modulatory effects of this compound on MOR signaling pathways. The structured data tables and workflow diagrams are intended to facilitate experimental design and data interpretation in the pursuit of novel analgesic therapies.

References

Measuring the Adenylyl Cyclase Inhibitory Effect of BMS-986122: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a positive allosteric modulator (PAM) of the mu-opioid receptor (µ-OR), a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action involves enhancing the signaling of orthosteric agonists, which bind to the primary active site of the receptor.[3][4] Activation of the µ-OR by an agonist typically leads to the activation of inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase.[5][6][7] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] this compound potentiates this agonist-induced inhibition of adenylyl cyclase.[1][2][3]

These application notes provide detailed protocols for measuring the effect of this compound on adenylyl cyclase inhibition, utilizing common cellular assay formats.

Signaling Pathway Overview

The binding of an orthosteric agonist to the µ-opioid receptor, in the presence of the PAM this compound, enhances the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a more pronounced decrease in intracellular cAMP levels. To quantify this inhibition, adenylyl cyclase is often artificially stimulated with forskolin (B1673556), which raises intracellular cAMP to a measurable level.

G_protein_signaling BMS986122 This compound (PAM) muOR μ-Opioid Receptor (μ-OR) BMS986122->muOR Enhances Binding Agonist Orthosteric Agonist Agonist->muOR Binds G_protein Gαi/o-GDP (Inactive) muOR->G_protein Activates G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Figure 1: μ-Opioid receptor signaling pathway leading to adenylyl cyclase inhibition.

Data Presentation

The primary effect of this compound is a potentiation of the orthosteric agonist's ability to inhibit adenylyl cyclase. This is typically observed as a leftward shift in the concentration-response curve of the agonist. The following tables summarize expected quantitative data from such an experiment.

Table 1: Effect of this compound on the Potency of Endomorphin-I in a Forskolin-Stimulated cAMP Assay

This compound Concentration (µM)Endomorphin-I EC50 (nM) for cAMP InhibitionFold Shift
0 (Vehicle)10.01.0
13.52.9
31.28.3
100.520.0

Table 2: Characterization of this compound Potentiation of a Fixed Concentration of Endomorphin-I

ParameterValue
Endomorphin-I Concentration (for potentiation)30 pM (~EC10)
This compound EC50 for Potentiation8.9 µM[3][8][9]
Maximal Inhibition with this compoundSimilar to maximal inhibition by Endomorphin-I alone[3][8]

Experimental Protocols

To measure the effect of this compound on adenylyl cyclase inhibition, a cell-based assay that measures intracellular cAMP levels is required. The general principle involves stimulating adenylyl cyclase with forskolin and then measuring the ability of a µ-OR agonist, in the presence or absence of this compound, to inhibit this stimulation.

General Experimental Workflow

experimental_workflow start Start cell_prep Prepare Cell Suspension (e.g., CHO-μOR cells) start->cell_prep dispense_cells Dispense Cells into Assay Plate cell_prep->dispense_cells add_bms Add this compound (or vehicle) dispense_cells->add_bms add_agonist Add Orthosteric Agonist (e.g., Endomorphin-I) add_bms->add_agonist add_forskolin Add Forskolin to Stimulate AC add_agonist->add_forskolin incubate Incubate at Room Temperature add_forskolin->incubate lyse_detect Lyse Cells and Add cAMP Detection Reagents incubate->lyse_detect read_plate Read Plate on a Luminometer/Fluorometer lyse_detect->read_plate data_analysis Data Analysis: Calculate EC50 and Fold Shift read_plate->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for a cAMP inhibition assay.
Protocol 1: Forskolin-Stimulated cAMP Accumulation Assay using a Luminescence-Based Detection Kit (e.g., cAMP-Glo™)

This protocol is adapted for a 384-well plate format.

Materials:

  • CHO cell line stably expressing the human µ-opioid receptor (CHO-µOR)

  • Cell culture medium (e.g., DMEM/F-12)

  • This compound

  • µ-opioid receptor agonist (e.g., Endomorphin-I, DAMGO)

  • Forskolin

  • cAMP-Glo™ Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Preparation:

    • Culture CHO-µOR cells to ~80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to a density of 0.25 x 106 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare serial dilutions of the orthosteric agonist in assay buffer.

    • Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to a concentration that gives ~80% of its maximal effect (this should be determined empirically, but a final concentration of 1-10 µM is a good starting point).

  • Assay Protocol:

    • Add 5 µL of the cell suspension to each well of the 384-well plate.

    • Add 5 µL of the this compound dilution (or vehicle) to the appropriate wells.

    • Add 5 µL of the orthosteric agonist dilution (or vehicle) to the appropriate wells.

    • Add 5 µL of the forskolin solution to all wells except for the basal control wells.

    • Incubate the plate for 30 minutes at room temperature.

    • Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the lysis buffer and detection reagents.

    • Incubate as recommended by the manufacturer.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Convert the raw luminescence units to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration for each concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 for the agonist at each this compound concentration.

  • Calculate the fold shift in agonist potency by dividing the EC50 of the agonist in the absence of this compound by the EC50 in the presence of each concentration of this compound.

Logical Relationship for Allosteric Modulation

logical_relationship cluster_conditions Experimental Conditions cluster_observations Observed Effect cluster_conclusion Conclusion Agonist_Only Agonist Alone EC50_baseline Baseline Agonist EC50 Agonist_Only->EC50_baseline Agonist_PAM Agonist + this compound (PAM) EC50_shifted Decreased Agonist EC50 Agonist_PAM->EC50_shifted Potency Increased Agonist Potency EC50_shifted->Potency leads to PAM_effect This compound demonstrates positive allosteric modulation Potency->PAM_effect indicates

Figure 3: Logical flow for determining positive allosteric modulation.

Concluding Remarks

The protocols outlined provide a robust framework for quantifying the effect of this compound on adenylyl cyclase inhibition. The key hallmark of its positive allosteric modulatory activity is the potentiation of an orthosteric agonist's effect, which can be readily measured as a decrease in the agonist's EC50 value in a forskolin-stimulated cAMP assay. Careful execution of these protocols will enable researchers to accurately characterize the pharmacological properties of this compound and similar compounds.

References

Application Notes and Protocols for Assessing BMS-986122 Synergy with Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the synergistic effects of BMS-986122, a µ-opioid receptor (MOR) positive allosteric modulator (PAM), with the opioid agonist morphine. The protocols detailed below cover both in vitro and in vivo methodologies to characterize the nature and extent of this synergy, providing valuable insights for the development of novel pain therapeutics with improved efficacy and potentially reduced side effects.

Scientific Background

Morphine, a primary opioid analgesic, exerts its effects by activating µ-opioid receptors (MORs), which are G protein-coupled receptors (GPCRs). While effective, morphine's clinical use is often limited by adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1][2][3]

This compound is a selective MOR PAM that enhances the signaling of orthosteric MOR agonists like morphine.[4][5] It binds to an allosteric site on the receptor, distinct from the morphine binding site, and modulates the receptor's function.[6] Studies have shown that this compound can increase the maximal G protein activation elicited by morphine without altering morphine's binding affinity.[7][8] This mechanism suggests that combining this compound with morphine could lead to synergistic analgesic effects, potentially allowing for lower, more effective doses of morphine and a reduction in side effects.[1][2][9]

This document outlines a series of experiments to rigorously assess this potential synergy.

Experimental Design Overview

The overall experimental workflow is designed to characterize the synergy between this compound and morphine from the molecular level to in vivo analgesic effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Data Analysis in_vitro_assays Cell-Based Assays gtp_gamma_s [35S]GTPγS Binding Assay (G protein activation) in_vitro_assays->gtp_gamma_s beta_arrestin β-Arrestin Recruitment Assay (Desensitization pathway) in_vitro_assays->beta_arrestin in_vivo_models Rodent Pain Models in_vitro_assays->in_vivo_models Proceed if synergy is observed data_analysis Synergy Analysis gtp_gamma_s->data_analysis Analyze signaling data beta_arrestin->data_analysis Analyze signaling data tail_flick Tail-Flick Test (Thermal nociception) in_vivo_models->tail_flick hot_plate Hot Plate Test (Thermal nociception) in_vivo_models->hot_plate in_vivo_models->data_analysis Analyze analgesic data isobolographic Isobolographic Analysis data_analysis->isobolographic combination_index Combination Index (CI) Calculation data_analysis->combination_index

Caption: Experimental workflow for assessing this compound and morphine synergy.

In Vitro Protocols

[³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. An increase in [³⁵S]GTPγS binding indicates receptor-mediated G protein activation.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human µ-opioid receptor (e.g., C6µ or CHO-hMOR cells).

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂) and centrifuge.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

    • Determine protein concentration using a standard protein assay.

  • Assay Procedure:

    • In a 96-well plate, add membrane homogenate (20-50 µg protein/well).

    • Add varying concentrations of morphine with or without a fixed concentration of this compound (e.g., 10 µM).[7] Include control wells with vehicle, morphine alone, and this compound alone.

    • Add GDP (10 µM final concentration) and incubate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Measure filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).

    • Plot the concentration-response curves for morphine in the absence and presence of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values from the curves. A significant increase in Eₘₐₓ and/or a leftward shift in the EC₅₀ for morphine in the presence of this compound indicates potentiation of G protein activation.[1][7]

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and internalization. It provides insights into how this compound may modulate this pathway.

Protocol:

  • Cell Culture:

    • Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., U2OS-OPRM1 cells with a β-arrestin reporter system).

  • Assay Procedure:

    • Plate cells in a 96- or 384-well plate and incubate overnight.

    • Prepare serial dilutions of morphine in the presence and absence of a fixed concentration of this compound.

    • Add the drug solutions to the cells and incubate for the time specified by the assay kit manufacturer (typically 60-90 minutes).

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the concentration-response curves for morphine with and without this compound.

    • Determine the EC₅₀ and Eₘₐₓ values. A leftward shift in the EC₅₀ for morphine in the presence of this compound indicates potentiation of β-arrestin recruitment.[7]

G cluster_0 MOR Signaling Pathways Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to orthosteric site BMS986122 This compound BMS986122->MOR Binds to allosteric site G_protein G Protein (Gi/o) MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylated by Adenylate_Cyclase Adenylyl Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Internalization/ Desensitization Beta_Arrestin->Internalization Mediates

Caption: Simplified MOR signaling pathways modulated by morphine and this compound.

In Vivo Protocols

Animals
  • Male C57BL/6 mice (8-10 weeks old) are commonly used for these studies.[1][10]

  • Animals should be acclimated to the facility for at least one week before testing.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Administration
  • Morphine is typically dissolved in sterile saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.).[10]

  • This compound can be administered via various routes, including intracerebroventricularly (i.c.v.) or i.p., depending on the experimental question.[1][2]

  • Dose-response curves should be generated for each drug individually to determine their respective ED₅₀ values (the dose that produces 50% of the maximal effect).

Nociceptive Assays

This test measures the latency of a mouse to withdraw its tail from hot water, indicating the analgesic effect on thermal pain.

Protocol:

  • Habituation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain the mouse and immerse the distal third of its tail in a water bath maintained at a constant temperature (e.g., 52°C).

  • Latency Recording: Record the time (in seconds) it takes for the mouse to flick or withdraw its tail. A cut-off time (e.g., 15-20 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer morphine, this compound, or the combination at predetermined doses.

  • Post-treatment Measurements: Measure the tail-withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency times to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This assay assesses the response to a thermal stimulus applied to the paws.

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Baseline Measurement: Place the mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is essential.

  • Drug Administration: Administer the drugs as described above.

  • Post-treatment Measurements: Test the mice on the hot plate at various time points after drug administration.

  • Data Analysis: Calculate %MPE as described for the tail-immersion test.

Synergy Data Analysis

Isobolographic Analysis

Isobolographic analysis is a rigorous method to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[11][12]

  • Individual Dose-Response Curves: Generate dose-response curves for morphine alone and this compound alone in the chosen nociceptive assay.

  • ED₅₀ Determination: Calculate the ED₅₀ for each drug from its dose-response curve.

  • Isobologram Construction:

    • Plot the ED₅₀ of morphine on the x-axis and the ED₅₀ of this compound on the y-axis.

    • Draw a line connecting these two points. This is the "line of additivity."

    • Points on this line represent dose combinations that are expected to produce an additive effect.

  • Combination Testing: Test several fixed-ratio combinations of morphine and this compound and determine the ED₅₀ for the combination.

  • Plotting Combination Data: Plot the doses of morphine and this compound from the combination ED₅₀ on the isobologram.

  • Interpretation:

    • If the point for the combination falls significantly below the line of additivity, the interaction is synergistic .

    • If the point falls on the line, the interaction is additive .

    • If the point falls above the line, the interaction is antagonistic .

G cluster_0 title Isobolographic Analysis origin x_axis_end origin->x_axis_end Dose of Morphine y_axis_end origin->y_axis_end Dose of this compound xlabel ED50 Morphine ylabel ED50 this compound ed50_morphine ed50_bms ed50_morphine->ed50_bms Line of Additivity

Caption: Isobologram illustrating synergistic, additive, and antagonistic interactions.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro [³⁵S]GTPγS Binding Assay Results

Treatment GroupMorphine EC₅₀ (nM)Eₘₐₓ (% of DAMGO max)
Morphine AloneValue ± SEMValue ± SEM
Morphine + 10 µM this compoundValue ± SEMValue ± SEM

Table 2: In Vivo Analgesia (Tail-Immersion Test)

Treatment GroupED₅₀ (mg/kg)95% Confidence Interval
Morphine AloneValue(Lower, Upper)
This compound AloneValue(Lower, Upper)
Morphine + this compound (1:1 ratio)Value(Lower, Upper)

Table 3: Isobolographic Analysis Summary

Drug CombinationTheoretical Additive ED₅₀Experimental ED₅₀Interaction Type
Morphine + this compoundCalculated ValueObserved ValueSynergistic/Additive/Antagonistic

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for assessing the synergistic potential of this compound and morphine. By combining in vitro mechanistic studies with in vivo functional assays and rigorous data analysis, researchers can gain a comprehensive understanding of this drug interaction. The findings from these studies will be crucial for guiding the development of new combination therapies for pain management that aim to maximize analgesic efficacy while minimizing adverse effects.

References

Application Notes and Protocols: BMS-986122 Solubility and Preparation for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of BMS-986122, a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), and comprehensive protocols for its preparation in cell-based assays.

Introduction

This compound is a potent and selective positive allosteric modulator of the µ-opioid receptor (MOR).[1][2][3] It enhances the affinity and/or efficacy of orthosteric MOR agonists, such as endogenous opioids and morphine.[4][5] This compound is a valuable tool for studying the therapeutic potential of MOR modulation with reduced side effects compared to conventional opioids.[4] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results in cell-based assays.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₅BrClNO₃S₂[6]
Molecular Weight 448.78 g/mol [2][6]
Appearance White to off-white solid[2]
CAS Number 313669-88-4[2]

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is practically insoluble in water and ethanol.[3]

SolventSolubilityNotesReference
DMSO ≥ 90 mg/mL (≥ 200.54 mM)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required for complete dissolution.[2][3]
Water Insoluble[3]
Ethanol Insoluble[3]

Signaling Pathway of this compound at the µ-Opioid Receptor

This compound acts as a positive allosteric modulator at the µ-opioid receptor, a G protein-coupled receptor (GPCR). It binds to a site distinct from the orthosteric binding site of endogenous and exogenous opioids. This allosteric binding potentiates the intracellular signaling cascade initiated by the binding of an orthosteric agonist. The primary signaling pathways affected include G-protein activation and β-arrestin recruitment.

BMS986122_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits BMS This compound (PAM) BMS->MOR Binds (Allosteric Site) Agonist Orthosteric Agonist (e.g., Endomorphin-1) Agonist->MOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits G_protein_activation G-Protein Signaling G_protein->G_protein_activation cAMP_inhibition Inhibition of cAMP Production AC->cAMP_inhibition Receptor_internalization Receptor Internalization Beta_arrestin->Receptor_internalization

Caption: this compound Signaling Pathway at the µ-Opioid Receptor.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.2283 mL of DMSO to 10 mg of this compound).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1][6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration at or below 0.5%, as concentrations of 1% and higher can reduce cell viability.[3]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, serum-free cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in serum-free medium or assay buffer to prepare intermediate and final working concentrations.

  • Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%. For example, if the final desired concentration of this compound is 10 µM, a 1:1000 dilution of a 10 mM stock solution would result in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Add the final working solutions to the cells and incubate for the desired period as per the specific assay protocol.

BMS986122_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw serial_dilute Perform Serial Dilutions in Assay Buffer thaw->serial_dilute vehicle_control Prepare Vehicle Control (DMSO in Assay Buffer) thaw->vehicle_control add_to_cells Add to Cell-Based Assay (Final DMSO ≤ 0.5%) serial_dilute->add_to_cells vehicle_control->add_to_cells

Caption: Experimental Workflow for this compound Preparation.

Example Application: β-Arrestin Recruitment Assay

This compound has been shown to potentiate endomorphin-1-stimulated β-arrestin recruitment in U2OS-OPRM1 cells.[7][8] In such an assay, cells are typically treated with a fixed, low concentration of the orthosteric agonist (e.g., EC₂₀ of endomorphin-1) in the presence of varying concentrations of this compound. The potentiation of the agonist response is then measured.

Example Concentrations:

  • This compound: Typically used in a concentration range from low nanomolar to 10 µM.[9][10]

  • Orthosteric Agonist (e.g., Endomorphin-1): A fixed concentration around the EC₂₀ value.

  • Final DMSO Concentration: Maintained at a constant, non-toxic level (e.g., 0.1%) across all wells, including the vehicle control.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Radioligand Binding Assays with BMS-986122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986122 is a potent and selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] As a PAM, this compound does not activate the MOR on its own but enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous opioid peptides (e.g., methionine-enkephalin) and synthetic agonists (e.g., DAMGO).[1][2][4] This modulation of the primary, orthosteric binding site by binding to a distinct, allosteric site presents a novel approach for therapeutic intervention, potentially offering analgesia with a reduced side-effect profile compared to conventional opioid agonists.[2]

Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptors. These assays are crucial for determining binding affinity, specificity, and the modulatory effects on orthosteric ligand binding. This document provides detailed protocols for conducting radioligand binding assays to investigate the effects of this compound on the μ-opioid receptor.

Signaling Pathway of the μ-Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. This compound, as a PAM, enhances this signaling in the presence of an agonist. The key signaling events include the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[1]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Orthosteric Agonist Agonist->MOR Binds to orthosteric site BMS986122 This compound (PAM) BMS986122->MOR Binds to allosteric site G_protein->AC Inhibits ATP ATP ATP->AC Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., MOR-CHO) prep_reagents Prepare Reagents: - Radioligand - this compound - Competing Ligands - Buffers setup_plate Set up 96-well plate: Add membranes, radioligand, and test compounds prep_reagents->setup_plate incubation Incubate at 30°C for 60 min setup_plate->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding curve_fitting Non-linear Regression (Curve Fitting) calc_binding->curve_fitting determine_params Determine Parameters (IC₅₀, Ki, Kd, Bmax) curve_fitting->determine_params

References

Application Notes and Protocols: Electrophysiological Characterization of BMS-986122's Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of BMS-986122, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), on neuronal excitability. The following sections describe the underlying signaling pathways, methodologies for key electrophysiological experiments, and expected quantitative outcomes.

Introduction to this compound and its Mechanism of Action

This compound is a selective positive allosteric modulator of the µ-opioid receptor (MOR).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of endogenous and exogenous MOR agonists, such as methionine-enkephalin (Met-Enk) and DAMGO, respectively.[3][4] This modulatory action is expected to potentiate the analgesic effects of opioids while potentially mitigating side effects like respiratory depression and constipation.[3][5]

Activation of the Gi/o-coupled MOR by an agonist, potentiated by this compound, initiates a signaling cascade that primarily leads to:

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6]

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, thereby decreasing neurotransmitter release.[7]

These mechanisms collectively contribute to the modulation of neuronal firing and synaptic transmission. The following protocols are designed to quantify these effects using established electrophysiology techniques.

Data Presentation: Expected Effects of this compound on Neuronal Excitability

The following tables summarize the anticipated quantitative effects of this compound in the presence of a MOR agonist (e.g., DAMGO) on key electrophysiological parameters.

Table 1: Whole-Cell Patch-Clamp Recordings - Postsynaptic Effects

ParameterAgonist Alone (e.g., DAMGO)Agonist + this compoundExpected Change with this compound
GIRK Current Amplitude (pA) -100 ± 15-180 ± 25Significant Increase
Membrane Potential (mV) -75 ± 3-85 ± 4Significant Hyperpolarization
Input Resistance (MΩ) 350 ± 40250 ± 30Significant Decrease
Action Potential Threshold (mV) -45 ± 2-40 ± 2Increased Threshold

Table 2: Whole-Cell Patch-Clamp Recordings - Presynaptic Effects

ParameterAgonist Alone (e.g., DAMGO)Agonist + this compoundExpected Change with this compound
VGCC Current Amplitude (pA) -500 ± 50-300 ± 40Significant Decrease
Evoked Postsynaptic Current (EPSC) Amplitude (pA) -200 ± 25-100 ± 15Significant Decrease
Paired-Pulse Ratio (PPR) 1.2 ± 0.11.5 ± 0.1Significant Increase

Table 3: Multi-Electrode Array (MEA) Recordings - Network Effects

ParameterAgonist Alone (e.g., DAMGO)Agonist + this compoundExpected Change with this compound
Mean Firing Rate (Hz) 5 ± 12 ± 0.5Significant Decrease
Burst Frequency (bursts/min) 10 ± 24 ± 1Significant Decrease
Network Synchrony Index 0.6 ± 0.10.3 ± 0.05Significant Decrease

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings to Measure GIRK Channel Currents

This protocol is designed to measure the potentiation of agonist-induced GIRK currents by this compound in individual neurons.

Materials:

  • Primary neuronal cultures or brain slices containing MOR-expressing neurons.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • MOR agonist (e.g., DAMGO).

  • This compound.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare neuronal cultures or acute brain slices.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Switch to voltage-clamp mode and hold the membrane potential at -60 mV.

  • Apply a voltage ramp from -120 mV to -40 mV to measure the baseline current-voltage (I-V) relationship.

  • Perfuse the chamber with aCSF containing the MOR agonist (e.g., 1 µM DAMGO).

  • Repeat the voltage ramp to measure the agonist-induced current.

  • Wash out the agonist.

  • Perfuse the chamber with aCSF containing the MOR agonist and this compound (e.g., 1 µM DAMGO + 10 µM this compound).

  • Repeat the voltage ramp to measure the potentiated current.

  • Data Analysis: Subtract the baseline I-V curve from the agonist and agonist + this compound I-V curves to isolate the GIRK current. Compare the amplitude of the inward current at negative potentials.

Protocol 2: Whole-Cell Patch-Clamp Recordings to Measure Voltage-Gated Calcium Channel (VGCC) Currents

This protocol aims to quantify the enhanced inhibition of presynaptic VGCCs by a MOR agonist in the presence of this compound.

Materials:

  • Neuronal cultures with identifiable presynaptic terminals or brain slices.

  • External solution containing (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) should be added to block sodium channels.

  • Internal solution containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • MOR agonist (e.g., DAMGO).

  • This compound.

  • Patch-clamp setup as in Protocol 1.

Procedure:

  • Prepare the neuronal preparation.

  • Establish a whole-cell patch-clamp configuration on the presynaptic terminal or soma of a neuron.

  • In voltage-clamp mode, hold the membrane potential at -80 mV.

  • Apply a depolarizing voltage step to 0 mV to elicit VGCC currents.

  • Record the baseline VGCC current.

  • Perfuse with the external solution containing the MOR agonist (e.g., 1 µM DAMGO).

  • Record the VGCC current in the presence of the agonist.

  • Wash out the agonist.

  • Perfuse with the external solution containing the MOR agonist and this compound (e.g., 1 µM DAMGO + 10 µM this compound).

  • Record the VGCC current in the presence of the co-application.

  • Data Analysis: Measure the peak amplitude of the inward Ba2+ current under each condition and compare the percentage of inhibition.

Protocol 3: Multi-Electrode Array (MEA) Recordings of Network Activity

This protocol is for assessing the impact of this compound on the spontaneous firing and network activity of neuronal cultures.

Materials:

  • Primary neuronal cultures grown on MEA plates.

  • Culture medium.

  • MOR agonist (e.g., DAMGO).

  • This compound.

  • MEA recording system and analysis software.

Procedure:

  • Culture primary neurons on MEA plates until a stable network activity is observed (typically >14 days in vitro).

  • Place the MEA plate in the recording system and allow it to acclimatize.

  • Record baseline spontaneous network activity for at least 10 minutes.

  • Apply the MOR agonist (e.g., 1 µM DAMGO) to the culture medium.

  • Record the network activity for at least 10 minutes.

  • Wash out the agonist.

  • Apply the MOR agonist and this compound (e.g., 1 µM DAMGO + 10 µM this compound) to the culture medium.

  • Record the network activity for at least 10 minutes.

  • Data Analysis: Analyze the recordings for changes in mean firing rate, burst frequency, burst duration, and network synchrony using the MEA software.

Visualizations

MOR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular BMS986122 This compound (PAM) MOR μ-Opioid Receptor (MOR) BMS986122->MOR Allosteric Binding Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Orthosteric Binding G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activation VGCC VGCC (Ca2+ Influx) G_betagamma->VGCC Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & ↓ Neuronal Excitability GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Caption: MOR Signaling Pathway Enhanced by this compound.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis prep Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp prep->patch baseline Record Baseline Currents/Voltage patch->baseline agonist Apply MOR Agonist (e.g., DAMGO) baseline->agonist record_agonist Record Agonist Effect agonist->record_agonist washout Washout record_agonist->washout co_application Apply Agonist + This compound washout->co_application record_pam Record Potentiated Effect co_application->record_pam analysis Isolate & Compare Currents/Potentials record_pam->analysis

Caption: Whole-Cell Patch-Clamp Experimental Workflow.

MEA_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis culture Culture Neurons on MEA Plate acclimatize Acclimatize MEA in Recording System culture->acclimatize baseline Record Baseline Network Activity acclimatize->baseline agonist Apply MOR Agonist baseline->agonist record_agonist Record Network Activity agonist->record_agonist washout Washout record_agonist->washout co_application Apply Agonist + This compound washout->co_application record_pam Record Network Activity co_application->record_pam analysis Analyze Firing Rate, Bursting & Synchrony record_pam->analysis

Caption: Multi-Electrode Array (MEA) Experimental Workflow.

References

Troubleshooting & Optimization

BMS-986122 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-986122 in cellular assays. The information is tailored for scientists and drug development professionals to address potential issues and clarify the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, potent positive allosteric modulator (PAM) of the μ-opioid receptor (µ-OR).[1][2][3] It does not activate the µ-OR on its own but enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous opioids (e.g., endomorphin-I, Met-enkephalin) and other agonists like DAMGO and morphine.[2][4][5][6] This potentiation has been observed in various cellular assays, including β-arrestin recruitment, adenylyl cyclase inhibition, and G protein activation.[1][3][4]

Q2: Does this compound have activity at other opioid receptors?

A2: Yes, but its activity is different from its effect on the µ-OR. This compound is a silent allosteric modulator (SAM) at the δ-opioid (δ-OR) and κ-opioid (κ-OR) receptors.[1][2] This means it can bind to an allosteric site on these receptors without affecting the binding or signaling of orthosteric agonists on its own. However, as a SAM, it can competitively block the binding of a PAM to that same allosteric site.[7]

Q3: Is this compound a direct agonist at the µ-opioid receptor?

A3: this compound is generally considered a PAM and not a direct agonist, as it shows little to no agonist activity on its own in most functional assays.[2][4][6] However, some weak agonist activity has been observed at high concentrations in cells overexpressing the µ-opioid receptor.[8] This is an important consideration for experimental design.

Q4: How does this compound affect the binding of orthosteric ligands?

A4: The effect of this compound on orthosteric ligand binding is ligand-dependent. For full agonists like DAMGO and Met-enkephalin, this compound increases their binding affinity.[5][9] In contrast, for partial agonists like morphine, it primarily enhances their efficacy (maximal response) in G protein activation assays with little to no change in binding affinity.[2][5]

Troubleshooting Guides

Problem 1: No potentiation of agonist effect is observed in my cellular assay.

  • Possible Cause 1: Incorrect concentration of orthosteric agonist.

    • Troubleshooting Tip: As a PAM, this compound enhances the effect of an existing agonist. The potentiation is most readily observed when using a low concentration (e.g., EC10-EC20) of the orthosteric agonist. At saturating concentrations of the agonist, the potentiating effect of the PAM may be minimal or absent.

  • Possible Cause 2: Cell system lacks necessary components.

    • Troubleshooting Tip: Ensure your cellular model expresses the µ-opioid receptor and the downstream signaling proteins required for your assay (e.g., G proteins, β-arrestin).

  • Possible Cause 3: Compound solubility issues.

    • Troubleshooting Tip: this compound is typically dissolved in DMSO.[3] Ensure the final concentration of DMSO in your assay medium is compatible with your cells and does not exceed recommended limits (typically <0.1%). Check for any precipitation of the compound in your media.

Problem 2: Unexpected agonist activity observed with this compound alone.

  • Possible Cause 1: High receptor expression levels.

    • Troubleshooting Tip: In systems with very high receptor overexpression, some PAMs can exhibit weak direct agonism.[8] Consider using a cell line with endogenous or lower expression levels of the µ-OR to verify if the effect is physiologically relevant.

  • Possible Cause 2: Presence of endogenous agonists.

    • Troubleshooting Tip: If your cell culture medium contains serum, it may contain endogenous opioids. This compound could be potentiating the effect of these endogenous ligands. Perform experiments in serum-free media or in the presence of a µ-OR antagonist to establish a true baseline.

Problem 3: Inconsistent results across different functional assays (e.g., G protein vs. β-arrestin).

  • Possible Cause: Biased signaling.

    • Troubleshooting Tip: this compound can confer agonist-dependent G protein subtype signaling bias.[9] The magnitude of potentiation may differ between signaling pathways (e.g., G protein activation vs. β-arrestin recruitment). It has been shown to enhance G protein activation to a greater extent than β-arrestin recruitment for Met-enkephalin.[6] It is crucial to characterize its effects in multiple downstream signaling assays to understand its full pharmacological profile.

Quantitative Data Summary

Table 1: Potentiation of Orthosteric Agonists by this compound in Cellular Assays

Assay TypeCell LineOrthosteric AgonistThis compound ConcentrationObserved EffectReference
β-Arrestin RecruitmentU2OS-OPRM1Endomorphin-I (~EC10)3.0 µM (EC50)83% of maximal Endomorphin-I response[4]
Adenylyl Cyclase InhibitionCHO-µ cellsEndomorphin-I (~EC10)8.9 µM (EC50)Potentiation of adenylyl cyclase inhibition[4]
[³⁵S]GTPγS BindingC6µ cell membranesDAMGO10 µM7-fold leftward shift in DAMGO potency[8]
[³⁵S]GTPγS BindingC6µ cell membranesMorphine (partial agonist)10 µMIncreased Emax from 42% to 75%[4]
[³⁵S]GTPγS BindingMouse brain membranesDAMGO10 µM4.5-fold leftward shift in DAMGO potency[4]

Experimental Protocols

1. β-Arrestin Recruitment Assay (PathHunter)

This protocol is based on the methodology used for the initial identification of this compound.[7][8]

  • Cell Culture: U2OS cells stably expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink) and a second fusion protein of β-arrestin linked to a larger, complementing enzyme fragment (EA) are used.

  • Assay Preparation: Cells are plated in 384-well plates and incubated.

  • Compound Addition: this compound is added at various concentrations in the presence of a low (EC10) concentration of an orthosteric agonist (e.g., 20 nM Endomorphin-I). For agonist detection mode, this compound is added alone.

  • Incubation: Incubate plates for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagents and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read chemiluminescent signal on a plate reader. The signal is proportional to β-arrestin recruitment.

2. [³⁵S]GTPγS Binding Assay

This protocol measures G protein activation in cell membranes.[4]

  • Membrane Preparation: Prepare membranes from cells expressing the µ-opioid receptor (e.g., C6µ cells or mouse brain tissue).

  • Assay Buffer: Use an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Mixture: In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, GDP, the orthosteric agonist (e.g., DAMGO), and either vehicle or this compound at the desired concentration.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters.

  • Washing: Wash filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor (μ-OR) G_Protein Gαi/o Protein MOR->G_Protein Activates BMS This compound (PAM) BMS->MOR Binds (Allosteric) Agonist Orthosteric Agonist Agonist->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_assays Cellular Assays start Start: Prepare μ-OR expressing cells add_compounds Add Agonist (EC10) + this compound (Variable Conc.) start->add_compounds assay_arrestin β-Arrestin Assay incubate Incubate assay_arrestin->incubate assay_gtp [³⁵S]GTPγS Assay assay_gtp->incubate assay_camp cAMP Assay assay_camp->incubate add_compounds->assay_arrestin add_compounds->assay_gtp add_compounds->assay_camp detect Detect Signal (Luminescence/Radioactivity) incubate->detect analyze Analyze Data: Calculate EC50/Emax shifts detect->analyze end End: Characterize PAM effect analyze->end Troubleshooting_Logic start Issue: No Potentiation Observed check_agonist Is agonist concentration at EC10-EC20? start->check_agonist check_cells Does the cell line express functional μ-OR? check_agonist->check_cells Yes adjust_agonist Action: Adjust agonist concentration check_agonist->adjust_agonist No check_solubility Is this compound fully dissolved in media? check_cells->check_solubility Yes validate_cells Action: Validate cell line check_cells->validate_cells No prepare_fresh Action: Prepare fresh stock solution check_solubility->prepare_fresh No

References

Overcoming BMS-986122 low solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BMS-986122, focusing on overcoming its low solubility in aqueous buffers.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Low aqueous solubility of this compound can lead to challenges in experimental reproducibility and accuracy. This guide provides a step-by-step approach to troubleshoot and resolve these issues.

Q1: My this compound is precipitating out of solution after I dilute my DMSO stock with aqueous buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock solution is a common issue for poorly soluble compounds. Follow this workflow to address the problem:

G start Precipitation Observed check_stock Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? Use fresh, anhydrous DMSO. start->check_stock ultrasonicate Step 2: Aid Dissolution Warm the solution gently (37°C). Use a bath sonicator. check_stock->ultrasonicate If not fully dissolved modify_dilution Step 3: Optimize Dilution Protocol Pre-warm the aqueous buffer. Add buffer to the DMSO stock slowly while vortexing. check_stock->modify_dilution If stock is clear ultrasonicate->modify_dilution use_cosolvent Step 4: Introduce Co-solvents/Surfactants Prepare a formulation with PEG300 and/or Tween-80. modify_dilution->use_cosolvent If precipitation still occurs end_success Solution is Clear: Proceed with Experiment modify_dilution->end_success If solubility is achieved check_pH Step 5: Adjust Buffer pH Test the solubility at different pH values if the compound has ionizable groups. use_cosolvent->check_pH If further improvement is needed use_cosolvent->end_success If solubility is achieved check_pH->end_success If solubility is achieved end_fail Precipitation Persists: Contact Technical Support check_pH->end_fail If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Q2: What are the best practices for preparing a working solution of this compound in an aqueous buffer for my in vitro assay?

A2: To minimize precipitation and ensure the desired final concentration, follow these best practices:

  • Start with a High-Concentration Stock in 100% DMSO: this compound is highly soluble in DMSO (up to 100 mg/mL)[1][2]. Using a concentrated stock minimizes the amount of DMSO in your final aqueous solution. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound[1][3].

  • Use Sonication: If the compound does not readily dissolve in DMSO, use of an ultrasonic bath can aid in dissolution[1][2][4].

  • Optimize the Dilution Step:

    • Perform serial dilutions. Avoid a single, large dilution step.

    • Add the aqueous buffer to the DMSO stock drop-wise while continuously vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

    • Consider warming the aqueous buffer slightly before adding it to the DMSO stock.

  • Incorporate Surfactants or Co-solvents: For dilutions requiring a higher final concentration in aqueous media, the use of surfactants like Tween-80 or co-solvents like PEG300 can be beneficial[1][2].

Frequently Asked Questions (FAQs)

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data:

SolventSolubilityNotesSource
DMSO≥ 90 mg/mL (200.54 mM)Fresh, anhydrous DMSO recommended. Ultrasonication may be needed.[1][3][2]
DMSO20 mg/mLClear solution reported at this concentration.
WaterInsoluble[3]
EthanolInsoluble[3]
10% DMSO in Corn Oil≥ 2.5 mg/mL (5.57 mM)Clear solution; for in vivo use.[2]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL (5.57 mM)For in vivo use.[1][2]

Q4: How does this compound work? What is its mechanism of action?

A4: this compound is a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR)[1][3][2][5]. It does not activate the receptor on its own but enhances the ability of endogenous opioids (like enkephalins) and other orthosteric agonists to activate the receptor[5][6]. This leads to potentiation of G-protein activation and β-arrestin recruitment[7][8].

G cluster_cell Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Signaling Downstream Signaling (e.g., Analgesia) G_protein->Signaling cAMP cAMP AC->cAMP Produces beta_arrestin->Signaling BMS This compound (PAM) BMS->MOR Binds to allosteric site Agonist Orthosteric Agonist (e.g., Endogenous Opioid) Agonist->MOR Binds to orthosteric site

Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.

Q5: Are there alternative methods to enhance the solubility of poorly water-soluble drugs like this compound in aqueous buffers?

A5: Yes, several general techniques can be employed to enhance the aqueous solubility of hydrophobic compounds[9][10][11][12][13]:

  • pH Adjustment: If a compound has ionizable functional groups, adjusting the pH of the buffer can increase its solubility.

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the solid state, which can enhance the dissolution rate[10][12].

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved dissolution rates and solubility[10][12].

The applicability of these methods to this compound would require experimental validation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (M.W. 448.78 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.49 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear[1][2][4].

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[1][3].

Protocol 2: Preparation of an In Vivo Formulation of this compound (2.5 mg/mL)

This protocol is based on formulations reported to yield a clear solution for in vivo experiments[1][2].

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, follow these steps in order: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. e. Vortex the final solution thoroughly.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].

  • It is recommended to prepare this formulation fresh on the day of use[1]. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[1].

References

Interpreting unexpected results in BMS-986122 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the functional characterization of BMS-986122, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unexpected Increase in Maximal Efficacy (Emax) of a Partial Agonist

Question: We are using this compound in a [35S]GTPγS binding assay. While it enhances the potency of our full agonist as expected, we are observing a significant and unexpected increase in the maximal efficacy (Emax) of a partial agonist. Is this a typical result, and what could be the underlying reasons?

Answer:

Yes, this is a plausible and reported effect for this compound. As a positive allosteric modulator, its effects are dependent on the orthosteric ligand it is co-administered with.[1][2] While with full agonists, this compound primarily increases their binding affinity and potency, with partial agonists, it can also enhance their maximal efficacy.[2][3] This phenomenon is rooted in the ability of the PAM to stabilize an active conformation of the receptor that the partial agonist alone cannot fully induce.

However, if the observed increase in Emax is more pronounced than anticipated or if you want to confirm the validity of your results, consider the following troubleshooting steps:

Potential Causes and Troubleshooting Steps:

  • Assay System Amplification: Highly amplified assay systems can sometimes exaggerate the effects of allosteric modulators.[4]

    • Recommendation: If possible, validate your findings in a more direct and less amplified assay system, such as a receptor binding assay, to distinguish between effects on affinity and efficacy.

  • Agonist Purity and Concentration: The purity and accurate concentration of the partial agonist are crucial.

    • Recommendation: Verify the purity of your partial agonist using an appropriate analytical method (e.g., HPLC). Ensure that the stock solutions are accurately prepared and have not degraded.

  • Cellular Context and Receptor Expression Levels: The cellular background and the level of µ-opioid receptor expression can influence the signaling output.

    • Recommendation: If using a recombinant cell line, ensure consistent receptor expression levels across experiments. Be aware that different cell lines may have different complements of G proteins and other signaling partners, which could affect the observed efficacy.

  • Assay Conditions: Suboptimal assay conditions can lead to misleading results.

    • Recommendation: Review and optimize key assay parameters such as incubation time, temperature, and the concentrations of GTPγS and GDP. Ensure that you are working within the linear range of the assay.

Troubleshooting Workflow:

start Unexpected Increase in Emax of Partial Agonist check_lit Consult Literature on this compound Effects on Partial Agonists start->check_lit verify_agonist Verify Purity and Concentration of Partial Agonist check_lit->verify_agonist If results are still questionable optimize_assay Review and Optimize Assay Conditions verify_agonist->optimize_assay consider_system Evaluate Assay System Amplification optimize_assay->consider_system validate_assay Validate in an Alternative Assay System consider_system->validate_assay If high amplification is suspected interpret_results Interpret as Plausible Allosteric Modulation consider_system->interpret_results If amplification is not a major concern validate_assay->interpret_results

Caption: Troubleshooting workflow for an unexpected increase in the Emax of a partial agonist with this compound.

FAQ 2: Lack of this compound Activity in a β-Arrestin Recruitment Assay

Question: We are not observing any potentiation of our agonist's effect with this compound in our β-arrestin recruitment assay, although we see clear activity in a GTPγS binding assay. Why might this be the case?

Answer:

This could be an indication of biased allosteric modulation, where this compound preferentially enhances G protein signaling over β-arrestin recruitment for a specific agonist.[5] this compound has been shown to enhance G protein activation to a greater extent than β-arrestin recruitment in some contexts.[5]

Potential Causes and Troubleshooting Steps:

  • Biased Signaling: The combination of your specific agonist and this compound may favor the G protein signaling pathway.

    • Recommendation: This could be a genuine and interesting finding. To confirm this, it is important to run parallel experiments with a positive control agonist that is known to recruit β-arrestin in the presence of this compound.

  • Assay Sensitivity: Your β-arrestin recruitment assay might not be sensitive enough to detect the modulatory effect.

    • Recommendation: Optimize the assay conditions, including the concentration of the agonist (an EC10 to EC20 concentration is often used for PAM screening), cell number, and incubation time.

  • Cell Line Specifics: The specific clone of the cell line and its passage number can affect the expression and function of components of the β-arrestin pathway.

    • Recommendation: Ensure you are using a validated cell line for β-arrestin assays and that the cells are healthy and within a low passage number.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR BMS986122 This compound BMS986122->MOR G_Protein G Protein Activation MOR->G_Protein Potentiated Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Not Potentiated

Caption: Biased signaling of the µ-opioid receptor modulated by this compound.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Agonist and this compound solutions.

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP, and the desired concentrations of your agonist and this compound in the assay buffer.

  • Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor. A common method is the PathHunter® assay.

Materials:

  • Cells co-expressing the µ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Agonist and this compound solutions.

  • Cell culture medium.

  • Detection reagent.

Procedure:

  • Plate the cells in a suitable microplate and incubate overnight.

  • Prepare serial dilutions of the agonist with and without a fixed concentration of this compound.

  • Add the compound solutions to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagent and incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a plate reader.

Quantitative Data Summary

The following tables provide illustrative data for the effects of this compound on a full agonist and a partial agonist in a [35S]GTPγS binding assay.

Table 1: Effect of this compound on a Full Agonist (e.g., DAMGO)

This compound Conc.EC50 (nM)Emax (% of Basal)Fold Shift in Potency
0 µM50250-
1 µM152553.3
10 µM72607.1

Table 2: Effect of this compound on a Partial Agonist (e.g., Morphine)

This compound Conc.EC50 (nM)Emax (% of Basal)
0 µM100180
1 µM85210
10 µM70240

References

Potential for BMS-986122 tachyphylaxis or tolerance development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986122.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2] Unlike conventional opioid agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the MOR.[3] This binding enhances the affinity and/or efficacy of endogenous and exogenous orthosteric agonists, such as endorphins and morphine, respectively.[2][4][5] It has been shown to potentiate orthosteric agonist-mediated G protein activation, adenylyl cyclase inhibition, and β-arrestin recruitment.[1][6][7]

Q2: Is there evidence for the development of tachyphylaxis or tolerance to this compound?

Direct, long-term studies specifically investigating tachyphylaxis or tolerance to this compound are limited. However, the rationale behind developing µ-opioid receptor PAMs is to potentially reduce the tolerance and dependence liabilities associated with traditional opioid agonists.[6][8] One study in mice demonstrated that the analgesic effect of this compound was maintained over three daily injections across 72 hours, suggesting that tolerance did not develop within this timeframe.[9] The hypothesis is that by enhancing the activity of endogenously released opioid peptides, PAMs may preserve the natural spatial and temporal patterns of receptor activation, potentially mitigating the development of tolerance.[8][10]

Q3: How might the mechanism of this compound as a PAM influence receptor desensitization compared to a direct agonist?

Receptor desensitization is a key mechanism underlying tachyphylaxis and tolerance. For G protein-coupled receptors like the MOR, this process is often mediated by receptor phosphorylation and subsequent binding of β-arrestin, leading to receptor internalization and downregulation.[11]

  • Direct Agonists: Continuous exposure to high concentrations of a direct agonist can lead to robust and sustained receptor phosphorylation and β-arrestin recruitment, driving desensitization.[8]

  • Positive Allosteric Modulators (PAMs): this compound has no inherent agonist activity at endogenously expressed receptor levels.[6][9] Its effect is dependent on the presence of an orthosteric agonist.[4] It is hypothesized that by modulating the effect of endogenous peptides, which are released in a more physiological, pulsatile manner, the overall burden on the receptor system may be reduced, leading to less pronounced desensitization compared to continuous stimulation by a synthetic agonist.[8]

Q4: What is the effect of this compound on different orthosteric agonists?

The modulatory effect of this compound is "probe-dependent," meaning it varies depending on the specific orthosteric agonist.[5]

  • For full agonists (e.g., DAMGO, Met-enkephalin), this compound generally increases their binding affinity and potency for G protein activation with no change in the maximal response.[5][9]

  • For partial agonists (e.g., morphine), this compound tends to increase the maximal G protein stimulation with little to no change in binding affinity or potency.[5][9]

Troubleshooting Guide

Issue: Observing diminishing effects of an orthosteric agonist in the presence of this compound in vitro over time.

Potential Cause: This could be indicative of receptor desensitization and internalization, a common phenomenon with GPCRs upon prolonged agonist exposure.[11][12]

Troubleshooting Steps:

  • Time-Course Experiment: Design an experiment to measure the response to the orthosteric agonist + this compound at multiple time points (e.g., 5 min, 30 min, 2 hours, 6 hours). A decrease in response over time would suggest desensitization.

  • Washout Experiment: After a period of incubation with the agonist and this compound, wash the cells thoroughly and then re-stimulate after a recovery period. A restored response would indicate that the initial effect was due to reversible desensitization.

  • Receptor Expression Levels: Quantify the number of µ-opioid receptors on the cell surface before and after prolonged treatment using techniques like flow cytometry or cell surface ELISA. A decrease in surface receptor number would suggest internalization.

  • Evaluate β-arrestin Recruitment: Utilize an assay to measure β-arrestin translocation to the µ-opioid receptor. A sustained recruitment of β-arrestin in the presence of the agonist and this compound would support a mechanism of desensitization.

Data Presentation

Table 1: Effect of this compound on Orthosteric Agonist Potency and Efficacy

Orthosteric AgonistAssayEffect of this compound (10 µM)Reference
Endomorphin-1β-arrestin recruitmentPotentiates response (EC50 = 3 µM for this compound)[1][7]
Endomorphin-1Adenylyl cyclase inhibitionPotentiates response (EC50 = 8.9 µM for this compound)[1][6]
DAMGO[³⁵S]GTPγS binding4.5-fold leftward shift in EC50[6]
DAMGO[³⁵S]GTPγS binding6.6-fold increase in potency[9]
Methionine-enkephalin[³⁵S]GTPγS binding~6-fold enhancement in affinity[5]
Methionine-enkephalin[³⁵S]GTPγS binding (hMOR-CHO cells)7.8-fold enhancement in potency[9]
Morphine[³⁵S]GTPγS binding3-fold leftward shift in EC50 and increased Emax[6]
Morphine[³⁵S]GTPγS binding4.8-fold increase in potency and increased Emax[9]

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay to Assess G Protein Activation

This protocol is adapted from studies evaluating the effect of this compound on agonist-stimulated G protein activation.[5][6][9]

Objective: To measure the potentiation of orthosteric agonist-induced G protein activation by this compound in cell membranes or brain homogenates.

Materials:

  • Cell membranes (e.g., from CHO cells expressing human MOR) or mouse brain homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]triphosphate).

  • Orthosteric agonist (e.g., DAMGO, morphine).

  • This compound.

  • Non-specific binding control: unlabeled GTPγS.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes or brain homogenates according to standard laboratory protocols.

  • Incubate membranes (10-20 µg protein) in assay buffer with GDP (10 µM) for 15 minutes at 30°C to allow for dissociation of endogenous guanine (B1146940) nucleotides.

  • Add varying concentrations of the orthosteric agonist with or without a fixed concentration of this compound (e.g., 10 µM).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Analyze the data using non-linear regression to determine EC50 and Emax values.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein G Protein (Gi/o) MOR->G_Protein Activates BMS This compound (PAM) BMS->MOR Binds to allosteric site Agonist Orthosteric Agonist (e.g., Endorphin) Agonist->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of the µ-opioid receptor with this compound.

Experimental_Workflow start Prepare Cell Membranes (with MOR expression) step1 Incubate with GDP start->step1 step2 Add Orthosteric Agonist +/- this compound step1->step2 step3 Add [³⁵S]GTPγS to initiate reaction step2->step3 step4 Incubate at 30°C step3->step4 step5 Terminate by Filtration step4->step5 step6 Quantify Bound Radioactivity (Scintillation Counting) step5->step6 end Data Analysis (EC50, Emax) step6->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Receptor_Desensitization_Logic Agonist Prolonged Agonist Exposure Phosphorylation Receptor Phosphorylation Agonist->Phosphorylation Arrestin β-arrestin Recruitment Phosphorylation->Arrestin Internalization Receptor Internalization Arrestin->Internalization Tachyphylaxis Tachyphylaxis/ Tolerance Internalization->Tachyphylaxis

Caption: Logical flow of GPCR desensitization leading to tolerance.

References

Addressing batch-to-batch variability of BMS-986122

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the μ-opioid receptor (MOR) positive allosteric modulator (PAM), BMS-986122.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, with a focus on mitigating potential batch-to-batch variability.

Issue 1: Inconsistent Potency or Efficacy of this compound Observed Between Batches

Question: We are observing significant differences in the EC₅₀ or Eₘₐₓ values of this compound in our functional assays (e.g., β-arrestin recruitment, GTPγS binding) when using different batches of the compound. What could be the cause, and how can we troubleshoot this?

Answer:

Batch-to-batch variability in the activity of small molecules like this compound can stem from several factors, primarily related to the purity and integrity of the compound. Given that the synthesis of this compound is complex, variations in the manufacturing process can lead to differing impurity profiles between batches.[1]

Potential Causes and Troubleshooting Steps:

  • Compound Purity and Integrity:

    • Verify Purity: The most critical step is to independently verify the purity of each batch. The presence of impurities, even in small amounts, can significantly impact experimental outcomes.[2]

      • Recommended Action: Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to confirm the purity of each batch.[3] Compare the chromatograms to identify any differences in the impurity profile.

    • Structural Confirmation: Ensure the compound is structurally correct.

      • Recommended Action: Use Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm the identity and structure of the compound in each batch.[4]

    • Degradation: this compound may degrade if not stored properly.

      • Recommended Action: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light.[5] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[5]

  • Experimental Conditions:

    • Assay Variability: Inconsistencies in assay conditions can be mistaken for batch-to-batch variability.

      • Recommended Action: Standardize all assay parameters, including cell passage number, confluency, reagent concentrations, and incubation times.[6][7] Run a reference standard (a well-characterized batch of this compound, if available) in parallel with new batches to normalize results.

Issue 2: Poor Solubility or Precipitation of this compound in Assay Buffer

Question: We are experiencing issues with the solubility of this compound in our aqueous assay buffers, leading to precipitation and inconsistent results. How can we improve its solubility?

Answer:

This compound is sparingly soluble in aqueous solutions. Precipitation can lead to inaccurate compound concentrations and, consequently, unreliable data.

Potential Causes and Troubleshooting Steps:

  • Solvent Choice and Concentration:

    • Initial Stock Solution: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[8]

      • Recommended Action: Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility.[8]

    • Final Assay Concentration: The final concentration of DMSO in the assay should be kept low (ideally ≤ 0.1%) to avoid solvent-induced effects on the cells or proteins.[6]

      • Recommended Action: If solubility issues persist at the desired final concentration, consider preparing a more diluted stock solution in DMSO to reduce the amount of solvent transferred to the assay buffer.

  • Assay Buffer Composition:

    • pH and Ionic Strength: The solubility of small molecules can be influenced by the pH and ionic strength of the buffer.

      • Recommended Action: Empirically test a range of buffer pH values to determine the optimal condition for this compound solubility without compromising the biological activity of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous opioids and traditional opioid agonists bind.[2] By binding to this allosteric site, this compound can enhance the affinity and/or efficacy of orthosteric MOR agonists.[1][9] The effects of this compound are dependent on the specific orthosteric ligand being used.[9] For some agonists, it primarily increases their binding affinity, while for others, it enhances their maximal efficacy.[9]

Q2: Does this compound have any activity on its own?

A2: this compound has been reported to have some direct agonist activity at concentrations higher than those required for its PAM effects, though this activity may be of low efficacy and not consistently reproducible.[10] It is primarily characterized by its ability to potentiate the effects of other MOR agonists.[10]

Q3: Is this compound selective for the μ-opioid receptor?

A3: Yes, this compound is selective for the MOR. It has been shown to lack PAM activity at the δ-opioid receptor (DOR) and has been identified as a silent allosteric modulator (SAM) at both the DOR and the κ-opioid receptor (KOR).[1][11]

Q4: What are the key quality control parameters to check for each new batch of this compound?

A4: For each new batch, it is crucial to assess the following:

  • Identity: Confirmation of the chemical structure using techniques like NMR and mass spectrometry.[4]

  • Purity: Determination of the percentage of the active compound, typically by HPLC or LC-MS. A purity of ≥98% is generally recommended for in vitro studies.[6][12]

  • Solubility: Confirmation of solubility in the intended solvent (e.g., DMSO) at the desired concentration.

  • Appearance: The compound should be a solid with a consistent color and texture.

Data Presentation

Table 1: In Vitro Activity of this compound in β-Arrestin Recruitment Assays

Cell LineOrthosteric AgonistThis compound ConcentrationEffect on Agonist Potency (EC₅₀)Reference
U2OS-OPRM1Endomorphin-10.3 µM~3-fold leftward shift[13]
U2OS-OPRM1Endomorphin-11 µM~5-fold leftward shift[13]
U2OS-OPRM1Endomorphin-13 µM~7-fold leftward shift[13]
U2OS-OPRM1Endomorphin-110 µM~10-fold leftward shift[13]

Table 2: In Vitro Activity of this compound in [³⁵S]GTPγS Binding Assays

Membrane SourceOrthosteric AgonistThis compound ConcentrationEffect on Agonist Potency (EC₅₀)Effect on Agonist Efficacy (Eₘₐₓ)Reference
C6µ cellsDAMGO10 µM~7-fold leftward shiftNo significant change[14]
Mouse BrainDAMGO10 µM4.5-fold leftward shiftNo significant change[14]
C6µ cellsMorphine10 µM~3-fold leftward shiftIncreased to near full agonist levels[14]
C6µ cellsEndomorphin-110 µMPotency shiftEfficacy increase[14]

Experimental Protocols

Protocol 1: Assessing Batch-to-Batch Consistency using a β-Arrestin Recruitment Assay

This protocol outlines a method to compare the potency of different batches of this compound.

  • Cell Culture:

    • Culture U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) in the recommended growth medium.

    • Ensure cells are in the logarithmic growth phase and maintain a consistent passage number for all experiments.[7]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each this compound batch in high-quality DMSO.

    • Prepare a serial dilution of a reference orthosteric agonist (e.g., endomorphin-1).

    • Prepare serial dilutions of each this compound batch.

  • Assay Procedure:

    • Plate U2OS-OPRM1 cells in a 384-well white, clear-bottom plate and incubate overnight.[7]

    • Pre-treat the cells with varying concentrations of each this compound batch or vehicle (DMSO) for a specified time.

    • Add the orthosteric agonist at a range of concentrations to the pre-treated cells.

    • Incubate for the recommended time for the β-arrestin recruitment assay (e.g., 90 minutes).

    • Add the detection reagents according to the manufacturer's protocol (e.g., for a chemiluminescent readout).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the concentration-response curves for the orthosteric agonist in the presence and absence of each this compound batch.

    • Calculate the EC₅₀ values for the orthosteric agonist under each condition.

    • Compare the fold-shift in the agonist's EC₅₀ induced by each batch of this compound. Consistent batches should produce a similar fold-shift.

Protocol 2: Quality Control of this compound Batches using HPLC

This protocol provides a general method for assessing the purity of this compound batches.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of each this compound batch in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • Use a reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Run a gradient elution (e.g., 5% to 95% B over 20 minutes).

    • Set the flow rate to 1 mL/min.

    • Use UV detection at a wavelength where this compound has strong absorbance (to be determined empirically, e.g., 254 nm).

  • Analysis:

    • Inject equal volumes of each prepared sample.

    • Analyze the resulting chromatograms.

    • Calculate the purity of each batch by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

    • Compare the chromatograms for any significant differences in the number or size of impurity peaks.

Mandatory Visualization

G cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds to orthosteric site This compound This compound This compound->MOR Binds to allosteric site G_Protein Gαi/o MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Beta_Arrestin->Signaling_Cascade

Caption: Signaling pathway of the μ-opioid receptor modulated by this compound.

G Start Start Receive_New_Batch Receive New Batch of this compound Start->Receive_New_Batch QC_Analysis Perform Quality Control (HPLC, LC-MS, NMR) Receive_New_Batch->QC_Analysis Check_Purity Purity ≥ 98%? QC_Analysis->Check_Purity Prepare_Stock Prepare Stock Solution in DMSO Check_Purity->Prepare_Stock Yes Reject_Batch Reject Batch Check_Purity->Reject_Batch No Functional_Assay Perform Functional Assay (e.g., β-Arrestin) Prepare_Stock->Functional_Assay Compare_Results Results Consistent with Reference? Functional_Assay->Compare_Results Accept_Batch Accept Batch Compare_Results->Accept_Batch Yes Compare_Results->Reject_Batch No

Caption: Experimental workflow for assessing the consistency of this compound batches.

G Problem Inconsistent Experimental Results Check_Compound Check Compound Integrity Problem->Check_Compound Check_Assay Check Assay Conditions Problem->Check_Assay Purity Purity Verified? Check_Compound->Purity Storage Proper Storage? Check_Compound->Storage Solubility Soluble in Assay? Check_Compound->Solubility Reagents Reagents OK? Check_Assay->Reagents Protocol Protocol Followed? Check_Assay->Protocol Cells Cell Health OK? Check_Assay->Cells Solution_Compound Re-test purity (HPLC). Contact supplier. Purity->Solution_Compound No Resolved Issue Resolved Purity->Resolved Yes Solution_Storage Aliquot and store at -80°C. Use fresh stock. Storage->Solution_Storage No Storage->Resolved Yes Solution_Solubility Optimize solvent/buffer. Check final DMSO %. Solubility->Solution_Solubility No Solubility->Resolved Yes Solution_Reagents Use fresh reagents. Check expiration dates. Reagents->Solution_Reagents No Reagents->Resolved Yes Solution_Protocol Review and standardize protocol. Protocol->Solution_Protocol No Protocol->Resolved Yes Solution_Cells Check cell passage number and viability. Cells->Solution_Cells No Cells->Resolved Yes

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

Mitigating non-specific binding of BMS-986122 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential non-specific binding of BMS-986122 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective and potent positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] It does not activate the receptor on its own but enhances the binding affinity and/or efficacy of orthosteric MOR agonists, such as endogenous opioids (e.g., endomorphins, enkephalins) and synthetic opioids (e.g., DAMGO, morphine).[4][5][6][7][8] Its mechanism involves binding to an allosteric site on the MOR, which is distinct from the binding site of traditional agonists.[9] This modulation can lead to a potentiation of agonist-mediated downstream signaling, including G protein activation, β-arrestin recruitment, and inhibition of adenylyl cyclase.[1][3][6][8]

Q2: I am observing high background signal in my assay when using this compound. What are the potential causes?

A2: High background signal, which can be a result of non-specific binding, is a common issue in many assay formats.[10][11][12][13] Potential causes when working with a small molecule like this compound include:

  • Sub-optimal Assay Buffer Composition: The pH, ionic strength, and presence of detergents can significantly influence non-specific interactions.[14][15]

  • Inadequate Blocking: Insufficient or inappropriate blocking agents may leave sites on the assay plate or other surfaces available for non-specific binding.[12][13][16]

  • Excessive Concentration of this compound: Using concentrations of the modulator that are too high can lead to increased non-specific binding.

  • Contamination: Microbial or chemical contamination of reagents or labware can contribute to high background.[11][17]

  • Issues with Detection Reagents: Non-specific binding of primary or secondary antibodies (in immunoassays) or degradation of substrate can also be a cause.[10][11]

Q3: What are some general strategies to reduce non-specific binding of small molecules in assays?

A3: Several strategies can be employed to minimize non-specific binding:

  • Optimize Assay Buffer: Adjusting the pH and increasing the salt concentration (e.g., with NaCl) can help reduce electrostatic interactions. The inclusion of a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (typically 0.05% to 0.1%) can disrupt hydrophobic interactions.[14][15]

  • Use of Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) in your assay buffer can help to saturate non-specific binding sites.[14][15]

  • Titrate Your Compound: Perform a dose-response curve to identify the optimal concentration of this compound that gives a robust specific signal without increasing the background.

  • Thorough Washing Steps: Ensure sufficient and consistent washing steps between reagent additions to remove unbound molecules.[10][11][17]

  • Inclusion of Proper Controls: Always include appropriate negative controls (e.g., wells with no this compound, or in the case of radioligand binding assays, a high concentration of an unlabeled competitor to define non-specific binding) to accurately determine the level of non-specific signal.

Troubleshooting Guide: High Background Signal in this compound Assays

The following table provides a structured approach to troubleshooting high background signals in assays involving this compound.

Observation Potential Cause Recommended Solution
High signal in negative control wells (no agonist)Intrinsic agonist activity of this compound at high concentrations or in highly amplified assay systems.[4]Lower the concentration of this compound. Verify the degree of signal amplification in your assay system.
High signal across the entire plate, including wells with and without this compoundInsufficient blocking of the plate or other surfaces.[12][13]Increase the concentration or incubation time of the blocking agent (e.g., 1-5% BSA). Consider trying different blocking agents.[12]
Sub-optimal assay buffer.Add a non-ionic detergent like Tween-20 (0.05%) to the wash and assay buffers to reduce hydrophobic interactions.[15] Increase the ionic strength of the buffer with NaCl.[14]
Contamination of reagents or buffers.[17]Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination.[17]
Signal increases with this compound concentration, even in the absence of the orthosteric agonistNon-specific binding of this compound to assay components.Include a low concentration of a non-ionic detergent in the assay buffer.[14][15] Titrate the concentration of this compound to find the optimal balance between specific potentiation and background signal.
High variability between replicate wellsInconsistent washing.[10][11]Ensure all wells are washed thoroughly and consistently. Increase the number of wash steps.[12]
Pipetting errors or cross-well contamination.[11]Use fresh pipette tips for each reagent addition and be careful to avoid splashing.

Experimental Protocols

Protocol: [35S]GTPγS Binding Assay to Measure MOR Activation

This protocol is adapted from studies characterizing the effects of this compound on MOR.[1][6][7]

1. Materials and Reagents:

  • Cell membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-MOR or C6-MOR cells).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • [³⁵S]GTPγS: ~0.05 nM final concentration.

  • This compound stock solution in DMSO.

  • MOR agonist stock solution (e.g., DAMGO) in water.

  • Unlabeled GTPγS for determining non-specific binding.

  • Scintillation cocktail.

  • Glass fiber filters.

2. Procedure:

  • Prepare the assay buffer and all reagents.

  • In a 96-well plate, add assay buffer, GDP, MOR agonist at various concentrations, and either this compound (at a fixed concentration, e.g., 10 µM) or vehicle (DMSO).

  • For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Add the cell membranes (typically 5-20 µg of protein per well).

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from all other readings.

  • Plot the specific binding as a function of the agonist concentration in the presence and absence of this compound.

  • Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathway of the μ-Opioid Receptor (MOR)

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist Opioid Agonist (e.g., Endomorphin) Agonist->MOR Binds BMS986122 This compound (PAM) BMS986122->MOR Modulates G_alpha->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream Troubleshooting_Workflow Start High Background Signal Observed Check_Controls Review Negative Controls Start->Check_Controls Optimize_Buffer Optimize Assay Buffer (Detergent, Salt) Check_Controls->Optimize_Buffer If controls are high Optimize_Blocking Optimize Blocking Step (Agent, Time) Optimize_Buffer->Optimize_Blocking Titrate_Compound Titrate this compound Concentration Optimize_Blocking->Titrate_Compound Improve_Washing Improve Wash Steps Titrate_Compound->Improve_Washing Check_Reagents Check Reagent Integrity Improve_Washing->Check_Reagents Resolved Issue Resolved Check_Reagents->Resolved If successful

References

Validation & Comparative

A Comparative Guide to BMS-986122 and BMS-986121: First-in-Class µ-Opioid Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-986122 and BMS-986121, two pioneering positive allosteric modulators (PAMs) of the µ-opioid receptor (MOR). These compounds represent a novel therapeutic approach for pain management, aiming to enhance the effects of endogenous opioids while potentially mitigating the adverse effects associated with conventional opioid agonists.[1][2][3][4] This document synthesizes experimental data on their pharmacological properties, offering a comparative analysis to inform further research and development.

Overview and Mechanism of Action

This compound and BMS-986121 were the first selective MOR PAMs to be discovered, identified through high-throughput screening.[1][3] They function by binding to an allosteric site on the MOR, a location distinct from the orthosteric site where endogenous and exogenous opioids bind.[5] This binding modulates the receptor's function, primarily by increasing the potency and/or efficacy of orthosteric agonists.[3][6] A key characteristic of these PAMs is their "probe dependence," meaning their effect varies depending on the specific orthosteric agonist.[6] For instance, this compound has been shown to increase the affinity of full agonists and the efficacy of partial agonists.[6]

Crucially, these PAMs exhibit no intrinsic agonist activity on their own at the MOR but enhance the signaling of endogenous opioids like methionine-enkephalin (Met-Enk).[2][3] This targeted modulation is hypothesized to offer a safer therapeutic window, potentially reducing side effects such as respiratory depression and constipation that are common with traditional opioids.[2][5]

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and BMS-986121 across various functional assays. The data is primarily derived from studies on recombinant cell lines expressing the human µ-opioid receptor.

Table 1: Potentiation of Endomorphin-I-Mediated β-Arrestin Recruitment in U2OS-OPRM1 Cells
ParameterThis compoundBMS-986121
EC₅₀ (PAM-detection mode) 3.0 µM (95% CI: 1.9–3.9 µM)1.0 µM (95% CI: 0.7–1.6 µM)
Eₘₐₓ (% of max endomorphin-I response) 83% (95% CI: 78–89%)76% (95% CI: 69–83%)
Cooperativity Factor (α) 77
Dissociation Constant (Kb) 5 µM2 µM
(Data sourced from Burford et al., 2013)[3][7]
Table 2: Potentiation of Endomorphin-I-Mediated Inhibition of Forskolin-Stimulated Adenylyl Cyclase in CHO-µ Cells
ParameterThis compoundBMS-986121
EC₅₀ (PAM-detection mode) 8.9 µM (95% CI: 6.1–13.1 µM)3.1 µM (95% CI: 2.0–4.8 µM)
Intrinsic Agonist Activity (Eₘₐₓ) 60% (95% CI: 24–95%)36% (95% CI: 21–52%) (not always reproducible)
Intrinsic Agonist Activity (EC₅₀) 41 µM (95% CI: 20–86 µM)13 µM (95% CI: 4–51 µM)
(Data sourced from Burford et al., 2013)[3][8]
Table 3: Potentiation of DAMGO-Stimulated [³⁵S]GTPγS Binding in C6µ Cell Membranes
ParameterThis compound (at 10 µM)BMS-986121 (at 10 µM)
Fold Shift in DAMGO Potency 7-fold4-fold
DAMGO EC₅₀ (Control) 222 nM (95% CI: 179–274 nM)222 nM (95% CI: 179–274 nM)
DAMGO EC₅₀ (with PAM) 32 nM (95% CI: 25–40 nM)57 nM (95% CI: 37–89 nM)
Intrinsic Agonist Activity Not detectedNot detected
(Data sourced from Burford et al., 2013)[3][8]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling cascade of the µ-opioid receptor upon activation and a generalized workflow for assessing PAM activity.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric Agonist Orthosteric Agonist MOR µ-Opioid Receptor Orthosteric Agonist->MOR Binds PAM PAM PAM->MOR Modulates G_Protein Gαi/o Activation MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: µ-Opioid receptor signaling cascade.

PAM_Assay_Workflow cluster_screening High-Throughput Screening cluster_characterization In Vitro Characterization cluster_analysis Data Analysis HTS HTS with β-arrestin recruitment assay Agonist_Mode Agonist-Detection Mode (PAM alone) HTS->Agonist_Mode PAM_Mode PAM-Detection Mode (PAM + Orthosteric Agonist) HTS->PAM_Mode Functional_Assays Functional Assays: - β-arrestin recruitment - cAMP accumulation - [³⁵S]GTPγS binding Agonist_Mode->Functional_Assays PAM_Mode->Functional_Assays Selectivity Selectivity Assays (δ- and κ-opioid receptors) Functional_Assays->Selectivity EC50_Emax Determine EC₅₀, Eₘₐₓ, α, and Kb values Functional_Assays->EC50_Emax

Caption: Experimental workflow for PAM characterization.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

β-Arrestin Recruitment Assay

This assay is used to measure the recruitment of β-arrestin to the µ-opioid receptor upon agonist and/or PAM stimulation.[3]

  • Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor (OPRM1) and a β-arrestin reporter system (e.g., PathHunter).[3]

  • Protocol:

    • Cells are plated in microplates and incubated.

    • For "PAM-detection mode," cells are treated with the PAM compound in the presence of a low, fixed concentration (approximately EC₁₀) of an orthosteric agonist like endomorphin-I.[3]

    • For "agonist-detection mode," cells are treated with the PAM compound alone.[3]

    • Following incubation, the β-arrestin recruitment signal (e.g., chemiluminescence) is measured.

    • Data are normalized to the maximal response of the orthosteric agonist alone.[3]

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the Gαi/o-mediated signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-µ).[3]

  • Protocol:

    • CHO-µ cells are incubated with the test compounds (PAM alone or with an orthosteric agonist).[3]

    • Adenylyl cyclase is then stimulated with forskolin.[3]

    • The reaction is stopped, and the intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF or ELISA).

    • The inhibitory effect of the compounds on forskolin-stimulated cAMP levels is determined.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by the µ-opioid receptor, as activated G-proteins bind to the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3]

  • Preparation: Cell membranes from C6µ cells (rat glioma cells expressing MOR) or mouse brain homogenates.[3]

  • Protocol:

    • Membranes are incubated with the PAM, an orthosteric agonist (e.g., DAMGO), GDP, and [³⁵S]GTPγS in an assay buffer.[3]

    • The binding reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.

    • The amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

Selectivity Profile

Both this compound and BMS-986121 have been shown to be selective for the µ-opioid receptor, with no detectable PAM activity at the δ-opioid receptor.[3] Interestingly, further studies have characterized this compound as a silent allosteric modulator (SAM) at both the δ- and κ-opioid receptors, meaning it can bind to these receptors without affecting their function but can block the binding of other allosteric modulators.[1][9]

Summary and Future Directions

This compound and BMS-986121 represent a significant advancement in opioid pharmacology. Their ability to positively modulate the µ-opioid receptor in the presence of endogenous agonists opens up new possibilities for developing safer and more effective analgesics.[2] The data presented here indicates that while both compounds share a similar mechanism of action, they exhibit distinct potencies and efficacies in different signaling pathways. BMS-986121 generally shows higher potency in β-arrestin and cAMP assays, while this compound demonstrates a greater fold-shift in G-protein activation with DAMGO.

The potential for biased signaling, where a PAM might preferentially enhance G-protein signaling over β-arrestin recruitment, is an area of active investigation.[2] this compound has been shown to enhance G-protein activation to a greater extent than β-arrestin recruitment in the presence of Met-Enk, suggesting a potential for a reduced side-effect profile.[2]

Despite their promise, the clinical development of these specific molecules may be hampered by their complex chemical synthesis.[1] Nevertheless, they serve as invaluable tool compounds for exploring the therapeutic potential of µ-opioid receptor PAMs and for guiding the design of next-generation allosteric modulators with improved pharmacological and pharmacokinetic properties.

References

A Comparative Analysis of BMS-986122 and Traditional Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and side-effect profile of BMS-986122, a positive allosteric modulator of the mu-opioid receptor (MOR), with that of traditional opioid agonists. The information is supported by experimental data to assist in the evaluation of this novel analgesic candidate.

Executive Summary

This compound represents a novel approach to pain management. Unlike traditional opioid agonists that directly activate the mu-opioid receptor (MOR), this compound is a positive allosteric modulator (PAM).[1][2] It binds to a different site on the MOR, enhancing the effects of the body's own endogenous opioids as well as those of traditional opioid agonists.[1][2] This mechanism of action has been shown in preclinical studies to produce significant analgesia with a markedly improved safety profile, exhibiting reduced respiratory depression and constipation compared to conventional opioids like morphine.[3][4][5]

Mechanism of Action: A Tale of Two Binding Sites

Traditional opioid agonists, such as morphine, fentanyl, and oxycodone, function by directly binding to and activating the orthosteric site of the mu-opioid receptor. This activation initiates a downstream signaling cascade through G-proteins, which is primarily responsible for the desired analgesic effects.[6][7][8] However, this activation can also trigger the β-arrestin pathway, which is increasingly associated with the undesirable side effects of opioids, including respiratory depression and constipation.[6][8][9]

This compound, on the other hand, does not directly activate the MOR.[1] Instead, it binds to an allosteric site, a location on the receptor distinct from the orthosteric binding site. This binding potentiates the analgesic effects of endogenous opioids (like endorphins and enkephalins) that are naturally released in response to pain.[3][4][5] Preclinical evidence suggests that this compound may preferentially enhance G-protein signaling over β-arrestin recruitment, potentially explaining its improved side-effect profile.[3][10]

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from preclinical studies comparing this compound with traditional opioid agonists.

Table 1: Analgesic Efficacy in a Murine Model of Acute Pain
CompoundDose (mg/kg, i.p.)Latency to Response (seconds)
Vehicle-~5
Morphine10~15
This compound10~12

Data adapted from Kandasamy et al., 2021. The table shows the peak analgesic effect in a hot plate test in mice.

Table 2: Respiratory Depression in Mice
CompoundDose (mg/kg, i.p.)Respiratory Frequency (% of baseline)
Vehicle-~100%
Morphine10~40%
This compound10~80%

Data adapted from Kandasamy et al., 2021. Respiratory frequency was measured using whole-body plethysmography.

Table 3: Gastrointestinal Transit in Mice
CompoundDose (mg/kg, i.p.)Upper GI Transit (% of vehicle)
Vehicle-100%
Morphine10~30%
This compound10~90%

Data adapted from Kandasamy et al., 2021. Gastrointestinal transit was assessed by measuring the distal travel of orally administered charcoal.

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

1. Hot Plate Test for Analgesia: This experiment assesses the analgesic effect of a compound by measuring the latency of a mouse to react to a heated surface. Mice were placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time taken for the mouse to exhibit a pain response (e.g., licking a paw or jumping) was recorded. A longer latency to respond indicates a greater analgesic effect.

2. Whole-Body Plethysmography for Respiratory Depression: This technique is used to measure respiratory function in conscious, unrestrained animals. Mice were placed in a sealed chamber, and the pressure changes within the chamber due to breathing were recorded. This allows for the determination of respiratory rate, tidal volume, and minute ventilation. A decrease in these parameters following drug administration is indicative of respiratory depression.

3. Charcoal Meal Test for Gastrointestinal Transit: This assay evaluates the effect of a drug on gastrointestinal motility. Mice were administered a charcoal meal orally, and after a set period, the distance traveled by the charcoal through the small intestine was measured. A shorter travel distance compared to a vehicle-treated control group indicates constipation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of traditional opioid agonists and this compound, as well as a typical experimental workflow for evaluating these compounds.

G Traditional Opioid Agonist Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (Orthosteric Site) Opioid Agonist->MOR G_Protein G-Protein Activation MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects

Diagram 1: Traditional Opioid Agonist Signaling Pathway

G This compound (MOR PAM) Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Endogenous Opioid Endogenous Opioid MOR Mu-Opioid Receptor (Orthosteric & Allosteric Sites) Endogenous Opioid->MOR BMS986122 This compound BMS986122->MOR G_Protein Enhanced G-Protein Activation MOR->G_Protein Beta_Arrestin Minimal β-Arrestin Recruitment MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Side_Effects Reduced Side Effects Beta_Arrestin->Side_Effects

Diagram 2: this compound (MOR PAM) Signaling Pathway

G Experimental Workflow for Efficacy and Safety Assessment cluster_0 In Vivo Studies (Mice) Drug_Admin Drug Administration (this compound or Opioid Agonist) Analgesia_Test Analgesia Assessment (Hot Plate Test) Drug_Admin->Analgesia_Test Resp_Test Respiratory Function (Plethysmography) Drug_Admin->Resp_Test GI_Test GI Transit (Charcoal Meal Test) Drug_Admin->GI_Test Data_Analysis Data Analysis and Comparison Analgesia_Test->Data_Analysis Resp_Test->Data_Analysis GI_Test->Data_Analysis

Diagram 3: Experimental Workflow

References

Side effect profile of BMS-986122 versus morphine (e.g., respiratory depression, constipation)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of BMS-986122, a µ-opioid receptor (MOR) positive allosteric modulator (PAM), and the conventional opioid agonist, morphine. The focus is on two critical adverse effects: respiratory depression and constipation. The information presented is supported by preclinical experimental data to assist in the evaluation of novel analgesic compounds.

Mechanism of Action: A Tale of Two Binding Sites

The distinct side effect profiles of this compound and morphine stem from their fundamentally different mechanisms of action at the µ-opioid receptor (MOR).

  • Morphine: As a classical orthosteric agonist, morphine directly binds to and activates the MOR.[1][2] This activation triggers downstream signaling through G-proteins, which is responsible for its potent analgesic effects. However, this widespread receptor activation also leads to the recruitment of β-arrestin, a process linked to the development of tolerance and significant side effects, including respiratory depression and constipation.[3][4]

  • This compound: In contrast, this compound is a positive allosteric modulator (PAM).[5] It does not bind to the primary (orthosteric) site where morphine and endogenous opioids act. Instead, it binds to a distinct, allosteric site on the MOR.[6] By itself, this compound has no agonist activity.[7] Its function is to enhance the signaling of endogenous opioid peptides, such as enkephalins, which are released naturally in response to pain.[7][8] This mechanism is thought to provide analgesia with a more localized and controlled physiological response, potentially mitigating the severe side effects associated with global MOR activation by agonists like morphine.[7][9] Specifically, this compound has been shown to enhance G-protein activation to a greater extent than β-arrestin recruitment.[7][10]

G cluster_0 Morphine (Orthosteric Agonist) morphine Morphine mor_m μ-Opioid Receptor (Orthosteric Site) morphine->mor_m gpc_m G-Protein Activation mor_m->gpc_m barr_m β-arrestin Recruitment mor_m->barr_m analgesia_m Analgesia gpc_m->analgesia_m side_effects_m Respiratory Depression Constipation barr_m->side_effects_m

Caption: Signaling pathway for the MOR agonist morphine.

G cluster_1 This compound (Positive Allosteric Modulator) bms This compound mor_b μ-Opioid Receptor (Allosteric & Orthosteric Sites) bms->mor_b Binds to allosteric site endo Endogenous Opioids (e.g., Enkephalin) endo->mor_b Binds to orthosteric site gpc_b Enhanced G-Protein Activation mor_b->gpc_b barr_b Reduced β-arrestin Recruitment mor_b->barr_b analgesia_b Analgesia gpc_b->analgesia_b side_effects_b Reduced Side Effects barr_b->side_effects_b

Caption: Signaling pathway for the MOR PAM this compound.

Comparative Data on Side Effect Profiles

Preclinical studies in mice provide quantitative evidence suggesting a significantly improved safety profile for this compound compared to morphine.

Opioid-induced constipation is a frequent and debilitating side effect.[11] Experiments measuring fecal output in mice show that morphine significantly reduces defecation, whereas this compound does not.[7]

Treatment GroupDose (mg/kg, i.p.)Mean Fecal Boli (2 hours)Standard Error of Mean (SEM)
Vehicle N/A~8.5~1.5
Morphine 10~1.0~0.5
This compound 10~7.5~1.0
Data derived from in vivo mouse studies.[7]

Respiratory depression is the most serious adverse effect of opioid use and can be fatal.[11][12] In vivo studies using whole-body plethysmography demonstrate that while morphine causes severe and sustained respiratory depression, the effect of this compound is substantially reduced.[7]

Treatment GroupDose (mg/kg, i.p.)Respiratory Rate DepressionDuration of Effect
Morphine 10Significant and sustained depression> 100 minutes
This compound 10Minor, transient depression< 40 minutes
Data derived from in vivo mouse studies.[7]

Experimental Methodologies

The following protocols describe the standard preclinical models used to obtain the comparative data on constipation and respiratory depression.

This assay quantifies the constipating effects of a compound by measuring fecal output over a specified period.

Protocol:

  • Animal Acclimation: Male 129S1/Svlmj mice are housed under standard conditions and acclimated to the experimental environment.

  • Grouping: Animals are randomly assigned to treatment groups (e.g., Vehicle, Morphine, this compound).

  • Drug Administration: Mice receive an intraperitoneal (i.p.) injection of the vehicle or test compound (e.g., 10 mg/kg).

  • Fecal Collection: Immediately after injection, each mouse is placed in an individual cage without bedding.

  • Quantification: Fecal boli deposited by each mouse are collected and counted over a 2-hour period.

  • Analysis: The mean number of fecal boli for each treatment group is calculated and compared to the vehicle control group to determine the extent of constipation.

G start Start acclimate Acclimate Mice start->acclimate group Randomize into Treatment Groups acclimate->group inject Administer Drug (i.p. injection) group->inject isolate Place in Individual Cages (2 hrs) inject->isolate collect Collect & Count Fecal Boli isolate->collect analyze Compare Group Means vs. Vehicle Control collect->analyze end_node End analyze->end_node

Caption: Experimental workflow for the constipation assay.

Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.[13][14]

Protocol:

  • Chamber Acclimation: Mice are acclimated to the plethysmography chambers for several days prior to the experiment.

  • Baseline Measurement: On the test day, the animal is placed in the chamber, and baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded for a set period (e.g., 30-60 minutes).[13]

  • Drug Administration: The mouse is briefly removed, administered the test compound or vehicle via i.p. injection, and immediately returned to the chamber.

  • Post-Dose Recording: Respiratory function is continuously monitored and recorded for a subsequent period (e.g., 100-120 minutes).

  • Data Analysis: The recorded data is analyzed to determine changes in respiratory rate and other parameters over time compared to the baseline. The magnitude and duration of respiratory depression are calculated for each treatment group.

G start Start acclimate Acclimate Mouse to Chamber start->acclimate baseline Record Baseline Respiration (30-60 min) acclimate->baseline inject Administer Drug (i.p. injection) baseline->inject record Record Post-Dose Respiration (100+ min) inject->record analyze Analyze Change in Respiratory Rate record->analyze end_node End analyze->end_node

Caption: Experimental workflow for the respiratory depression assay.

Conclusion

The available preclinical data strongly suggest that the µ-opioid receptor PAM this compound has a significantly safer side effect profile than the conventional agonist morphine.[7][8] By selectively enhancing the activity of endogenous opioids rather than causing widespread, non-physiological receptor activation, this compound appears to produce analgesia with a markedly reduced risk of constipation and respiratory depression.[7][9][15] These findings support the continued exploration of positive allosteric modulation of the MOR as an innovative and potentially safer therapeutic strategy for pain management.[7]

References

Validating BMS-986122 Target Engagement in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of BMS-986122, a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), in animal models. We will explore its performance in key preclinical assays and compare it with other relevant compounds, offering insights for researchers in pain management and opioid pharmacology.

Introduction to this compound and µ-Opioid Receptor Modulation

This compound is a novel small molecule that acts as a positive allosteric modulator of the µ-opioid receptor (MOR).[1][2][3] Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of endogenous and exogenous orthosteric agonists at the MOR.[1] This mechanism of action presents a promising therapeutic strategy for pain relief with a potentially improved side-effect profile compared to conventional opioids. This guide focuses on the critical aspect of demonstrating target engagement in preclinical animal models, a crucial step in the validation of this therapeutic approach.

In Vitro Validation of this compound Target Engagement

Before moving to in vivo models, the interaction of this compound with its target is first characterized through in vitro assays. These assays provide quantitative data on how this compound modulates the function of the µ-opioid receptor in a controlled environment.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in MOR signaling. This compound has been shown to potentiate the ability of MOR agonists to stimulate [³⁵S]GTPγS binding in mouse brain membranes.[1][2][3]

Table 1: Effect of this compound on Agonist-Stimulated [³⁵S]GTPγS Binding in Mouse Brain Membranes

AgonistThis compound ConcentrationFold Shift in Agonist Potency (EC₅₀)Reference
DAMGO10 µM~4.5[1]
Morphine10 µM~4.8[1]
Methadone10 µM~8[1]
Met-Enkephalin10 µM~7.8 (in hMOR-CHO cells)[1]
β-Arrestin Recruitment Assay

Recruitment of β-arrestin to the MOR is another important signaling pathway, which is often associated with the development of tolerance and other side effects of opioids. This compound has been shown to potentiate agonist-mediated β-arrestin recruitment.

Table 2: Effect of this compound on Endomorphin-1-Stimulated β-Arrestin Recruitment in U2OS-OPRM1 Cells

CompoundEC₅₀ (PAM activity)Reference
This compound3.0 µM[2][4]

In Vivo Validation of this compound Target Engagement in Animal Models

Demonstrating that this compound engages the MOR in a living organism and produces a measurable physiological effect is a critical validation step. This is typically achieved through behavioral models of nociception in rodents.

Hot Plate Test

The hot plate test is a widely used method to assess the analgesic effects of compounds by measuring the latency of an animal to react to a thermal stimulus.

Table 3: Antinociceptive Effect of this compound in the Hot Plate Test in Mice

TreatmentDoseLatency to Response (seconds)ComparisonReference
Vehicle-Baseline-[5]
Morphine10 mg/kg, s.c.Significantly increasedStandard Opioid Agonist[6]
This compound + sub-analgesic methadonei.c.v.Significantly potentiated methadone's effectDemonstrates in vivo target engagement[1]
Tail-Withdrawal Test

Similar to the hot plate test, the tail-withdrawal test (or tail-flick test) measures the time it takes for an animal to withdraw its tail from a source of thermal or mechanical pain.

Table 4: Antinociceptive Effect of this compound in the Warm Water Tail-Withdrawal Test in 129S1/SvlmJ Mice

TreatmentDose (i.p.)Antinociceptive EffectAntagonist ReversalReference
Vehicle-No significant effect-[1]
This compound10 mg/kgMaintained for 60 minInhibited by naloxone (B1662785) (10 mg/kg)[1]

Comparison with Alternative µ-Opioid Receptor Positive Allosteric Modulators

While this compound is a well-characterized MOR PAM, other compounds with similar mechanisms have been identified. A direct head-to-head comparison of in vivo target engagement is not always available in the public domain; however, we can compare their general properties.

Table 5: Comparison of µ-Opioid Receptor Positive Allosteric Modulators

CompoundSelectivityIn Vivo EfficacyKey FeaturesReference
This compound Selective for MOR; SAM at δ/κ-ORDemonstrated in hot plate and tail-withdrawal testsPotentiates both G-protein and β-arrestin pathways[1][2]
MS1 Selective for MORSuggested to have β-arrestin biasDiscovered through a structure-guided lead optimization from BMS-986121/2[7]
BMS-986187 Primarily a δ-OR PAM, but also active at MORStructurally distinct from this compound[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

[³⁵S]GTPγS Binding Assay Protocol

This protocol is adapted from established procedures for measuring G protein activation in brain membranes.[9][10]

  • Membrane Preparation:

    • Homogenize mouse brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), the test compound (e.g., this compound), and the agonist (e.g., DAMGO).

    • Add the membrane suspension (10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through GF/B filter plates.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the agonist concentration to generate dose-response curves.

    • Determine EC₅₀ and Eₘₐₓ values using non-linear regression.

Hot Plate Test Protocol

This protocol is based on standard procedures for assessing thermal nociception.[11][12][13]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Animals: Male mice (e.g., C57BL/6) are typically used.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, i.p.).

    • At a predetermined time after drug administration, place the mouse on the hot plate.

    • Start a timer immediately.

    • Observe the mouse for signs of pain, such as licking a paw or jumping.

    • Stop the timer as soon as a pain response is observed and record the latency.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

Tail-Withdrawal Test Protocol

This protocol outlines the procedure for the warm water tail-withdrawal assay.[14][15]

  • Apparatus: A water bath maintained at a constant temperature (e.g., 50-54°C).

  • Animals: Male mice are commonly used.

  • Procedure:

    • Gently restrain the mouse.

    • Immerse the distal portion of the tail (approximately 2-3 cm) into the warm water.

    • Start a timer.

    • Measure the time it takes for the mouse to withdraw its tail from the water.

    • A cut-off time (e.g., 15-20 seconds) is employed to avoid tissue injury.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in validating this compound target engagement.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein G Protein (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Agonist Opioid Agonist (e.g., Endorphin) Agonist->MOR Binds to orthosteric site This compound This compound (PAM) This compound->MOR Binds to allosteric site Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Initiates Analgesia Analgesia Downstream_Signaling->Analgesia Leads to

Caption: µ-Opioid Receptor Signaling Pathway with this compound Modulation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (Animal Models) GTP_Assay [³⁵S]GTPγS Binding Assay Hot_Plate Hot Plate Test GTP_Assay->Hot_Plate Arrestin_Assay β-Arrestin Recruitment Assay Tail_Withdrawal Tail-Withdrawal Test Arrestin_Assay->Tail_Withdrawal Target_Engagement Demonstration of Target Engagement Hot_Plate->Target_Engagement Tail_Withdrawal->Target_Engagement Compound_Synthesis This compound Synthesis and Characterization Compound_Synthesis->GTP_Assay Compound_Synthesis->Arrestin_Assay Data_Analysis Data Analysis and Comparison Target_Engagement->Data_Analysis Conclusion Validation of Preclinical Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating this compound Target Engagement.

Conclusion

The validation of this compound target engagement in animal models is a multi-faceted process that combines in vitro biochemical assays with in vivo behavioral studies. The data presented in this guide demonstrates that this compound effectively potentiates µ-opioid receptor signaling both in isolated tissues and in living animals, leading to measurable analgesic effects. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers working to advance our understanding of allosteric modulation of the µ-opioid receptor and to develop safer and more effective pain therapeutics.

References

Cross-Species Potency of BMS-986122: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-species efficacy of BMS-986122, a positive allosteric modulator of the µ-opioid receptor.

This compound is a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), a key target for pain management.[1][2][3] As a PAM, this compound does not activate the receptor on its own but enhances the affinity and/or efficacy of endogenous and exogenous orthosteric agonists.[2] This mechanism has garnered significant interest for its potential to offer a safer therapeutic window compared to conventional opioid analgesics, potentially mitigating side effects such as respiratory depression and constipation.[2][4] This guide provides a comparative summary of the available preclinical data on the potency of this compound across different species, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathway.

Quantitative Data Summary

The potency of this compound has been primarily evaluated in in vitro systems using cells of human and rodent origin. The following table summarizes the key quantitative data from these studies, highlighting the compound's ability to potentiate the effects of various µ-opioid receptor agonists. Limited data is available for other species, underscoring a gap in the current understanding of its cross-species pharmacology.

SpeciesSystemAssayOrthosteric AgonistThis compound ConcentrationPotency (EC₅₀/IC₅₀) / Fold ShiftReference
HumanU2OS-OPRM1 cellsβ-arrestin recruitmentEndomorphin-13 µMEC₅₀ = 3.0 µM[1][5]
HumanCHO cells expressing hMORAdenylyl cyclase inhibitionEndomorphin-110 µMEC₅₀ = 8.9 µM[1][6]
HumanCHO cells expressing hMOR[³⁵S]GTPγS bindingMet-Enkephalin10 µM7.8-fold potency increase[7]
HumanCHO cells expressing hMORβ-arrestin recruitmentMet-Enkephalin10 µM1.8-fold potency increase[7]
MouseBrain membranes[³⁵S]GTPγS bindingDAMGO10 µM6.6-fold potency increase[7]
MouseBrain membranes[³⁵S]GTPγS bindingMorphine10 µM4.8-fold potency increase[7]
MousePAG homogenates[³⁵S]GTPγS bindingMet-Enkephalin10 µMPotency increase[7]
RatPeriaqueductal gray (PAG) slicesInhibition of GABA releaseMet-EnkephalinNot specified6.3-fold potentiation[4][7]

Note: The table illustrates that this compound consistently enhances the potency of various orthosteric agonists in both human and rodent-derived systems. The magnitude of this potentiation can vary depending on the specific agonist, the assay system, and the endpoint being measured.

Signaling Pathway and Experimental Workflow

This compound exerts its effect by binding to an allosteric site on the µ-opioid receptor, a G protein-coupled receptor (GPCR). This binding event modulates the receptor's conformation, leading to an enhanced response to orthosteric agonists. The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of G protein-gated inwardly rectifying potassium (GIRK) channels, alongside the recruitment of β-arrestin.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-arrestin MOR->beta_arrestin Recruits BMS This compound (Allosteric Modulator) BMS->MOR Binds to allosteric site Agonist Orthosteric Agonist (e.g., Endomorphin-1) Agonist->MOR Binds to orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: µ-Opioid Receptor signaling pathway modulated by this compound.

The experimental workflow to assess the potency of this compound typically involves cell-based assays that measure key events in the signaling cascade.

Experimental_Workflow start Cell Culture (e.g., CHO, U2OS expressing MOR) treatment Treatment with Orthosteric Agonist +/- this compound start->treatment assay Functional Assay treatment->assay g_protein [³⁵S]GTPγS Binding Assay assay->g_protein camp cAMP Inhibition Assay assay->camp arrestin β-arrestin Recruitment Assay assay->arrestin data Data Acquisition & Analysis g_protein->data camp->data arrestin->data end Determine EC₅₀/IC₅₀ & Fold Shift data->end

Caption: General experimental workflow for assessing this compound potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize the potency of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation.

  • Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this exchange as a measure of receptor activation.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues (e.g., mouse brain) expressing the µ-opioid receptor.

    • Reaction Mixture: The membranes are incubated in a buffer containing GDP, the orthosteric agonist, and varying concentrations of this compound.

    • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

    • Incubation: The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated G proteins.

    • Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

    • Data Analysis: Non-specific binding is subtracted, and the data are analyzed to determine the EC₅₀ values and the fold shift in potency in the presence of this compound.[8]

cAMP Inhibition Assay

This assay quantifies the downstream effect of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: The µ-opioid receptor is coupled to inhibitory G proteins (Gi/o) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This reduction can be measured using various detection methods.[9][10]

  • Methodology (HTRF-based):

    • Cell Culture: Cells stably expressing the µ-opioid receptor (e.g., CHO cells) are cultured in microplates.

    • Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, along with the orthosteric agonist and varying concentrations of this compound.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody coupled to a cryptate fluorophore.

    • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. The data are used to generate dose-response curves and calculate IC₅₀ values.[9]

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and G protein-independent signaling.

  • Principle: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the µ-opioid receptor recruits β-arrestin proteins. This interaction can be quantified using various technologies, such as enzyme fragment complementation (EFC).

  • Methodology (PathHunter® Assay):

    • Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Treatment: The cells are treated with the orthosteric agonist in the presence or absence of this compound.

    • Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.[11]

    • Detection: The luminescence is measured using a plate reader.

    • Data Analysis: The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine EC₅₀ values.[11]

References

A Comparative Guide to Mu-Opioid Receptor Positive Allosteric Modulators: BMS-986122 vs. MS1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Positive allosteric modulators (PAMs) of the mu-opioid receptor (MOR) represent a promising therapeutic strategy for pain management. By enhancing the effects of endogenous opioids, these molecules have the potential to offer analgesia with a reduced side-effect profile compared to conventional opioid agonists.[1][2][3][4] This guide provides a detailed comparison of two significant MOR PAMs: BMS-986122, one of the first selective MOR PAMs to be discovered, and MS1, a structurally related compound developed to overcome synthetic complexities.[5][6]

Overview and Mechanism of Action

This compound is a potent and selective positive allosteric modulator of the MOR.[5][7] It functions by binding to a site on the receptor distinct from the orthosteric site where endogenous and exogenous opioids bind.[1][3] This binding does not activate the receptor on its own but potentiates the signaling of an orthosteric agonist.[1][2][4][7] The effects of this compound are probe-dependent, meaning its modulatory action varies depending on the specific orthosteric agonist. For full agonists like DAMGO, it primarily increases binding affinity, whereas for partial agonists like morphine, it tends to enhance efficacy (the maximal response).[5][8][9] In animal studies, this compound has demonstrated analgesic effects without promoting common opioid-related side effects such as respiratory depression, constipation, or reward behaviors.[2][4][5]

MS1 was developed through structural modification of this compound, offering a much simpler chemical synthesis.[6] Like its predecessor, MS1 is a MOR PAM but exhibits strong probe dependence.[6] For instance, it potentiates the effects of levomethadone (B1675119) and morphine but has no significant effect on DAMGO or endomorphin-1.[6] While the actions of MS1 are reported to be similar to this compound, it has been suggested to have less pronounced effects on agonist affinity and G protein activation.[8] Some studies indicate that MS1 may show a preference for β-arrestin recruitment over G protein activation in the presence of certain agonists.[6][10]

Comparative In Vitro Data

The following tables summarize the available quantitative data for this compound and MS1 from various in vitro assays. Direct head-to-head comparisons are limited in the literature, so data is presented from individual studies. Experimental conditions should be considered when comparing values.

Table 1: In Vitro Activity of this compound

Assay TypeOrthosteric AgonistCell LineParameterValueReference
β-Arrestin RecruitmentEndomorphin-1U2OS-OPRM1EC50 (PAM Mode)3.0 µM[11]
β-Arrestin RecruitmentEndomorphin-1U2OS-OPRM1Cooperativity (αβ)7[8][11]
cAMP InhibitionEndomorphin-1CHO-hMOREC50 (PAM Mode)8.9 µM[7][11]
[35S]GTPγS BindingDAMGOMouse Brain MembranesAffinity Increase6-fold[11]
[35S]GTPγS BindingMet-EnkephalinCHO-hMOR MembranesPotency Increase (at 300 nM BMS)3.9-fold[2]

Table 2: In Vitro Activity of MS1

Assay TypeOrthosteric AgonistCell LineParameterValueReference
G Protein ActivationLevomethadoneN/APotentiation4-fold[6]
Affinity ModulationLevomethadoneN/AAffinity Increase7-fold[6]
β-Arrestin RecruitmentEndomorphin-1CHO-μ PathHunterSignaling BiasPreference for β-arrestin[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the mu-opioid receptor when modulated by a PAM and a typical workflow for evaluating these compounds.

MOR_Signaling_Pathway Mu-Opioid Receptor (MOR) Signaling cluster_membrane Cell Membrane MOR MOR G_Protein Gαi/o MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin PAM_Site Allosteric Site PAM_Site->MOR AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist Orthosteric Agonist Agonist->MOR Binds PAM Positive Allosteric Modulator (PAM) PAM->PAM_Site Binds

Caption: MOR signaling pathway with an orthosteric agonist and a PAM.

Experimental_Workflow Workflow for MOR PAM Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Screening 1. High-Throughput Screen (e.g., β-Arrestin Assay) Binding 2. Radioligand Binding (Affinity Modulation) Screening->Binding Functional 3. Functional Assays (cAMP, GTPγS) Binding->Functional Selectivity 4. Selectivity Profiling (δ-OR, κ-OR) Functional->Selectivity Analgesia 5. Analgesia Models (e.g., Hot Plate, Tail Flick) Selectivity->Analgesia SideEffects 6. Side-Effect Profiling (Respiration, GI Motility, CPP) Analgesia->SideEffects

Caption: A typical experimental workflow for evaluating MOR PAMs.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental data. Below are summaries of common protocols used to characterize MOR PAMs.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the MOR upon agonist stimulation, a key step in receptor desensitization and signaling.

  • Principle: A common method is the PathHunter enzyme complementation assay. Cells (e.g., U2OS or CHO) are engineered to express the MOR fused to one fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Procedure:

    • Cells are plated in microplates.

    • To assess PAM activity, cells are treated with the test compound (e.g., this compound) in the presence of a low, fixed concentration (e.g., EC10-EC20) of an orthosteric agonist like endomorphin-1.[8]

    • To assess agonist activity, cells are treated with the test compound alone.[8]

    • After incubation, a substrate is added, and the luminescence generated by the reconstituted enzyme is measured.

  • Data Analysis: The potentiation of the agonist's effect is measured as an increase in luminescence, from which parameters like EC50 (in PAM mode) and Emax are calculated.[8]

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled MOR.

  • Principle: MOR activation inhibits forskolin-stimulated adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • CHO cells stably expressing the human MOR are typically used.[7][11]

    • Cells are incubated with the test PAM and a low concentration of an orthosteric agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

    • Following incubation, cells are lysed, and cAMP levels are measured using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Data are analyzed to determine the concentration-dependent inhibition of cAMP production, yielding EC50 and Emax values for the PAM's effect.[11]

[35S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

  • Principle: Agonist-bound MORs catalyze the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation state.

  • Procedure:

    • Cell membranes from MOR-expressing cells (e.g., C6-μ cells) or brain tissue homogenates are prepared.[2][7][11]

    • Membranes are incubated with GDP, the orthosteric agonist, the test PAM, and [35S]GTPγS.

    • The reaction is terminated, and membrane-bound radioactivity is separated from the unbound [35S]GTPγS via filtration.

    • The radioactivity captured on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against agonist concentration in the presence and absence of the PAM to determine changes in agonist potency (EC50) and/or efficacy (Emax).[2]

Summary and Conclusion

This compound and MS1 are both important chemical tools for studying the allosteric modulation of the mu-opioid receptor. This compound is a well-characterized, potent MOR PAM that has demonstrated a desirable in vivo profile, enhancing analgesia with fewer side effects.[2][4][5] MS1, derived from this compound, offers a more accessible synthetic route but exhibits a distinct and highly probe-dependent pharmacological profile.[6] While it also potentiates the effects of certain opioids, its effects on G protein activation may be less pronounced than those of this compound, and it may favor β-arrestin signaling with some agonists.[6][8][10]

The choice between these modulators for research purposes will depend on the specific orthosteric agonist and signaling pathway being investigated. The strong probe dependence of both compounds underscores the complexity of MOR allosteric modulation and highlights the need for careful characterization with multiple agonists and signaling readouts. Further head-to-head studies under identical experimental conditions are necessary to fully elucidate the comparative pharmacology of these two important MOR PAMs.

References

Investigating the Abuse Potential of BMS-986122 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical abuse liability of the novel µ-opioid receptor positive allosteric modulator, BMS-986122, in comparison to the G-protein biased agonist oliceridine (B1139222) and the conventional opioid fentanyl. This guide provides a detailed overview of the experimental data, methodologies, and underlying signaling pathways.

Executive Summary

This compound, a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), is a novel analgesic candidate with a mechanism of action distinct from traditional opioids.[1][2][3] By enhancing the effects of endogenous opioids rather than acting as a direct agonist, this compound is hypothesized to have a reduced side-effect profile, including a lower potential for abuse. Preclinical evidence to date supports this hypothesis, with studies demonstrating a lack of rewarding effects for this compound in conditioned place preference (CPP) assays, a key indicator of abuse liability. In contrast, both the G-protein biased agonist oliceridine and the conventional opioid fentanyl exhibit a clear potential for abuse in similar preclinical models. This guide will delve into the available preclinical data, provide detailed experimental protocols for assessing abuse potential, and visualize the key signaling pathways and experimental workflows.

Comparative Analysis of Preclinical Abuse Potential

The abuse potential of a novel compound is a critical aspect of its preclinical safety assessment. Standard assays used to evaluate abuse liability in animal models include conditioned place preference (CPP), intravenous self-administration, and drug discrimination studies.

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral assay to measure the rewarding or aversive properties of a drug. It relies on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of rewarding properties and potential for abuse.

A key study by Livingston and colleagues (2021) directly compared the rewarding effects of this compound and morphine in a mouse CPP model.[4][5] The results demonstrated that while morphine (10 mg/kg) induced a significant preference for the drug-paired chamber, this compound (10 mg/kg) did not produce any rewarding effects in this assay.[4] This suggests a significantly lower abuse potential for this compound compared to a classic opioid agonist.

In contrast, preclinical studies with oliceridine have shown that it produces rewarding effects in CPP assays in mice, similar to morphine.[6][7] Fentanyl, a potent synthetic opioid, is also well-established to induce robust conditioned place preference across a range of doses in rodents.

CompoundSpeciesDose(s)Outcome in Conditioned Place Preference (CPP)
This compound Mouse10 mg/kgNo significant preference for the drug-paired chamber compared to vehicle.[4]
Oliceridine MouseNot specifiedCaused reward behavior in the CPP assay.[6][7]
Morphine Mouse10 mg/kgSignificant preference for the drug-paired chamber.[4][8]
Fentanyl Rat/MouseVariousConsistently induces robust place preference.
Intravenous Self-Administration

The intravenous self-administration assay is considered the gold standard for assessing the reinforcing properties of a drug, which is a direct measure of its abuse potential. In this model, animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. The rate and pattern of self-administration provide a quantitative measure of the drug's reinforcing efficacy.

Currently, there is a lack of publicly available data from intravenous self-administration studies specifically investigating this compound. This represents a significant data gap in the comprehensive assessment of its abuse liability.

For the comparator drugs, both oliceridine and fentanyl are readily self-administered by laboratory animals. Studies have shown that rats will work to receive intravenous infusions of fentanyl, and the rate of self-administration is dose-dependent.[9][10][11] Similarly, oliceridine has been shown to be self-administered by rodents.

CompoundSpeciesReinforcing Effect in Self-Administration
This compound -Data not available
Oliceridine RodentsReadily self-administered
Fentanyl RatReadily self-administered in a dose-dependent manner.[9][10][11]
Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse. Animals are trained to recognize the interoceptive cues of a specific drug (e.g., morphine) and respond on a designated lever to receive a reward. They are then tested with the novel compound to see if it elicits a similar subjective state, causing them to respond on the drug-appropriate lever.

As with self-administration studies, there is currently no publicly available data from drug discrimination studies on this compound.

Fentanyl and its analogs have been shown to fully substitute for morphine in drug discrimination paradigms, indicating similar subjective effects.[12] This is consistent with their shared mechanism of action as µ-opioid receptor agonists.

CompoundSpeciesSubjective Effects in Drug Discrimination
This compound -Data not available
Oliceridine -Data not available
Fentanyl RatFully substitutes for morphine.[12]

Experimental Methodologies

To ensure the reproducibility and validity of preclinical abuse potential studies, it is crucial to follow detailed and standardized experimental protocols.

Conditioned Place Preference (CPP) Protocol (based on Livingston et al., 2021)
  • Subjects: Male and female mice.

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

  • Procedure:

    • Habituation (Day 1): Mice are allowed to freely explore all three chambers for a baseline period (e.g., 15-30 minutes) to determine any initial chamber preference.

    • Conditioning (Days 2-5): This phase consists of alternating daily injections of the test compound and vehicle. On drug conditioning days, mice receive an injection of either this compound (10 mg/kg, i.p.) or morphine (10 mg/kg, i.p.) and are confined to one of the outer chambers for a set period (e.g., 30 minutes). On vehicle conditioning days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

    • Test (Day 6): Following the conditioning phase, the partitions between the chambers are removed, and the mice are placed in the central chamber and allowed to freely explore the entire apparatus for a set period (e.g., 15-30 minutes). The time spent in each of the outer chambers is recorded.

  • Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day. A significant positive score indicates a conditioned place preference.[4]

Intravenous Self-Administration Protocol (General Opioid Protocol for Rats)
  • Subjects: Male and female rats.

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of the opioid (e.g., fentanyl, 2.5 µg/kg/infusion). Each infusion is paired with a brief light and/or tone cue. The inactive lever has no programmed consequences. Sessions typically last for 1-6 hours daily.

    • Dose-Response Evaluation: Once stable self-administration is established, the dose of the opioid per infusion is varied across sessions to determine the dose-response curve.

    • Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing strength.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive presses indicates that the drug is acting as a reinforcer.

Drug Discrimination Protocol (General Opioid Protocol for Rodents)
  • Subjects: Rats or mice.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Animals are trained to discriminate between an injection of a known opioid (e.g., morphine, 3.2 mg/kg, s.c.) and a vehicle injection. On days when morphine is administered, responses on one lever (the "drug" lever) are reinforced with a food pellet, while responses on the other lever are not. On vehicle days, responses on the opposite lever (the "vehicle" lever) are reinforced. Training continues until the animals can reliably discriminate between the two conditions.[12]

    • Testing: Once the discrimination is learned, test sessions are conducted where animals are administered various doses of the novel compound (e.g., this compound) or other drugs of interest. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if a dose of the test drug results in a high percentage (typically >80%) of responding on the drug-appropriate lever. This indicates that the test drug produces subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows

The differential abuse potential of this compound, oliceridine, and fentanyl can be understood by examining their distinct interactions with the µ-opioid receptor and the subsequent downstream signaling cascades.

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by a conventional agonist like morphine or fentanyl initiates two primary signaling pathways: the G-protein pathway and the β-arrestin pathway.[13][14][15] The G-protein pathway is primarily associated with the analgesic effects of opioids, while the β-arrestin pathway is implicated in many of the adverse effects, including respiratory depression and the development of tolerance and dependence.[13][15]

Gprotein_BetaArrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOR µ-Opioid Receptor Opioid Agonist->MOR Binds to orthosteric site This compound (PAM) This compound (PAM) This compound (PAM)->MOR Binds to allosteric site Endogenous Opioid Endogenous Opioid Endogenous Opioid->MOR Binds to orthosteric site G-protein Signaling G-protein Signaling MOR->G-protein Signaling Activates β-arrestin Signaling β-arrestin Signaling MOR->β-arrestin Signaling Activates Analgesia Analgesia G-protein Signaling->Analgesia Reward Pathway Activation Reward Pathway Activation G-protein Signaling->Reward Pathway Activation Adverse Effects Adverse Effects (e.g., Respiratory Depression, Tolerance) β-arrestin Signaling->Adverse Effects

µ-Opioid Receptor Signaling Pathways.

This compound, as a PAM, does not directly activate the MOR but rather enhances the signaling of endogenous opioids. This may lead to a more balanced activation of G-protein and β-arrestin pathways, potentially contributing to its reduced side-effect profile. Oliceridine is a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway. While this was initially thought to reduce abuse potential, preclinical data suggests it still retains rewarding properties.

Experimental Workflow for Preclinical Abuse Potential Assessment

The assessment of a new drug's abuse potential follows a structured workflow, integrating various preclinical models to build a comprehensive profile of its liability.

Abuse_Potential_Workflow cluster_0 Initial Screening cluster_1 Behavioral Assessment cluster_2 Data Integration & Risk Assessment Receptor Binding Receptor Binding Assays (Determine affinity for MOR) In vitro Signaling In vitro Signaling Assays (Assess G-protein vs. β-arrestin bias) Receptor Binding->In vitro Signaling CPP Conditioned Place Preference (CPP) (Assess rewarding/aversive properties) In vitro Signaling->CPP SA Intravenous Self-Administration (Assess reinforcing properties) In vitro Signaling->SA DD Drug Discrimination (Assess subjective effects) In vitro Signaling->DD Data Analysis Comparative Data Analysis (vs. known drugs of abuse) CPP->Data Analysis SA->Data Analysis DD->Data Analysis Risk Assessment Overall Abuse Potential Risk Assessment Data Analysis->Risk Assessment

Workflow for Preclinical Abuse Potential Assessment.

This workflow begins with in vitro studies to characterize the compound's interaction with the target receptor. This is followed by a battery of in vivo behavioral assays to assess its rewarding, reinforcing, and subjective effects. The data from these studies are then integrated and compared to those of known drugs of abuse to provide an overall assessment of the compound's abuse potential.

Conclusion

References

Comparative Analysis of BMS-986122's Modulatory Effects on Diverse Orthosteric Agonists of the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of BMS-986122, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), on various orthosteric agonists. The data presented herein, supported by detailed experimental protocols, highlights the probe-dependent nature of this compound's modulatory action, offering valuable insights for opioid receptor research and therapeutic development.

This compound is a selective and potent PAM of the MOR that binds to a site distinct from the orthosteric binding pocket.[1][2][3][4][5] Its mechanism of action involves enhancing the affinity and/or efficacy of orthosteric agonists, but the extent of this modulation varies significantly depending on the specific agonist.[1][3][6] This differential effect, known as probe dependence, is largely correlated with the intrinsic efficacy of the orthosteric ligand.[6] Generally, this compound enhances the binding affinity and potency of full agonists, while for partial agonists, it primarily increases their maximal efficacy in stimulating G protein activation.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the binding affinity and functional potency of various full and partial orthosteric agonists at the µ-opioid receptor.

Table 1: Effect of this compound on the Binding Affinity (Ki) of Orthosteric Agonists

Orthosteric AgonistAgonist TypeThis compound ConcentrationKi (nM) without this compoundKi (nM) with this compoundFold Change in AffinityReference
DAMGOFull Agonist10 µM240 ± 3135 ± 7.4~6.9[7]
Met-enkephalinFull Agonist10 µM290 ± 3748 ± 13~6.0[7]
(-)-PentazocinePartial Agonist10 µM--No effect[7]
7-hydroxymitragyninePartial Agonist10 µM--No effect[7]
MorphinePartial Agonist10 µM--No change[1]
[3H]diprenorphineAntagonist10 µM--No effect[1]

Table 2: Effect of this compound on the Functional Potency (EC50) and Efficacy (Emax) of Orthosteric Agonists in [35S]GTPγS Binding Assays

Orthosteric AgonistAgonist TypeThis compound ConcentrationFold Shift in EC50Change in EmaxReference
DAMGOFull Agonist10 µM~7-fold leftward shiftNo change[1][8]
Met-enkephalinFull Agonist-~6-fold enhancement in affinityNo alteration in maximal response[6]
Leu-enkephalinFull Agonist-Leftward shiftNo alteration in Emax[6]
Endomorphin-1Full/Partial Agonist10 µMLeftward shiftIncrease in maximal response[8]
MorphinePartial Agonist10 µM~3-fold leftward shiftSignificant increase[1][8]
(RS)-methadonePartial Agonist-~6-fold shift in potencyEnhancement of maximal stimulation[6]
FentanylPartial Agonist-Little to no change in potencyIncrease in maximal ability to stimulate GTPγS binding[6]
BuprenorphinePartial Agonist-Little to no change in potencyIncrease in maximal ability to stimulate GTPγS binding[6]

Experimental Protocols

The data presented above were generated using established in vitro pharmacological assays. The key methodologies are detailed below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of orthosteric ligands to the µ-opioid receptor in the presence or absence of this compound.

  • Membrane Preparation: Membranes were prepared from C6µ cells or CHO cells stably expressing the human µ-opioid receptor (MOR-CHO).[1][7]

  • Competition Binding: Competition binding assays were conducted using a radiolabeled antagonist, such as [3H]diprenorphine or [3H]naloxone, and increasing concentrations of the unlabeled orthosteric agonist.[1][7]

  • Incubation: Membranes were incubated with the radioligand, the competing orthosteric agonist, and either vehicle or a fixed concentration of this compound (typically 10 µM).[1][7]

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay measures the activation of G proteins, a key step in µ-opioid receptor signaling, in response to agonist stimulation.

  • Membrane Preparation: Membranes from C6µ cells or mouse brain were used.[1][2]

  • Assay Components: The assay mixture contained membranes, [35S]GTPγS, GDP, and varying concentrations of the orthosteric agonist, with or without this compound.[1]

  • Incubation: The reaction was initiated by the addition of the membranes and incubated for a specific time.

  • Measurement: The amount of [35S]GTPγS bound to the G proteins was quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves were generated to determine the agonist's potency (EC50) and maximal efficacy (Emax).

β-Arrestin Recruitment Assays

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a process involved in receptor desensitization and signaling.

  • Cell Line: U2OS-OPRM1 human osteosarcoma cells expressing µ-opioid receptors were utilized.[1][2]

  • Assay Principle: The assay often employs enzyme complementation technology (e.g., PathHunter).

  • Procedure: Cells were treated with the orthosteric agonist in the presence or absence of this compound.

  • Detection: The recruitment of β-arrestin was quantified by measuring the luminescence or fluorescence signal generated by the complemented enzyme.

  • Data Analysis: Concentration-response curves were analyzed to determine the potency of the agonist for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow of the experimental assays.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein G Protein (Gi/o) MOR->G_Protein Activates BMS This compound (PAM) BMS->MOR Binds to allosteric site Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase Inhibition) G_Protein->Downstream_Effectors Modulates Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->MOR Binds

Caption: MOR G protein signaling pathway modulated by this compound.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane MOR_Active Activated MOR GRK GRK MOR_Active->GRK Recruits Beta_Arrestin β-Arrestin MOR_Active->Beta_Arrestin Recruits Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->MOR_Active Activates BMS This compound BMS->MOR_Active Potentiates GRK->MOR_Active Phosphorylates Signaling_Desensitization Signaling & Desensitization Beta_Arrestin->Signaling_Desensitization

Caption: MOR β-arrestin recruitment pathway influenced by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., C6µ, MOR-CHO) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Ligands (Agonist, [3H]Ligand, this compound) Membrane_Prep->Incubation Binding_Assay Binding Assay (Filtration) Incubation->Binding_Assay Functional_Assay Functional Assay ([35S]GTPγS or β-arrestin) Incubation->Functional_Assay Data_Acquisition Data Acquisition (Scintillation Counting/Luminescence) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Determination of Ki, EC50, Emax Curve_Fitting->Parameter_Determination

Caption: General experimental workflow for in vitro pharmacological assays.

References

Validating the G Protein Bias of BMS-986122 in Mu-Opioid Receptor Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BMS-986122's Performance with Alternative Modulators Supported by Experimental Data

This guide provides a detailed comparison of the signaling properties of this compound, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), with a focus on its G protein signaling bias. While the initial query referenced the S1P1 receptor, extensive research confirms that this compound selectively modulates the MOR. The compound of interest for S1P1 biased signaling from the same manufacturer is likely BMS-986104.[1][2][3][4][5] This document will proceed with the validated target, the μ-opioid receptor, to provide researchers, scientists, and drug development professionals with a comprehensive analysis of this compound's signaling profile, supported by experimental data and detailed protocols.

This compound is a positive allosteric modulator of the μ-opioid receptor, meaning it does not activate the receptor on its own but enhances the effects of endogenous or exogenous orthosteric agonists.[6] A key feature of this compound is its G protein bias, preferentially potentiating G protein-mediated signaling over β-arrestin recruitment. This characteristic is of significant interest as it may lead to therapeutic agents with improved side-effect profiles.[7][8][9]

This guide compares the signaling bias of this compound with that of MS1, another MOR PAM, to highlight their differential effects on downstream signaling pathways.

Comparative Analysis of Signaling Bias: this compound vs. MS1

Experimental data demonstrates that this compound enhances G protein activation to a greater extent than β-arrestin recruitment, particularly in the presence of the endogenous opioid peptide Met-enkephalin.[7][8] In contrast, MS1 has been suggested to have a more balanced or even β-arrestin-biased profile in some contexts.[10]

The following tables summarize the quantitative data from key in vitro assays, illustrating the differential effects of this compound and MS1 on MOR signaling pathways.

Table 1: Effect of this compound on G Protein Activation and β-Arrestin Recruitment in the Presence of Met-Enkephalin

AssayOrthosteric AgonistCell LineParameterMet-Enkephalin AloneMet-Enkephalin + 10 µM this compoundFold Enhancement
[³⁵S]GTPγS Binding (G Protein Activation)Met-EnkephalinhMOR-CHOEC₅₀ (nM)18.22.37.8-fold
PathHunter β-Arrestin RecruitmentMet-EnkephalinhMOR-CHOEC₅₀ (nM)11.46.21.8-fold

Data sourced from Kandasamy et al., 2021.[7]

Table 2: Comparative Bias Profile of this compound and MS1

CompoundOrthosteric AgonistAssayBias
This compoundMet-Enkephalin[³⁵S]GTPγS vs. β-ArrestinG Protein Biased
MS1Endomorphin-1, L-methadoneβ-Arrestin RecruitmentSuggested β-Arrestin Bias
MS1DAMGOBRET (GαoA vs. β-arrestin2)Modest G Protein Bias

Data compiled from multiple sources.[7][8][10]

Signaling Pathways and Bias

The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways downstream of μ-opioid receptor activation. This compound preferentially enhances the G protein pathway.

cluster_receptor Cell Membrane cluster_gprotein G Protein Pathway cluster_arrestin β-Arrestin Pathway Orthosteric Agonist Orthosteric Agonist MOR μ-Opioid Receptor Orthosteric Agonist->MOR This compound This compound This compound->MOR Allosteric Modulation G_Protein Gαi/o Activation MOR->G_Protein Preferentially Enhanced by this compound GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization/Desensitization b_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: μ-Opioid receptor signaling pathways and the G protein bias of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, which is a direct measure of G protein activation.

cluster_workflow [³⁵S]GTPγS Binding Assay Workflow start Prepare cell membranes expressing MOR incubate Incubate membranes with orthosteric agonist, +/- this compound, GDP, and [³⁵S]GTPγS start->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [³⁵S]GTPγS terminate->wash scintillation Measure filter-bound radioactivity using liquid scintillation counting wash->scintillation end Analyze data to determine EC₅₀ and Eₘₐₓ values scintillation->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues (e.g., CHO cells stably expressing human MOR or mouse brain tissue) in a lysis buffer and isolate the membrane fraction by centrifugation.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the orthosteric agonist (e.g., Met-Enkephalin) in the presence or absence of a fixed concentration of this compound (e.g., 10 µM). Add [³⁵S]GTPγS to initiate the binding reaction.

  • Termination: After a defined incubation period at a specific temperature (e.g., 30°C for 60 minutes), terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS. Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

PathHunter® β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology, resulting in a chemiluminescent signal.[11][12][13][14]

cluster_workflow PathHunter® β-Arrestin Assay Workflow start Plate PathHunter® cells expressing MOR-ProLink and β-arrestin-Enzyme Acceptor add_compounds Add orthosteric agonist +/- this compound to cells start->add_compounds incubate Incubate to allow for β-arrestin recruitment add_compounds->incubate add_reagents Add PathHunter® detection reagents incubate->add_reagents read_plate Measure chemiluminescence add_reagents->read_plate end Analyze data to determine EC₅₀ and Eₘₐₓ values read_plate->end

References

A Comparative Analysis of BMS-986122 and Silent Allosteric Modulators in µ-Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the functional differences between the positive allosteric modulator BMS-986122 and silent allosteric modulators, supported by experimental data and detailed protocols.

This guide provides an objective comparison of this compound, a potent positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), and silent allosteric modulators (SAMs). The information presented herein is intended for researchers, scientists, and drug development professionals working on the modulation of G protein-coupled receptors (GPCRs), particularly the MOR. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Introduction to Allosteric Modulation of the µ-Opioid Receptor

The µ-opioid receptor (MOR) is a class A GPCR and the primary target for opioid analgesics like morphine.[1] Allosteric modulators of the MOR offer a promising therapeutic strategy by binding to a site topographically distinct from the orthosteric site where endogenous and exogenous opioids bind.[2][3] This can lead to a more nuanced modulation of receptor activity, potentially with an improved side-effect profile compared to traditional opioids.[4][5]

This compound is a selective and potent positive allosteric modulator of the MOR.[4][6] It enhances the affinity and/or efficacy of orthosteric agonists, including endogenous opioid peptides and synthetic opioids.[1][4] this compound has been shown to potentiate agonist-mediated G protein activation, adenylyl cyclase inhibition, and β-arrestin recruitment.[6] Notably, its effects can be probe-dependent, meaning the nature of the orthosteric agonist influences the modulatory effect of this compound.[1] For instance, with full agonists, it tends to enhance binding affinity and potency, while with partial agonists like morphine, it primarily increases the maximal efficacy of G protein activation.[1]

Silent Allosteric Modulators (SAMs) , also known as neutral allosteric ligands, bind to an allosteric site on the receptor but do not, on their own, alter the binding or efficacy of the orthosteric agonist.[2][7][8] Their primary utility in research is to competitively antagonize the effects of PAMs and negative allosteric modulators (NAMs) that bind to the same allosteric site.[8][9][10] This characteristic makes them invaluable tools for confirming that the effects of a PAM are mediated through a specific allosteric site.[2][8] BMS-986123 and BMS-986124 are analogs of this compound that have been identified as SAMs of the MOR.[9]

Quantitative Data Comparison

The following tables summarize the key in vitro pharmacological data for this compound and the expected profile for a silent allosteric modulator.

Table 1: In Vitro Efficacy and Potency of this compound

Assay TypeOrthosteric AgonistCell LineKey Findings for this compoundReference
β-Arrestin RecruitmentEndomorphin-1U2OS-OPRM1Potentiates endomorphin-1 induced β-arrestin recruitment with an EC50 of 3.0 µM.[8][11][8][11]
Adenylyl Cyclase InhibitionEndomorphin-1CHO-hMORPotentiates endomorphin-1 induced inhibition of forskolin-stimulated adenylyl cyclase activity with an EC50 of 8.9 µM.[6][11][6][11]
[³⁵S]GTPγS BindingDAMGOMouse Brain MembranesPotentiates DAMGO-mediated [³⁵S]GTPγS binding, producing a 4.5-fold leftward shift in the DAMGO EC50 in the presence of 10 µM this compound.[2][11][2][11]
[³⁵S]GTPγS BindingMorphineC6µ Cell MembranesIncreases the maximal response of the partial agonist morphine.[2][2]
Radioligand BindingDAMGOC6µ Cell MembranesIncreases the affinity of DAMGO by six-fold in competition binding studies with [³H]diprenorphine.[2][11][2][11]

Table 2: Comparative Profile of this compound (PAM) vs. Silent Allosteric Modulator (SAM)

ParameterThis compound (PAM)Silent Allosteric Modulator (SAM)
Intrinsic Activity No significant agonist activity on its own.[9][11]No agonist activity on its own.[2][7][9]
Effect on Agonist Potency Increases the potency of orthosteric agonists (leftward shift in concentration-response curve).[2][11]No effect on the potency of orthosteric agonists.[2][7]
Effect on Agonist Efficacy Can increase the maximal response of partial agonists.[1][2]No effect on the efficacy of orthosteric agonists.[2][7]
Effect on Agonist Binding Can increase the binding affinity of orthosteric agonists.[1][11]No effect on the binding affinity of orthosteric agonists.[2][7]
Interaction with PAMs N/ACompetitively antagonizes the effects of PAMs that bind to the same allosteric site.[9]

Signaling Pathway and Modulator Classification

The following diagrams illustrate the signaling pathway of the µ-opioid receptor and the classification of allosteric modulators.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orthosteric_Agonist Orthosteric Agonist (e.g., Endomorphin-1, Morphine) MOR µ-Opioid Receptor (MOR) Orthosteric_Agonist->MOR Binds to orthosteric site BMS_986122 This compound (PAM) BMS_986122->MOR Binds to allosteric site SAM SAM SAM->MOR Binds to allosteric site G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Signaling_Outcomes Signaling Outcomes (e.g., Analgesia) G_Protein->Signaling_Outcomes cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Beta_Arrestin->Signaling_Outcomes

Caption: µ-Opioid Receptor signaling pathway and points of allosteric modulation.

Allosteric_Modulator_Classification Allosteric_Modulator Allosteric Modulator PAM Positive Allosteric Modulator (PAM) (e.g., this compound) Allosteric_Modulator->PAM Enhances agonist effect NAM Negative Allosteric Modulator (NAM) Allosteric_Modulator->NAM Reduces agonist effect SAM Silent Allosteric Modulator (SAM) (e.g., BMS-986123, BMS-986124) Allosteric_Modulator->SAM No effect on agonist action, blocks PAM/NAM

Caption: Classification of allosteric modulators based on their functional effects.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and signaling.

  • Cell Line: U2OS cells stably expressing the human µ-opioid receptor (U2OS-OPRM1).

  • Principle: A β-galactosidase enzyme fragment complementation assay (e.g., PathHunter® by DiscoverX) is commonly used. The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger fragment (Enzyme Acceptor). Agonist-induced receptor activation and subsequent β-arrestin recruitment bring the two fragments together, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Protocol:

    • Plate U2OS-OPRM1 cells in a 384-well plate and incubate overnight.

    • Prepare a concentration-response curve of the orthosteric agonist (e.g., endomorphin-1) in the absence and presence of fixed concentrations of this compound or a SAM.

    • For PAM detection mode, a fixed, low concentration (e.g., EC₁₀) of the orthosteric agonist is added with varying concentrations of the allosteric modulator.

    • For agonist detection mode, the allosteric modulator is added alone.

    • Incubate the plate at 37°C for 90 minutes.

    • Add the detection reagent containing the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescence on a plate reader.

    • Data are normalized to the response of a maximally effective concentration of the orthosteric agonist.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the MOR.

  • Preparation: Membranes from cells expressing the MOR (e.g., C6-hMOR cells) or from brain tissue.

  • Principle: In the inactive state, G proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein α-subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation.

  • Protocol:

    • Incubate cell membranes (20-50 µg protein) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) with the desired concentrations of orthosteric agonist and allosteric modulator.

    • Add GDP (e.g., 10 µM) and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

3. Radioligand Competition Binding Assay

This assay is used to determine the effect of the allosteric modulator on the binding affinity of an orthosteric ligand.

  • Preparation: Membranes from cells expressing the MOR.

  • Principle: The assay measures the ability of an unlabeled orthosteric ligand (competitor) to displace a radiolabeled ligand (e.g., [³H]diprenorphine, an antagonist) from the receptor in the presence and absence of the allosteric modulator.

  • Protocol:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled orthosteric agonist.

    • Perform these incubations in parallel in the presence of a vehicle control or a fixed concentration of this compound or a SAM.

    • Incubate for 60-90 minutes at room temperature to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • The data are used to calculate the inhibition constant (Ki) of the orthosteric agonist. A leftward shift in the competition curve in the presence of the PAM indicates an increase in the agonist's binding affinity.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing and comparing a PAM like this compound with a SAM.

Experimental_Workflow Start Start: Characterize Allosteric Modulators Primary_Screening Primary Screening (e.g., β-Arrestin Assay) Start->Primary_Screening Agonist_Mode Agonist Mode Testing (Modulator Alone) Primary_Screening->Agonist_Mode PAM_Mode PAM Mode Testing (Modulator + EC10 Agonist) Primary_Screening->PAM_Mode Identify_Hits Identify Hits (PAMs and SAMs) Agonist_Mode->Identify_Hits PAM_Mode->Identify_Hits Secondary_Assays Secondary Functional Assays ([³⁵S]GTPγS, cAMP) Identify_Hits->Secondary_Assays Binding_Assays Radioligand Binding Assays Identify_Hits->Binding_Assays Determine_Potency Determine Potency (EC50) and Efficacy (Emax) Secondary_Assays->Determine_Potency Determine_Affinity Determine Effect on Agonist Affinity (Ki) Binding_Assays->Determine_Affinity SAM_Antagonism SAM Antagonism Assay (PAM + SAM + Agonist) Determine_Potency->SAM_Antagonism Determine_Affinity->SAM_Antagonism Confirm_Mechanism Confirm Mechanism of Action SAM_Antagonism->Confirm_Mechanism End End: Comparative Profile Confirm_Mechanism->End

Caption: Workflow for comparing positive and silent allosteric modulators.

References

Safety Operating Guide

Navigating the Disposal of BMS-986122: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-986122 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe disposition. As a brominated and chlorinated heterocyclic compound containing sulfur and nitrogen, this compound requires careful handling as a halogenated organic waste.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the systematic categorization, containment, and clear labeling of all chemical waste.[1] Regulatory bodies like the Resource Conservation and Recovery Act (RCRA) in the United States prohibit the disposal of chemical waste in regular trash or sewer systems.[2] Adherence to these guidelines is not only a matter of compliance but also a critical component of a robust safety culture.

Step-by-Step Disposal Protocol for this compound

Researchers handling this compound should adopt the following procedures to ensure its safe and compliant disposal:

  • Waste Identification and Segregation:

    • Classify this compound waste as "halogenated organic waste." This is due to the presence of bromine and chlorine in its molecular structure.

    • This waste stream must be kept separate from non-halogenated organic waste, as the disposal methods and costs for these categories differ significantly.

    • Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound waste.

  • Selection of Appropriate Waste Containers:

    • Use only chemically resistant containers for storing this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure containers are in good condition, free from cracks or leaks, and have secure, leak-proof closures.[2]

  • Proper Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and its IUPAC name: "2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine".

      • The specific hazards associated with the compound (e.g., "Toxic," "Irritant" - researchers should consult available toxicological data and institutional safety guidelines).

      • The accumulation start date (the date the first drop of waste is added to the container).

      • The name of the principal investigator and the laboratory location.

  • Safe Storage of Chemical Waste:

    • Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]

    • Ensure that incompatible chemicals are not stored together.

    • Utilize secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks or spills.

  • Arranging for Professional Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

    • Follow all institutional procedures for waste pickup requests and documentation.

Quantitative Data Summary

For laboratory preparations involving this compound, precise measurements are crucial. The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Weight448.78 g/mol [4]
Chemical FormulaC₁₆H₁₅BrClNO₃S₂

Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

A Generation of this compound Waste B Segregate as Halogenated Organic Waste A->B C Select Appropriate Chemical Waste Container B->C D Label Container with Contents and Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Waste Disposal E->F G Waste Collected by Licensed Vendor F->G

Figure 1. Experimental workflow for the proper disposal of this compound.

This compound Signaling Pathway Context

While not directly related to disposal, understanding the mechanism of action of this compound is vital for researchers. This compound is a positive allosteric modulator of the µ-opioid receptor (MOR). This means it enhances the activity of the body's natural opioids or opioid medications at this receptor. The diagram below illustrates its role in the MOR signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Endogenous Opioid / Opioid Agonist C µ-Opioid Receptor (MOR) A->C Binds to Orthosteric Site B This compound B->C Binds to Allosteric Site D Enhanced G-protein Activation C->D Conformational Change E Modulation of Downstream Signaling (e.g., adenylyl cyclase inhibition) D->E F Analgesia E->F

Figure 2. Simplified signaling pathway of this compound at the µ-opioid receptor.

By adhering to these rigorous disposal procedures and understanding the pharmacological context of this compound, researchers can maintain a safe and compliant laboratory environment, thereby building trust and demonstrating a commitment to safety that extends beyond the product itself.

References

Personal protective equipment for handling BMS-986122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the µ-opioid receptor positive allosteric modulator, BMS-986122. As a potent, biologically active research compound, it necessitates careful handling to ensure personnel safety and experimental integrity. The following guidance is based on available safety data and general best practices for handling potent small molecules in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent exposure through inhalation, skin, and eye contact. The required level of PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood.
In Vitro and Cell-Based Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet for cell culture work.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical for the safe management of this compound within the laboratory.

Compound Receipt and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Storage: Store the compound in a dry, dark place at 2-8°C for short-term storage and -20°C for long-term storage, as recommended by suppliers.

Preparation of Stock Solutions
  • Solubility: this compound is soluble in DMSO.

  • Procedure:

    • Ensure all necessary PPE is worn correctly.

    • Conduct all solution preparation within a certified chemical fume hood.

    • Use dedicated spatulas and glassware to avoid cross-contamination.

    • If preparing a stock solution in DMSO, add the solvent to the vial containing the powdered compound slowly to avoid splashing.

    • Cap the vial securely and vortex until the solid is completely dissolved.

General Handling Practices
  • Work Area: Designate a specific area for handling this compound and clearly label it.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Avoid Contamination: Use dedicated equipment. If not possible, decontaminate equipment thoroughly after use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Hazard Information and First Aid

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

  • Hazard Statements: H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receive & Inspect Package Inventory Log in Chemical Inventory Receipt->Inventory Storage Store at Recommended Temperature Inventory->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh Solid Compound PPE->Weighing Solution Prepare Stock Solution Weighing->Solution Experiment Perform Experiment Solution->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Waste Segregate Hazardous Waste Experiment->Waste Decontaminate->Waste EHS Dispose via EHS Guidelines Waste->EHS Spill Spill Containment Exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is intended for guidance in a research setting and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling any chemical and adhere to your institution's specific safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986122
Reactant of Route 2
Reactant of Route 2
BMS-986122

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.